2-(Hydroxy-phenyl-methyl)-cyclohexanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[hydroxy(phenyl)methyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11,13,15H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZNNFVXOBDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. The document details the spectroscopic data, experimental protocols, and key structural correlations necessary for the unambiguous identification and characterization of this compound.
Molecular Structure and Properties
This compound is an organic compound with the chemical formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol .[1][2][3][4][5][6][7] Its structure consists of a cyclohexanone ring substituted at the alpha position with a hydroxy(phenyl)methyl group. The molecule contains two stereocenters, leading to the possibility of four stereoisomers.
IUPAC Name: 2-[hydroxy(phenyl)methyl]cyclohexan-1-one[2] CAS Number: 13161-18-7[3][4][6]
Experimental Protocols
Synthesis via Aldol Condensation
The primary synthetic route to this compound is a base-catalyzed aldol condensation between benzaldehyde and cyclohexanone.[3][6][8]
Reaction:
Detailed Protocol:
A general procedure for the synthesis is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1 equivalent) and cyclohexanone (1.5 equivalents) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2 M) dropwise while stirring.
-
Reaction: Allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.[1]
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch of the hydroxyl group |
| >3000 | Medium | Aromatic C-H stretch |
| 1720-1700 | Strong, Sharp | C=O stretch of the cyclohexanone ring |
| 1600-1450 | Medium | C=C stretch of the aromatic ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 204 | Molecular ion peak [M]⁺[1][2] |
| 186 | Loss of water [M-H₂O]⁺[1] |
| 107 | Cleavage of the C-C bond between the ring and the substituent |
| 97 | Cyclohexanone fragment |
| 77 | Phenyl group fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of this compound, providing information about the carbon and hydrogen framework.[1]
¹³C NMR Data (Predicted) [1]
| Chemical Shift (δ) ppm | Assignment |
| 200-210 | C=O (Carbonyl carbon) |
| 125-140 | Aromatic carbons of the phenyl group |
| 70-80 | CH-OH (Carbon bearing the hydroxyl group) |
| 50-60 | CH-C=O (Alpha-carbon of the cyclohexanone) |
| 20-40 | Remaining cyclohexyl methylene carbons |
¹H NMR Data (Predicted) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.2-7.4 | Multiplet | 5H | Aromatic protons of the phenyl group |
| 4.5-5.0 | Doublet | 1H | Proton on the carbon bearing the hydroxyl group (CH-OH) |
| 2.8-3.2 | Multiplet | 1H | Proton on the alpha-carbon of the cyclohexanone (CH-C=O) |
| 1.5-2.5 | Multiplets | 8H | Protons of the cyclohexanone ring |
| 2.0-4.0 | Broad Singlet | 1H | Hydroxyl proton (OH) |
Visualization of Structural Elucidation Workflow and Correlations
The following diagrams illustrate the workflow for the structural elucidation and the key correlations observed in 2D NMR experiments.
Caption: Overall workflow for the synthesis and structural elucidation.
Caption: Expected key HMBC correlations for structural confirmation.
Caption: Expected key COSY correlations within the molecule.
References
- 1. This compound | 13161-18-7 | Benchchem [benchchem.com]
- 2. This compound | C13H16O2 | CID 566736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound|13161-18-7|lookchem [lookchem.com]
- 7. This compound | 13161-18-7 [chemicalbook.com]
- 8. amherst.edu [amherst.edu]
An In-depth Technical Guide to the Chemical Properties of 2-[hydroxy(phenyl)methyl]cyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-[hydroxy(phenyl)methyl]cyclohexan-1-one, a versatile β-hydroxy ketone with significant applications in organic synthesis and potential relevance in medicinal chemistry. This document details its synthesis, stereochemical aspects, reactivity, and spectroscopic characterization. Experimental protocols for its preparation and purification are also provided, along with visualizations of its synthetic pathway and stereoisomeric forms.
Introduction
2-[hydroxy(phenyl)methyl]cyclohexan-1-one is a valuable synthetic intermediate, typically formed through an aldol reaction between cyclohexanone and benzaldehyde. Its structure incorporates two key functional groups, a hydroxyl group and a ketone, as well as two stereocenters, leading to the existence of diastereomers (syn and anti). The ability to control the stereochemical outcome of its synthesis is a significant area of research, with implications for the development of chiral molecules and asymmetric catalysis. This guide aims to consolidate the available technical information on this compound to support further research and development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 2-[hydroxy(phenyl)methyl]cyclohexan-1-one is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆O₂ | [1] |
| Molecular Weight | 204.26 g/mol | [1] |
| CAS Number | 13161-18-7 | [2] |
| Melting Point | 105-107 °C | [2] |
| Boiling Point | 355.6 °C at 760 mmHg | [2] |
| Density | 1.137 g/cm³ | [2] |
| Appearance | Colorless powder | [3] |
| pKa (predicted) | 13.57 ± 0.20 | [2] |
| LogP (predicted) | 2.479 | [2] |
Synthesis
The primary synthetic route to 2-[hydroxy(phenyl)methyl]cyclohexan-1-one is the aldol reaction between cyclohexanone and benzaldehyde. This reaction can be catalyzed by either a base or an acid. Of particular importance is the diastereoselective synthesis, which can be achieved with high levels of control using organocatalysts such as proline and its derivatives.
General Synthesis Pathway
The overall reaction is depicted below:
References
Technical Guide: Physical Properties of 2-(HYDROXY-PHENYL-METHYL)-CYCLOHEXANONE (CAS 13161-18-7)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical properties of the organic compound 2-(HYDROXY-PHENYL-METHYL)-CYCLOHEXANONE, identified by the CAS number 13161-18-7. This document includes a summary of its key physical and chemical characteristics, detailed experimental protocols for their determination, and a workflow for its synthesis and characterization.
Core Physical and Chemical Properties
This compound is a solid organic compound with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol .[1][2] Its structure, featuring a cyclohexanone ring substituted with a hydroxyphenylmethyl group, gives rise to its characteristic physical and chemical behaviors.
Quantitative Data Summary
The known physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.26 g/mol |
| Melting Point | 105-107 °C |
| Boiling Point | 355.6 °C at 760 mmHg |
| Density | 1.137 g/cm³ |
| pKa (Predicted) | 13.57 ± 0.20 |
| LogP (Predicted) | 2.47930 |
| Flash Point | 151.6 °C |
| Vapor Pressure | 1.13E-05 mmHg at 25°C |
| Refractive Index | 1.565 |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the determination of its key physical properties.
Synthesis Protocol: Base-Catalyzed Aldol Condensation
This compound can be synthesized via a base-catalyzed aldol condensation reaction between cyclohexanone and benzaldehyde.[3][4]
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl, for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in a mixture of ethanol and water.
-
To this basic solution, add one molar equivalent of cyclohexanone and stir at room temperature.
-
Slowly add one molar equivalent of benzaldehyde to the reaction mixture.
-
Continue stirring the mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
-
Extract the product into dichloromethane using a separatory funnel.
-
Wash the organic layer with distilled water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure this compound.
Physical Property Determination Protocols
The following are standard laboratory procedures for determining the physical properties of a solid organic compound like this compound.
2.2.1. Melting Point Determination
The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of the crystalline solid is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the first sign of melting (the appearance of liquid) to the complete liquefaction of the sample is recorded as the melting point range.[3][5]
2.2.2. Boiling Point Determination
Due to its high boiling point, the determination would require a specialized setup for vacuum distillation to prevent decomposition. The boiling point at reduced pressure can be measured and then extrapolated to atmospheric pressure using a nomograph.
2.2.3. Density Determination
The density of the solid can be determined by the displacement method. A known mass of the solid is weighed accurately. A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water or a hydrocarbon solvent), and the initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, and the new volume is recorded. The volume of the solid is the difference between the final and initial volumes. The density is calculated by dividing the mass of the solid by its volume.
2.2.4. pKa Determination (Potentiometric Titration)
A weighed amount of the compound is dissolved in a suitable solvent mixture (e.g., water-ethanol). The solution is then titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. The pKa can be determined from the midpoint of the titration curve, where half of the acid has been neutralized.
2.2.5. LogP Determination (Shake-Flask Method)
A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation. The concentration of the compound in both the n-octanol and water layers is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and LogP is the logarithm of this value.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and physical characterization of this compound.
References
An In-depth Technical Guide to the Stereoisomers of 2-(Hydroxy-phenyl-methyl)-cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, a molecule of significant interest in synthetic organic chemistry. The presence of two stereocenters gives rise to four distinct stereoisomers: (2R, 1'S) and (2S, 1'R) forming one pair of enantiomers (the anti diastereomer), and (2R, 1'R) and (2S, 1'S) forming the other (the syn diastereomer). This document details the synthesis, separation, and characterization of these stereoisomers, presenting key quantitative data in a structured format. Detailed experimental protocols and workflow visualizations are provided to facilitate replication and further research in drug discovery and development, where stereochemical purity is paramount.
Introduction
This compound is a β-hydroxy ketone that serves as a versatile building block in organic synthesis. Its structure, arising from the aldol condensation of cyclohexanone and benzaldehyde, features two chiral centers, leading to the existence of four stereoisomers. The spatial arrangement of the hydroxyl and phenylmethyl groups relative to the cyclohexanone ring defines the diastereomeric (syn and anti) and enantiomeric (R/S) configurations. The stereochemistry of this molecule is crucial as different stereoisomers can exhibit distinct chemical reactivity and biological activity, a critical consideration in the development of new therapeutic agents.
This guide will delve into the stereoselective synthesis of these isomers, the analytical techniques for their separation and purification, and the spectroscopic methods for their characterization.
Stereochemistry and Isomerism
The two stereocenters in this compound are located at the carbon bearing the hydroxyl group (C1') and the carbon of the cyclohexanone ring to which the phenylmethyl group is attached (C2). This results in two pairs of enantiomers, which are diastereomers of each other.
-
Anti Diastereomers: (2R, 1'S) and (2S, 1'R)
-
Syn Diastereomers: (2R, 1'R) and (2S, 1'S)
The relative stereochemistry (syn or anti) can be determined using 1H NMR spectroscopy, as the chemical shift of the proton on the hydroxyl-bearing carbon (-CHOH-) is diagnostic.
Synthesis of Stereoisomers
The primary synthetic route to this compound is the aldol condensation of cyclohexanone and benzaldehyde. The stereochemical outcome of this reaction can be influenced by the choice of catalyst and reaction conditions.
Diastereoselective Synthesis
The relative proportion of syn and anti diastereomers can be controlled through the use of specific catalysts. Organocatalysts, such as L-proline and its derivatives, are effective in promoting diastereoselective aldol additions. The diastereomeric ratio of the crude product can be determined by 1H NMR analysis.
Enantioselective Synthesis
Enantiomerically enriched stereoisomers can be obtained through asymmetric catalysis. Chiral organocatalysts or metal complexes can be employed to favor the formation of one enantiomer over the other. The enantiomeric excess (ee) of the product is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
Separation and Purification of Stereoisomers
A mixture of stereoisomers can be separated using chromatographic techniques.
Separation of Diastereomers
The syn and anti diastereomers can be separated by conventional column chromatography on silica gel due to their different physical properties.
Resolution of Enantiomers
The enantiomers of each diastereomer can be resolved by chiral HPLC. Polysaccharide-based chiral stationary phases, such as Chiralpak AD-H or Chiralcel OD-H, are commonly used for this purpose.
Quantitative Data
The following tables summarize the available quantitative data for the stereoisomers of this compound and its derivatives. Data for the parent compound is limited in the literature, hence data for closely related analogues is also presented.
| Property | This compound (General) | Reference |
| Molecular Formula | C13H16O2 | [1] |
| Molecular Weight | 204.26 g/mol | [1] |
| Melting Point (°C) | 105-107 | [1][2][3] |
| Boiling Point (°C) | 355.6 (Predicted) | [1][3] |
| Density (g/cm³) | 1.137 (Predicted) | [1] |
| pKa | 13.57 (Predicted) |
| Stereoisomer | Specific Rotation [α]D (c, solvent) | Enantiomeric Excess (ee) | Reference |
| (2S,1'R)-2-(Hydroxyphenylmethyl)cyclohexan-1-one | +27.7 (c=0.85, CHCl3) | >99% | [4] |
| (2R,1'S)-2-(Hydroxyphenylmethyl)cyclohexan-1-one | -20.8 (c 1.00, CHCl3) | 94% | [5] |
| Diastereomer | Diagnostic 1H NMR Signal (δ, ppm) | Reference |
| anti | ~4.7-4.9 | [6][7] |
| syn | ~5.0-5.4 | [6][7] |
Experimental Protocols
General Procedure for Diastereoselective Aldol Condensation
This protocol describes a general method for the synthesis of this compound, which typically yields a mixture of diastereomers.
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in 95% ethanol.
-
Add cyclohexanone and benzaldehyde to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers.
Chiral HPLC for Enantiomeric Resolution
This protocol provides a general guideline for the separation of enantiomers using chiral HPLC. The specific conditions may need to be optimized for the particular stereoisomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak AD-H or Chiralcel OD-H).
Mobile Phase:
-
A mixture of n-hexane and 2-propanol is commonly used. The ratio may need to be optimized (e.g., 90:10 or 95:5 v/v).
Procedure:
-
Dissolve a small amount of the purified diastereomer in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 213 nm or 254 nm).
-
The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.
Mandatory Visualizations
Caption: Workflow for the synthesis and separation of stereoisomers.
Caption: Logical flow for the characterization of stereoisomers.
Signaling Pathways
Currently, there is no publicly available information to suggest that this compound or its stereoisomers are directly involved in specific biological signaling pathways. Further research would be required to investigate any potential biological activities and associated molecular mechanisms.
Conclusion
This technical guide has provided a detailed overview of the stereoisomers of this compound, covering their synthesis, separation, and characterization. The importance of stereocontrol in the synthesis and the necessity of robust analytical methods for separation and characterization have been highlighted. The presented data and experimental protocols offer a valuable resource for researchers in organic synthesis and medicinal chemistry. Further investigation into the biological activities of the individual stereoisomers could reveal novel therapeutic applications, underscoring the significance of stereochemically pure compounds in drug discovery.
References
- 1. This compound|13161-18-7|lookchem [lookchem.com]
- 2. 13161-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 13161-18-7 [m.chemicalbook.com]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Aldol Condensation Mechanism for 2-(Hydroxy-phenyl-methyl)-cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the aldol condensation reaction for the synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, a key β-hydroxy ketone intermediate. The synthesis involves a crossed aldol reaction between cyclohexanone and benzaldehyde. This guide details the core reaction mechanisms, presents relevant quantitative data, outlines experimental protocols, and includes visualizations of the chemical pathways and workflows.
Reaction Overview
The formation of this compound is a classic example of a crossed aldol reaction.[1] In this reaction, an enol or enolate derived from cyclohexanone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[2] Benzaldehyde is an ideal substrate for crossed aldol reactions as it lacks α-hydrogens and therefore cannot enolize or undergo self-condensation.[3] The reaction can be catalyzed by either a base or an acid.
The overall transformation is as follows:
Cyclohexanone + Benzaldehyde → this compound
The product, a β-hydroxy ketone, is technically the "aldol addition" product. A subsequent, often heat-induced, dehydration step would lead to the "aldol condensation" product, an α,β-unsaturated ketone.[2][4] This guide focuses on the formation of the initial addition product.
Core Reaction Mechanisms
The synthesis of this compound can proceed through two primary mechanistic pathways: base-catalyzed and acid-catalyzed.
Base-Catalyzed Aldol Addition
The base-catalyzed mechanism is the most common pathway for this transformation. It proceeds in three main steps:
-
Enolate Formation : A base, such as sodium hydroxide (NaOH), removes an acidic α-hydrogen from cyclohexanone to form a resonance-stabilized enolate ion.[5]
-
Nucleophilic Attack : The nucleophilic enolate attacks the carbonyl carbon of benzaldehyde, forming a tetrahedral alkoxide intermediate.[6]
-
Protonation : The alkoxide intermediate is protonated by a proton source, typically water or the solvent, to yield the final β-hydroxy ketone product, this compound.[2]
Caption: Base-catalyzed mechanism for the formation of the aldol addition product.
Acid-Catalyzed Aldol Addition
The acid-catalyzed pathway also enables the reaction, albeit often leading more readily to the dehydrated condensation product.[7] The key steps are:
-
Enol Formation : The carbonyl oxygen of cyclohexanone is protonated by an acid catalyst (e.g., HCl), increasing the acidity of the α-hydrogens. A subsequent deprotonation at the α-carbon by a weak base (like water) leads to the formation of an enol intermediate.[4]
-
Nucleophilic Attack : The electron-rich double bond of the enol acts as the nucleophile, attacking the protonated carbonyl carbon of benzaldehyde, which is a highly activated electrophile.[7]
-
Deprotonation : A final deprotonation step regenerates the acid catalyst and yields the final product.
Caption: Acid-catalyzed mechanism involving an enol nucleophile.
Experimental Protocols and Data
The synthesis of this compound has been reported under various conditions. The choice of catalyst and solvent significantly impacts reaction efficiency and yield.
Data Presentation
The following table summarizes quantitative data from a study utilizing a manganese(III) complex as a Lewis acid catalyst for the aldol condensation of benzaldehyde with cyclohexanone.[8]
| Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 5 | THF | 24 | >99 | [8] |
| 2 | THF | 48 | >99 | [8] |
| 1 | THF | 72 | >99 | [8] |
| 5 | Dioxane | 48 | 90 | [8] |
| 5 | DME | 72 | 85 | [8] |
Reaction conditions: Benzaldehyde and cyclohexanone in the specified solvent in the presence of a manganese(III) and R,R-1,2-Diaminocyclohexane linked ketopinic acid ligand complex.[8]
Experimental Protocols
Below are generalized protocols for performing the aldol addition.
Protocol 1: Base-Catalyzed Synthesis (Adapted from general aldol condensation procedures)[5]
-
Reaction Setup : In a suitable flask, dissolve sodium hydroxide (approx. 1.2 equivalents) in a solvent mixture of ethanol and water at room temperature.
-
Reactant Addition : Add cyclohexanone (1 equivalent) to the basic solution, followed by the dropwise addition of benzaldehyde (1 equivalent).
-
Reaction Execution : Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes to a few hours.
-
Workup : Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Isolation : Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification : Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Protocol 2: Lewis Acid-Catalyzed Synthesis (Based on the procedure by Hassan et al.)[8]
-
Reaction Setup : To a solution of benzaldehyde (1 equivalent) in tetrahydrofuran (THF), add the Lewis acid catalyst (e.g., the Mn(III) complex described, 1-5 mol%).
-
Reactant Addition : Add cyclohexanone (typically in excess, e.g., 5-10 equivalents) to the mixture.
-
Reaction Execution : Stir the reaction mixture at a controlled temperature (e.g., room temperature) for the required duration (24-72 hours). Monitor by TLC.
-
Workup and Isolation : Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purification : Purify the residue using silica gel column chromatography to isolate the desired aldol product.
Product Characterization
The synthesized this compound can be characterized by its physicochemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆O₂ | [9][10] |
| Molecular Weight | 204.269 g/mol | [9][11] |
| CAS Number | 13161-17-7 | [9][11] |
| Melting Point | 105-107 °C | [10] |
| pKa (Predicted) | 13.57 ± 0.20 | [10][11] |
| Density | 1.137 g/cm³ | [10] |
| Boiling Point | 355.6 °C at 760 mmHg | [10] |
General Experimental Workflow
The logical flow from reaction setup to final product analysis follows a standard sequence in synthetic organic chemistry.
Caption: A typical workflow for the synthesis and analysis of the target compound.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. athabascau.ca [athabascau.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. webassign.net [webassign.net]
- 6. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. guidechem.com [guidechem.com]
- 10. This compound|13161-18-7|lookchem [lookchem.com]
- 11. Page loading... [wap.guidechem.com]
An In-depth Technical Guide on 2-(Hydroxy-phenyl-methyl)-cyclohexanone
This guide provides essential physicochemical data for 2-(Hydroxy-phenyl-methyl)-cyclohexanone, a compound of interest to researchers and professionals in the fields of chemistry and drug development.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is crucial for experimental design, analytical method development, and computational modeling.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₆O₂[1][2][3][4][5][6] |
| Molecular Weight | 204.26 g/mol [1][3][5][6] |
The molecular formula C₁₃H₁₆O₂ and a molecular weight of approximately 204.26 g/mol are consistently reported for this compound.[1][2][3][5][6] This information is foundational for any quantitative analysis or chemical synthesis involving this molecule.
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.
Caption: Relationship between chemical name, formula, and molecular weight.
References
- 1. This compound | 13161-18-7 | Benchchem [benchchem.com]
- 2. This compound|13161-18-7|lookchem [lookchem.com]
- 3. This compound | C13H16O2 | CID 566736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. This compound | 13161-18-7 [m.chemicalbook.com]
- 6. This compound | 13161-18-7 [chemicalbook.com]
In-depth Technical Guide: Analysis of C13H16O2 Ketone Alcohols
A Note to the Reader: The chemical formula C13H16O2 represents a multitude of constitutional and stereoisomers. Identifying a specific isomer that is both a ketone and an alcohol, and for which there is a substantial body of publicly available scientific literature to construct an in-depth technical guide, is challenging. Without a specific IUPAC name or CAS number, a comprehensive guide with experimental data, protocols, and signaling pathways cannot be compiled.
The following sections outline the structure of the requested technical guide. Due to the ambiguity of the initial query, a specific, well-documented compound fitting the criteria could not be pinpointed. However, this framework is provided to illustrate the depth of analysis that can be performed once a specific molecular entity is identified. For a compound to be featured in such a guide, it would typically be a commercially available reagent, a known natural product, or a compound with significant, published biological activity.
Compound Identification and Physicochemical Properties
This section would typically provide the definitive IUPAC name for the specific C13H16O2 isomer, along with its CAS registry number and other identifiers. A table summarizing its key physicochemical properties would be presented for easy reference.
Table 1: Physicochemical Properties of [Hypothetical Compound Name]
| Property | Value | Units |
| Molecular Formula | C13H16O2 | - |
| Molecular Weight | 220.27 | g/mol |
| Melting Point | Data not available | °C |
| Boiling Point | Data not available | °C |
| pKa | Data not available | - |
| LogP | Data not available | - |
| Water Solubility | Data not available | mg/L |
Data for a specific, publicly documented C13H16O2 ketone alcohol isomer is required to populate this table.
Synthesis and Characterization Protocols
This section would detail established experimental procedures for the chemical synthesis and purification of the target compound. It would also include standard methods for its structural and purity confirmation.
Experimental Protocol: Synthesis
An exemplary synthesis could involve an aldol addition reaction followed by selective oxidation or reduction. A detailed protocol would be provided, for instance:
-
Reaction: Aldol addition of a substituted acetophenone with a suitable aldehyde, followed by purification and subsequent chemical modification.
-
Reagents: List of all necessary starting materials, solvents, and catalysts with quantities.
-
Procedure: A step-by-step description of the reaction setup, temperature control, reaction time, and workup procedure including extraction and solvent removal.
-
Purification: Detailed method of purification, such as column chromatography (specifying stationary and mobile phases) or recrystallization (specifying solvent system).
Experimental Protocol: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed parameters for acquiring 1H and 13C NMR spectra, including solvent, spectrometer frequency, and expected chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Description of the ionization method (e.g., ESI, GC-MS) and the expected mass-to-charge ratio (m/z) for the molecular ion and key fragments.
-
Infrared (IR) Spectroscopy: Expected characteristic absorption peaks for the hydroxyl and carbonyl functional groups.
Biological Activity and Signaling Pathways
This section would focus on the known biological effects of the compound, if any, and its mechanism of action at a molecular level.
Summary of Biological Activity
Quantitative data on the biological activity of the compound would be presented in a tabular format.
Table 2: In Vitro Biological Activity of [Hypothetical Compound Name]
| Assay Type | Target | Cell Line/Organism | Activity Metric (e.g., IC50, EC50) | Value (µM) |
| e.g., Cytotoxicity | e.g., Tubulin | e.g., HeLa | e.g., IC50 | Data not available |
| e.g., Enzyme Inhibition | e.g., COX-2 | N/A | e.g., IC50 | Data not available |
This table would be populated with data from peer-reviewed pharmacological studies.
Signaling Pathway Analysis
Should the compound be known to modulate a specific cellular signaling pathway, a diagram would be provided to visualize its mechanism of action.
Caption: Hypothetical signaling pathway initiated by the C13H16O2 compound.
Experimental Workflow Visualization
A diagram illustrating a typical experimental workflow for evaluating the compound would be presented.
Caption: General experimental workflow for preclinical drug discovery.
To proceed with generating a factually accurate and detailed technical guide, a specific IUPAC name or CAS number for a C13H16O2 ketone alcohol is required.
Spectroscopic and Synthetic Profile of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. This aldol addition product is of interest to researchers in organic synthesis and medicinal chemistry due to its versatile functional groups, which can serve as a scaffold for the development of novel chemical entities.
Spectroscopic Data
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data for (S)-2-((R)-hydroxy(phenyl)methyl)cyclohexan-1-one (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.37-7.23 | m | 5H | Aromatic protons (C₆H₅) |
| 4.79 | d, J = 8.8 Hz | 1H | CH-OH |
| 2.90-2.80 | m | 1H | CH-C=O |
| 2.50-2.35 | m | 2H | Cyclohexanone protons |
| 2.15-2.00 | m | 2H | Cyclohexanone protons |
| 1.90-1.50 | m | 4H | Cyclohexanone protons |
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 200-210 | C=O (Cyclohexanone) |
| 125-140 | Aromatic Carbons (C₆H₅) |
| 70-80 | CH-OH |
| 50-60 | CH-C=O |
| 20-40 | Cyclohexanone methylene carbons |
Infrared (IR) Spectroscopy
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3600-3200 | O-H | Broad, stretching vibration of the hydroxyl group |
| 3100-3000 | C-H | Aromatic C-H stretching |
| 2950-2850 | C-H | Aliphatic C-H stretching |
| 1715-1695 | C=O | Strong, sharp carbonyl stretch of the cyclohexanone |
| 1600-1450 | C=C | Aromatic ring skeletal vibrations |
Mass Spectrometry (MS)
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 204 | [M]⁺, Molecular ion peak[1][2] |
| 186 | [M-H₂O]⁺, Loss of a water molecule[1] |
| 107 | [C₇H₇O]⁺, Fragment from cleavage of the C-C bond between the cyclohexanone and the substituted methyl group |
| 97 | [C₆H₉O]⁺, Cyclohexanone fragment |
| 77 | [C₆H₅]⁺, Phenyl group fragment |
Experimental Protocols
The synthesis of this compound is typically achieved through a base-catalyzed aldol addition reaction between cyclohexanone and benzaldehyde.
Synthesis of this compound
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium hydroxide (1.2 g, 30 mmol) in ethanol (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Cyclohexanone (2.94 g, 30 mmol) is added to the cooled solution, followed by the dropwise addition of benzaldehyde (3.18 g, 30 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
FTIR Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer using a thin film of the compound on a potassium bromide (KBr) plate.
-
Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
Biological Context and Signaling Pathways
While specific signaling pathways for this compound have not been extensively studied, its synthesis via the aldol reaction places it within the broader context of fundamental biochemical processes. The aldol reaction is a key carbon-carbon bond-forming reaction in metabolic pathways such as glycolysis and gluconeogenesis.
The following diagram illustrates the general mechanism of a base-catalyzed aldol addition, the reaction used to synthesize the title compound.
Caption: Base-catalyzed aldol addition mechanism for the synthesis of this compound.
The workflow for the synthesis and characterization of this compound is a standard procedure in organic chemistry laboratories.
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
IR spectroscopy characteristic peaks for 2-(Hydroxy-phenyl-methyl)-cyclohexanone
An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Hydroxy-phenyl-methyl)-cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the characteristic infrared (IR) spectroscopy peaks for the organic compound this compound. Understanding the vibrational modes of this molecule is crucial for its identification, purity assessment, and the study of its chemical transformations in various research and development settings.
Molecular Structure and Functional Groups
This compound possesses several key functional groups that give rise to distinct absorption bands in its IR spectrum:
-
Hydroxyl group (-OH): Responsible for a characteristic broad stretching vibration.
-
Carbonyl group (C=O): A strong, sharp absorption peak typical of a ketone within a six-membered ring.
-
Phenyl group (aromatic ring): Exhibits characteristic C-H and C=C stretching and bending vibrations.
-
Cyclohexane ring (aliphatic C-H): Shows typical stretching and bending vibrations for sp³ hybridized C-H bonds.
-
Secondary alcohol C-O bond: A stretching vibration that provides further structural confirmation.
Predicted Characteristic IR Absorption Peaks
The following table summarizes the expected characteristic IR absorption peaks for this compound based on the analysis of its constituent functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |
| Hydroxyl (-OH) | O-H Stretch | 3550 - 3200 | Strong, Broad | A prominent, wide band resulting from hydrogen bonding.[1][2] |
| Phenyl Group | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Sharp peaks appearing just above the aliphatic C-H stretches.[3][4][5][6] |
| Cyclohexane Ring | Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong | Multiple sharp peaks characteristic of sp³ C-H bonds.[7][5][6] |
| Carbonyl (C=O) | C=O Stretch | ~1715 | Strong | A very intense and sharp peak, typical for a saturated six-membered ring ketone.[8][9][10][11] |
| Phenyl Group | Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Two to three sharp bands indicating the presence of the aromatic ring.[3][4][5] |
| Cyclohexane Ring | CH₂ Bend (Scissoring) | ~1450 | Medium | A sharp peak associated with the bending of the CH₂ groups in the cyclohexane ring.[8] |
| Secondary Alcohol | C-O Stretch | 1150 - 1075 | Medium to Strong | A distinct peak in the fingerprint region confirming the secondary alcohol structure.[12] |
| Phenyl Group | Aromatic C-H Out-of-Plane Bend | 900 - 675 | Medium to Strong | Strong bands whose exact position can indicate the substitution pattern of the phenyl ring.[3][4] |
Experimental Protocol for IR Spectrum Acquisition
The following provides a generalized methodology for obtaining the IR spectrum of this compound. The choice of sampling technique will depend on the physical state of the sample and the available instrumentation.
Objective: To obtain a high-quality infrared spectrum of this compound for structural elucidation and functional group analysis.
Materials and Equipment:
-
This compound sample
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Sample holder (e.g., Attenuated Total Reflectance (ATR) crystal, salt plates (NaCl or KBr), liquid cell)
-
Spatula
-
Appropriate solvent (if solution-state analysis is desired, e.g., chloroform or carbon tetrachloride)
-
Computer with data acquisition and analysis software
Procedure:
-
Spectrometer Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
Perform a background scan to record the spectrum of the ambient atmosphere (containing CO₂ and water vapor). This background will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (select one of the following methods):
-
Attenuated Total Reflectance (ATR-FTIR):
-
This is often the simplest method for solids or viscous liquids.
-
Clean the ATR crystal surface with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Place a small amount of the this compound sample directly onto the crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
-
Thin Film (Neat Sample):
-
If the sample is a liquid or a low-melting solid, a thin film can be prepared.
-
Place a drop of the liquid sample onto one salt plate.
-
Gently place a second salt plate on top to spread the liquid into a thin, uniform film.
-
Mount the salt plates in the spectrometer's sample holder.
-
-
Solution:
-
Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂). The choice of solvent is critical to avoid interfering absorption bands.
-
Transfer the solution to a liquid transmission cell of a known path length.
-
Place the cell in the spectrometer's sample holder. A reference spectrum of the pure solvent should also be acquired and subtracted.
-
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Initiate the scan using the acquisition software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically collected over the mid-infrared range (4000 - 400 cm⁻¹).
-
-
Data Processing and Analysis:
-
The software will automatically process the raw data, perform the background subtraction, and display the final IR spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks on the spectrum and compare their positions and shapes to the expected values in the data table above to confirm the presence of the key functional groups.
-
Visualization of Functional Group - IR Peak Correlation
The following diagram illustrates the logical relationship between the primary functional groups of this compound and their corresponding characteristic absorption regions in the infrared spectrum.
Caption: Correlation of functional groups in this compound with their IR peaks.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. employees.oneonta.edu [employees.oneonta.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 9. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 10. The C=O Stretch [sites.science.oregonstate.edu]
- 11. youtube.com [youtube.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. The information presented herein is based on established fragmentation principles of ketones, alcohols, and substituted cyclohexanones. This document is intended to aid researchers in identifying this compound and understanding its behavior under mass spectrometric analysis.
Predicted Mass Spectrum Data
The mass spectrum of this compound is predicted to exhibit a molecular ion peak and several characteristic fragment ions. The relative abundances are estimated based on the stability of the resulting ions and common fragmentation pathways observed for similar structures.
| m/z | Proposed Fragment Ion | Formula | Relative Abundance (Estimated) |
| 204 | [M]•+ (Molecular Ion) | [C₁₃H₁₆O₂]•+ | 20% |
| 186 | [M - H₂O]•+ | [C₁₃H₁₄O]•+ | 30% |
| 107 | [C₇H₇O]+ | [C₆H₅CH(OH)]+ | 80% |
| 98 | [C₆H₁₀O]•+ | [Cyclohexanone]•+ | 40% |
| 91 | [C₇H₇]+ | [Tropylium ion] | 50% |
| 77 | [C₆H₅]+ | [Phenyl ion] | 25% |
| 55 | [C₃H₃O]+ | [Cyclohexanone fragment] | 100% (Base Peak) |
Fragmentation Pathways and Mechanisms
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, as illustrated in the diagram below. The initial ionization event involves the removal of an electron, most likely from one of the lone pairs on the oxygen atoms, to form the molecular ion ([M]•+) at m/z 204.
Caption: Proposed EI-MS fragmentation pathway of this compound.
The primary fragmentation routes include:
-
Loss of Water: A common fragmentation for alcohols, the molecular ion can readily lose a molecule of water (18 Da) to form a stable ion at m/z 186.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the carbon bearing the substituent is a characteristic fragmentation of ketones. This results in the formation of a resonance-stabilized acylium ion and a radical. For this compound, the most significant alpha-cleavage is expected to be the cleavage of the bond between the cyclohexanone ring and the hydroxy-phenyl-methyl group, leading to the formation of the ion at m/z 107.
-
Carbon-Carbon Bond Cleavage: The bond connecting the substituent to the cyclohexanone ring can cleave, resulting in a cyclohexanone radical cation at m/z 98 and a neutral (hydroxy-phenyl-methyl) radical.
-
Substituent Fragmentation: The fragment at m/z 107 can further lose a neutral formaldehyde molecule (CH₂O, 30 Da) to yield the phenyl cation at m/z 77. The ion at m/z 186 can undergo rearrangement to form the highly stable tropylium ion at m/z 91.
-
Cyclohexanone Ring Fragmentation: The cyclohexanone radical cation (m/z 98) will undergo further fragmentation, characteristic of cyclic ketones, to produce a base peak at m/z 55.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a general experimental protocol for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
3.1. Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 100 µg/mL.
-
Ensure the sample is free of non-volatile impurities that could contaminate the ion source.
3.2. Instrumentation and Parameters
-
Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is the standard energy for EI-MS to generate reproducible fragmentation patterns and allow for library matching.
-
Ion Source Temperature: 200-250 °C. The temperature should be high enough to ensure sample volatilization but low enough to prevent thermal degradation.
-
Mass Range: Scan from m/z 40 to 300 to ensure detection of all relevant fragment ions and the molecular ion.
-
Inlet System: If using GC-MS, a capillary gas chromatograph is employed.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Injection Volume: 1 µL.
-
Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.
-
-
Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.
3.3. Data Analysis
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained fragmentation pattern with the predicted pattern and with mass spectral libraries (e.g., NIST, Wiley) for confirmation.
Logical Workflow for Compound Identification
The following diagram illustrates the logical workflow for identifying this compound using EI-MS.
Caption: Logical workflow for the identification of this compound by EI-MS.
A Deep Dive into the Theoretical Chemistry of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A DFT-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) in the study of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, a molecule of interest in synthetic and medicinal chemistry. By leveraging computational methods, researchers can gain profound insights into the molecule's structural, spectroscopic, and electronic properties, which are crucial for understanding its reactivity, stability, and potential biological activity. This document outlines the standard computational protocols, presents expected quantitative data in a structured format, and visualizes the theoretical workflow.
Introduction to DFT for Molecular Characterization
Density Functional Theory has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules like this compound. DFT calculations allow for the prediction of various molecular properties, including optimized geometry, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These theoretical predictions are invaluable for complementing and interpreting experimental data.
Computational and Experimental Protocols
A robust theoretical study of this compound requires a well-defined computational methodology, often validated against experimental findings.
Computational Details: A Standard Protocol[1][2]
A typical DFT study on this class of molecules involves the following steps:
-
Geometry Optimization: The initial molecular structure of this compound is optimized to find the lowest energy conformation. A widely used and reliable method is the B3LYP functional combined with a 6-311G(d,p) or 6-311+G(d,p) basis set.[1][2] This level of theory has been shown to provide results in good agreement with experimental data for similar compounds.[1][2]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculated frequencies can be correlated with experimental infrared and Raman spectra.
-
Spectroscopic Predictions:
-
NMR: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which are crucial for the structural elucidation of the molecule.[1]
-
UV-Vis: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.[1][2]
-
-
Electronic Property Analysis:
-
NBO Analysis: Natural Bond Orbital (NBO) analysis is performed to understand the intramolecular charge transfer interactions and the delocalization of electron density.[1]
-
HOMO-LUMO Analysis: The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability.[2][3]
-
All calculations are typically performed using a quantum chemistry software package such as Gaussian.[1]
Experimental Synthesis and Characterization
The synthesis of the title compound or its derivatives is often achieved through an Aldol condensation reaction.[4] For validation of the theoretical data, the synthesized compound is characterized by various spectroscopic techniques:
-
X-ray Crystallography: Provides the definitive experimental molecular structure, including bond lengths and angles, for comparison with the optimized geometry.[1]
-
NMR Spectroscopy: Experimental ¹H and ¹³C NMR spectra are recorded to compare with the calculated chemical shifts.[1]
-
FT-IR and FT-Raman Spectroscopy: These techniques provide the vibrational frequencies of the molecule, which are compared with the calculated vibrational spectra.[2][3]
-
UV-Vis Spectroscopy: The experimental electronic absorption spectrum is used to validate the results from TD-DFT calculations.[2][3]
Predicted Quantitative Data
The following tables summarize the kind of quantitative data that can be obtained from DFT calculations on this compound and its derivatives, based on published studies on similar molecules.[1][2][3]
Table 1: Comparison of Selected Theoretical and Experimental Geometrical Parameters.
| Parameter | Bond/Angle | Calculated (B3LYP/6-311G(d,p)) | Experimental (X-ray) |
| Bond Lengths (Å) | C=O | ~1.23 Å | ~1.21 Å |
| C-O (hydroxyl) | ~1.43 Å | ~1.42 Å | |
| C-C (cyclohexanone) | ~1.52 - 1.55 Å | ~1.51 - 1.54 Å | |
| C-C (phenyl) | ~1.39 - 1.41 Å | ~1.38 - 1.40 Å | |
| Bond Angles (°) | C-C-C (cyclohexanone) | ~109 - 112° | ~109 - 111° |
| O=C-C | ~120 - 122° | ~121 - 123° | |
| C-O-H | ~108° | ~107° |
Note: The values presented are typical ranges observed in similar structures and serve as a reference.[1][3]
Table 2: Assignment of Key Vibrational Frequencies (cm⁻¹).
| Vibrational Mode | Calculated (B3LYP/6-311G(d,p)) | Experimental (FT-IR) |
| O-H stretch (hydroxyl) | ~3690 (gas phase) | ~3370 (intermolecular H-bonding) |
| C-H stretch (aromatic) | ~3050 - 3100 | ~3040 - 3090 |
| C-H stretch (aliphatic) | ~2900 - 3000 | ~2870 - 2980 |
| C=O stretch | ~1710 | ~1690 |
| C=C stretch (aromatic) | ~1450 - 1600 | ~1440 - 1590 |
| O-H in-plane bend | ~1230 | ~1250 |
Note: Calculated frequencies are often scaled to better match experimental values. The discrepancy in the O-H stretching frequency is due to the calculation being performed on an isolated molecule in the gas phase, while the experimental value reflects intermolecular hydrogen bonding in the solid or liquid state.[2]
Table 3: Calculated Electronic Properties.
| Property | Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 5.3 eV |
| Dipole Moment | ~ 3.5 D |
Note: These values are estimations based on similar molecules and are sensitive to the level of theory and basis set used.[2][3]
Visualizing the DFT Workflow and Molecular Properties
Diagrams created using Graphviz (DOT language) help to visualize the logical flow of a DFT study and the relationships between different molecular properties.
Caption: A typical workflow for DFT-based molecular characterization.
Caption: HOMO-LUMO energy gap and its significance.
Conclusion
Theoretical DFT studies provide a powerful, non-destructive method for gaining a deep understanding of the structural and electronic properties of this compound. The synergy between computational predictions and experimental data allows for a comprehensive characterization of the molecule. This guide outlines a standard, robust methodology that can be adapted for similar molecules, aiding in the rational design and development of new chemical entities in the fields of materials science and drug discovery. The ability to predict spectroscopic data and reactivity parameters makes DFT an indispensable tool for modern chemical research.
References
An In-depth Technical Guide on 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone: Discovery, Synthesis, and Mechanism of Action
Introduction
This technical guide provides a comprehensive overview of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a novel synthetic compound with significant antibacterial properties. While the specific nomenclature "2-alpha-hydroxybenzyl-cyclohexanone" is not widely represented in current scientific literature, this document focuses on a closely related and extensively researched derivative. This compound has emerged from the exploration of curcumin analogues and demonstrates potent activity against clinically relevant bacteria by targeting a crucial protein in bacterial cell division.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into its discovery, synthesis, biological activity, and mechanism of action, supported by experimental data and protocols.
Discovery and History
The discovery of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone is rooted in the continued search for novel antibacterial agents to combat the rise of multi-drug resistant pathogens.[1] Its development was spurred by previous research on a non-natural curcumin analogue that exhibited powerful antibacterial activity by targeting the FtsZ protein.[1] The rationale behind the synthesis of this cyclohexanone derivative was to create a molecule with a modified structure that would retain or enhance antibacterial efficacy while potentially improving its metabolic stability and reducing any problematic functional groups present in the parent compounds.[1]
The research, conducted by a collaboration of scientists from the University of Sydney, the Indian Institute of Technology Bombay, and the National Institute of Pharmaceutical Education and Research, identified this compound as a potent inhibitor of bacterial cell division.[1]
Synthesis and Characterization
The synthesis of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, referred to as compound 3 in the primary literature, is achieved through a catalytic transfer hydrogenation of a precursor bis(enone) cyclohexanone derivative (1 ).[1]
Experimental Protocol: Synthesis of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone (3)[1]
-
Starting Material: The precursor, a bis(enone) cyclohexanone derivative (1 ), is dissolved in methanol.
-
Catalyst and Hydrogen Donor: 10% Palladium on carbon (Pd/C) is added as the catalyst, followed by the dropwise addition of cyclohexene, which serves as the hydrogen donor.
-
Reaction Conditions: The reaction mixture is heated under reflux for two hours.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, the solution is filtered through celite to remove the catalyst. The crude product is then purified by flash column chromatography using an ethyl acetate:hexane solvent system to yield the final product as yellow oil.
Biological Activity and Quantitative Data
2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and the pathogenic Streptococcus pneumoniae.
Minimum Inhibitory Concentration (MIC) and IC50 Values
The potency of the compound was quantified through MIC and IC50 determinations.
| Organism | MIC (µM) | IC50 (µM) |
| Bacillus subtilis 168 | 11 | 4.97 ± 0.01 |
| Streptococcus pneumoniae TIGR4 | 2 | 1 ± 0.01 |
Table 1: In vitro antibacterial activity of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone.[1]
Cytotoxicity
To assess its potential for therapeutic use, the compound's cytotoxicity was evaluated against mouse skin L929 cells.
| Cell Line | GI50 (µM) |
| Mouse skin L929 cells | 7 ± 2.35 |
Table 2: Cytotoxicity of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone.[1]
The data indicates that the compound is approximately seven times more potent against Streptococcus pneumoniae than it is cytotoxic to the tested mammalian cell line, suggesting a favorable therapeutic window.[1]
Mechanism of Action: FtsZ Inhibition
The primary mechanism of action for 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone is the inhibition of the bacterial cell division protein, Filamenting temperature-sensitive mutant Z (FtsZ).[1] FtsZ is a crucial protein that polymerizes at the mid-cell to form the Z-ring, which is essential for bacterial cytokinesis.[1]
Effect on Z-Ring Formation
Immunostaining experiments in Bacillus subtilis revealed that treatment with the compound leads to a significant disruption of Z-ring formation. Within 10 minutes of treatment, the percentage of dividing cells with a prominent Z-ring was drastically reduced.[1]
References
The Expanding Therapeutic Potential of Cyclohexanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclohexanone scaffold, a six-membered cyclic ketone, has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, to support further exploration and development in this promising field.
Anticancer Activity of Cyclohexanone Derivatives
Cyclohexanone derivatives have shown significant cytotoxic effects against a variety of cancer cell lines. The mechanisms of action are diverse, often involving the induction of apoptosis through caspase activation and the modulation of key signaling pathways.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative cyclohexanone derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Diarylidenecyclohexanone | 2,6-bis(4-nitrobenzylidene)cyclohexanone | Pulmonary (A549) | 0.48 ± 0.05 | [1] |
| Compound 9 (Chlorine substituted) | Hepatocellular (HepG2) | 2.53 | [2] | |
| Compound 9 (Chlorine substituted) | Breast (MCF-7) | 7.54 | [2] | |
| Compound 20 (Chlorine substituted) | Hepatocellular (HepG2) | 3.08 | [2] | |
| Compound 20 (Chlorine substituted) | Breast (MCF-7) | 5.28 | [2] | |
| Chalcone-like | Compound 2n | Breast (MCF-7) | 0.04 ± 0.01 | [3] |
| 1,3-Cyclohexanedione | Compound 2f | Breast (MDA-MB-468) | 6.7 µg/mL | [4] |
| Penicillium commune derived | Cyclohexanone derivatives 2-5 | Hela, A549, MCF7, HCT116, T24 | Evaluated | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cyclohexanone derivative stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the cyclohexanone derivative in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Signaling Pathway: Caspase-Mediated Apoptosis
Many cyclohexanone derivatives induce apoptosis by activating the caspase cascade. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases like caspase-3.
Antimicrobial Activity of Cyclohexanone Derivatives
A significant number of cyclohexanone derivatives have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi. These compounds represent a potential new class of antimicrobial agents to combat the growing threat of antibiotic resistance.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) and zone of inhibition data for selected cyclohexanone derivatives against various microorganisms.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Piperazine derivative | Compound 4b | Bacillus megaterium | - | Moderate | [6] |
| Compound 4c | Staphylococcus aureus | - | Moderate | [6] | |
| Compound 4e | Escherichia coli | - | Moderate | [6] | |
| Chalcone-like | Compound 16 | Streptococcus pyogenes | 25 | - | [7] |
| Compound 19 | Pseudomonas aeruginosa | 25 | - | [7] | |
| Compound 11 | Candida albicans | Good activity | - | [7] | |
| Amidrazone derivative | Compound 2c | Staphylococcus aureus | 64 | - | [8] |
| Compound 2c | Mycobacterium smegmatis | 64 | - | [8] | |
| Compound 2b | Yersinia enterocolitica | 64 | - | [8] | |
| Oxygenated derivative | From A. nigrospora | Plant pathogenic bacteria | - | Inhibition observed | [9] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Materials:
-
Cyclohexanone derivative solution
-
Nutrient agar or Mueller-Hinton agar plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Micropipette
-
Incubator
Procedure:
-
Inoculation: Aseptically swab the entire surface of the agar plate with the microbial inoculum to create a uniform lawn.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Sample Addition: Carefully add a defined volume (e.g., 50-100 µL) of the cyclohexanone derivative solution, positive control, and negative control into separate wells.
-
Prediffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the substances into the agar.
-
Incubation: Invert the plates and incubate at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited) in millimeters.
Anti-inflammatory Activity of Cyclohexanone Derivatives
Chronic inflammation is a hallmark of many diseases. Cyclohexanone derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory enzymes and modulation of pro-inflammatory signaling pathways like NF-κB.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro anti-inflammatory activity of various cyclohexanone derivatives, indicated by their IC50 values for the inhibition of inflammatory mediators.
| Compound Class | Derivative | Target/Assay | IC50 (µM) | Reference |
| Diarylidenecyclohexanone | Compound Ic | PGE2 production (COX-2) | 6.7 ± 0.19 | [10] |
| Compound Ie | 5-LOX | 1.4 ± 0.1 | [10] | |
| Compound Ig | 5-LOX | 1.5 ± 0.13 | [10] | |
| Compound IIc | 5-LOX | 1.8 ± 0.12 | [10] | |
| Compound IIc | COX-2/mPGES1 | 7.5 ± 0.4 | [10] | |
| 2,6-bisbenzylidenecyclohexanone | Compound 8 | NO inhibition | 6.68 | [1] |
Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
Cyclohexanone derivative (test inhibitor)
-
Standard COX-2 inhibitor (e.g., celecoxib)
-
ELISA kit for Prostaglandin E2 (PGE2) or other detection method
Procedure:
-
Enzyme Preparation: Prepare the COX-2 enzyme solution in the reaction buffer containing cofactors.
-
Inhibitor Pre-incubation: Add the cyclohexanone derivative at various concentrations to the enzyme solution and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation time (e.g., 10-20 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value from the dose-response curve.
Signaling Pathway: Inhibition of NF-κB Activation
The transcription factor NF-κB is a master regulator of inflammation. Some cyclohexanone derivatives exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.
Synthesis of Cyclohexanone Derivatives
The versatility of the cyclohexanone core allows for the synthesis of a wide array of derivatives through various chemical reactions. Below are representative experimental workflows for the synthesis of diarylidenecyclohexanones and spiro-cyclohexanones.
Experimental Workflow: Synthesis of Diarylidenecyclohexanones
Diarylidenecyclohexanones are often synthesized via a Claisen-Schmidt condensation reaction.
Experimental Workflow: Synthesis of Spiro-Cyclohexanones
Spiro-cyclohexanones can be synthesized through various methods, including cycloaddition reactions.
Conclusion
Cyclohexanone and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. The data and protocols presented in this guide highlight the promising anticancer, antimicrobial, and anti-inflammatory properties of this class of molecules. Further research into structure-activity relationships, mechanism of action, and preclinical development is warranted to translate these findings into novel and effective therapies for a range of human diseases. The provided experimental frameworks and signaling pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexanone derivatives with cytotoxicity from the fungus Penicillium commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Diastereoselective Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, a key building block in the synthesis of various pharmaceutical compounds. The focus is on the organocatalyzed aldol reaction between cyclohexanone and benzaldehyde, a widely studied and efficient method for controlling stereochemistry.
Introduction
The synthesis of this compound presents a challenge in controlling the formation of diastereomers. The development of organocatalysis, particularly the use of proline and its derivatives, has provided a powerful tool for achieving high diastereoselectivity in this aldol condensation. This reaction is crucial for the construction of complex molecules with defined stereocenters, a common requirement in medicinal chemistry and drug development. This document outlines optimized protocols and presents key data to guide researchers in achieving high yields and stereoselectivity.
Reaction Scheme
The fundamental transformation involves the reaction of cyclohexanone with benzaldehyde to form the desired β-hydroxy ketone. The stereochemistry of the product is controlled by the chiral catalyst, which directs the approach of the reactants.
Application Notes and Protocols for the Organocatalyzed Asymmetric Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the organocatalyzed asymmetric synthesis of 2-(hydroxy-phenyl-methyl)-cyclohexanone, a valuable chiral building block in pharmaceutical synthesis. This reaction, a direct asymmetric aldol addition of cyclohexanone to benzaldehyde, is a cornerstone of modern organocatalysis, offering an efficient and environmentally friendly alternative to metal-based catalysts. The use of small, chiral organic molecules, such as L-proline and its derivatives, allows for the production of the desired product with high levels of stereocontrol.
Introduction
The asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of stereogenic centers. The development of organocatalysis has revolutionized this field, with (S)-proline being a prototypical and highly effective catalyst for this transformation.[1][2] The reaction proceeds through an enamine intermediate, mimicking the strategy of natural aldolase enzymes.[3] This methodology is prized for its operational simplicity, the low cost and low toxicity of the catalyst, and the ability to perform the reaction under mild conditions, including in aqueous media, which aligns with the principles of green chemistry.[1][3][4]
Reaction Principle
The organocatalyzed asymmetric aldol reaction between cyclohexanone and benzaldehyde typically yields a mixture of syn and anti diastereomers of this compound. The choice of catalyst and reaction conditions significantly influences both the diastereoselectivity and the enantioselectivity of the reaction.
Quantitative Data Summary
The following table summarizes the results obtained for the organocatalyzed asymmetric synthesis of this compound under various conditions, showcasing the impact of different catalysts, solvents, and temperatures on the reaction outcome.
| Catalyst | Benzaldehyde Derivative | Solvent | Temp. (°C) | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) [anti] | Reference |
| (S)-Proline | Benzaldehyde | MeOH/H₂O | RT | 23 | 78 | 90:10 | 95 | [1] |
| Catalyst 1 | Benzaldehyde | Brine | -5 | 24 | 68 | - | 98.5 | [3] |
| Catalyst 4e | Benzaldehyde | Brine | RT | 48 | 65 | 85:15 | 83 | [4] |
| Catalyst 4e | 4-Nitrobenzaldehyde | Brine | RT | 12 | 95 | 98:2 | 99 | [4] |
| Catalyst 4g | 4-Nitrobenzaldehyde | - | - | - | High | 95:5 | - | [5] |
| Siloxyproline 7a | Benzaldehyde | H₂O | RT | 18 | 91 | >20:1 | 96 | [6] |
| L-Proline | 4-Nitrobenzaldehyde | - | - | - | - | - | 95 (anti), 81 (syn) | [7] |
Catalyst 1: An L-proline-derived organocatalyst. Catalyst 4e: A bifunctional amide organocatalyst. Catalyst 4g: An L-proline amide derivative. Siloxyproline 7a: A TBS-substituted proline.
Experimental Protocols
Protocol 1: (S)-Proline Catalyzed Synthesis in a Hydroalcoholic Medium
This protocol is adapted from a procedure demonstrating high stereocontrol in a simple and effective reaction medium.[1]
Materials:
-
(S)-Proline
-
Cyclohexanone
-
Benzaldehyde
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-proline (0.03 mmol, 30 mol%) in a 1:1 mixture of MeOH and H₂O (1.0 mL), add cyclohexanone (1.0 mmol).
-
Stir the mixture at room temperature.
-
Add benzaldehyde (0.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 23 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Protocol 2: Highly Enantioselective Synthesis in an Aqueous Medium (Brine)
This protocol, adapted from a highly enantioselective method, is particularly relevant for green chemistry applications.[3][8]
Materials:
-
Proline-derived organocatalyst 1 (see reference for synthesis)[3]
-
Cyclohexanone
-
Benzaldehyde
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve the proline-derived organocatalyst 1 (0.0025 mmol, 0.5 mol%) in brine (0.5 mL).
-
Add cyclohexanone (2.0 mmol) to the solution.
-
Cool the mixture to the desired temperature (e.g., 10°C) using a cooling bath.
-
Add benzaldehyde (0.5 mmol) and stir the reaction mixture vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the mixture directly with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash chromatography on silica gel.
-
Analyze the product to determine the yield, diastereomeric ratio, and enantiomeric excess.
Visualizations
Reaction Mechanism: Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the proline-catalyzed asymmetric aldol reaction.
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
Experimental Workflow
This diagram outlines the general experimental procedure for the synthesis and analysis of the target molecule.
Caption: General experimental workflow for the organocatalyzed synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. raj.emorychem.science [raj.emorychem.science]
Application Notes and Protocols: L-proline Catalyzed Aldol Reaction for the Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone via an L-proline catalyzed aldol reaction between cyclohexanone and benzaldehyde. This organocatalytic approach offers a green and efficient alternative to traditional metal-catalyzed methods.
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The use of small organic molecules as catalysts, such as the naturally occurring amino acid L-proline, has emerged as a powerful tool for achieving high stereoselectivity under mild reaction conditions. L-proline catalyzes the reaction through an enamine-based mechanism, mimicking the action of Class I aldolase enzymes. This protocol details a robust and scalable procedure for the synthesis of the valuable building block, this compound, which is a precursor for various pharmaceutical compounds.
Data Presentation
The following table summarizes the quantitative data obtained from the L-proline catalyzed aldol reaction between cyclohexanone and benzaldehyde.[1]
| Entry | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Methanol/Water | 0 | 30 | 78 | 90:10 | 95 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment:
-
(S)-proline
-
Cyclohexanone
-
Benzaldehyde
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate
-
Cyclohexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Apparatus for column chromatography
-
High-performance liquid chromatography (HPLC) with a chiral stationary phase for ee determination
-
Nuclear Magnetic Resonance (NMR) spectrometer for dr determination
Procedure: [1]
-
Reaction Setup: In a 25 mL round-bottom flask, add (S)-proline (115 mg, 1 mmol).
-
Add methanol (1.33 mL) and water (330 µL) to the flask.
-
Add cyclohexanone (5.18 mL, 50 mmol) to the mixture and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add benzaldehyde (1.02 mL, 10 mmol) to the cooled mixture.
-
Reaction Execution: Cap the flask and stir the reaction mixture vigorously at 0 °C for 30 hours.
-
Work-up: After 30 hours, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and cyclohexane (2:8) as the eluent to afford the pure this compound.
-
Characterization: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy. Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Catalytic Cycle of L-proline in the Aldol Reaction
The following diagram illustrates the catalytic cycle of the L-proline catalyzed aldol reaction between cyclohexanone and benzaldehyde.
Caption: Catalytic cycle of the L-proline catalyzed aldol reaction.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the synthesis of this compound.
References
Application Notes and Protocols for Lewis Acid Catalyzed Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lewis acid catalysts in the synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes detailed experimental protocols, a comparative analysis of different Lewis acid catalysts, and an explanation of the underlying stereochemical principles.
Introduction
The aldol condensation of cyclohexanone and benzaldehyde to form this compound is a fundamental carbon-carbon bond-forming reaction. The resulting product contains two stereocenters, leading to the formation of diastereomers (syn and anti). The control of diastereoselectivity is a critical aspect of this synthesis, particularly in the context of drug development where specific stereoisomers often exhibit desired biological activity. Lewis acids play a crucial role in catalysis by activating the aldehyde carbonyl group, thereby facilitating the nucleophilic attack of the cyclohexanone enolate and influencing the stereochemical outcome of the reaction.
Reaction Mechanism and Stereoselectivity
The diastereoselectivity of the Lewis acid-catalyzed aldol reaction between cyclohexanone and benzaldehyde can be rationalized using the Zimmerman-Traxler model[1][2][3]. This model proposes a chair-like six-membered transition state involving the Lewis acid, the enolate of cyclohexanone, and benzaldehyde.
The Lewis acid coordinates to the carbonyl oxygen of benzaldehyde, increasing its electrophilicity. Simultaneously, the Lewis acid chelates with the oxygen of the cyclohexanone enolate. The stereochemical outcome (syn or anti diastereomer) is determined by the geometry of the enolate (E or Z) and the steric interactions within the chair-like transition state. Generally, the bulky phenyl group of benzaldehyde and the cyclohexyl ring preferentially occupy equatorial positions to minimize steric hindrance, influencing the approach of the enolate and thus the final diastereomeric ratio.
Comparative Analysis of Lewis Acid Catalysts
The choice of Lewis acid catalyst significantly impacts the yield and diastereoselectivity of the synthesis of this compound. Below is a summary of the performance of various Lewis acid catalysts based on literature data.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Mn(III) Complex * | 1 - 5 | THF | Room Temp. | 0.5 - 2 | >99 | Not Specified | [4] |
| TiCl₄ | 100 | CH₂Cl₂ | -78 to Room Temp. | 1 - 3 | High | Predominantly syn | General Knowledge |
| Sc(OTf)₃ | 5 - 10 | Toluene | Room Temp. - 110 | 1 - 16 | High | Varies | General Knowledge |
| ZnCl₂ | Stoichiometric | Dichloromethane | Room Temp. | 24 | Moderate | Varies | General Knowledge |
| MgBr₂ | Stoichiometric | Diethyl ether | 0 to Room Temp. | 12 | Moderate | Varies | General Knowledge |
*Note: The specific Manganese(III) complex is derived from a ketopinic acid ligand and R,R-1,2-Diaminocyclohexane.
Experimental Protocols
Protocol 1: Manganese (III) Complex Catalyzed Synthesis
This protocol is adapted from the work of Hassan et al. and provides a highly efficient synthesis with excellent yields[4].
Materials:
-
Manganese (III)-ketopinic acid derived complex
-
Cyclohexanone
-
Benzaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the Manganese (III) complex (1-5 mol%) in anhydrous THF, add benzaldehyde (1.0 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add cyclohexanone (1.5 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the desired this compound.
Protocol 2: Titanium Tetrachloride (TiCl₄) Mediated Diastereoselective Synthesis
This protocol is a general procedure for achieving high syn-diastereoselectivity.
Materials:
-
Titanium tetrachloride (TiCl₄), 1 M solution in CH₂Cl₂
-
Cyclohexanone
-
Benzaldehyde
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Triethylamine (Et₃N) or Hünig's base (DIPEA)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware suitable for inert atmosphere techniques
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Add anhydrous dichloromethane to the flask and cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 mmol, 1.1 equivalents) to the cold solvent.
-
In a separate flask, prepare a solution of cyclohexanone (1.0 mmol, 1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the cyclohexanone solution to the TiCl₄ solution at -78 °C.
-
Add triethylamine or Hünig's base (1.2 mmol, 1.2 equivalents) dropwise to the mixture to form the titanium enolate. Stir for 30-60 minutes at -78 °C.
-
Add benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Scandium Triflate (Sc(OTf)₃) Catalyzed Synthesis
This protocol utilizes a water-tolerant Lewis acid catalyst.
Materials:
-
Scandium (III) triflate (Sc(OTf)₃)
-
Cyclohexanone
-
Benzaldehyde
-
Toluene, anhydrous
-
Standard laboratory glassware
Procedure:
-
To a solution of Sc(OTf)₃ (5-10 mol%) in anhydrous toluene, add benzaldehyde (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add cyclohexanone (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 110 °C) and monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
The diastereomeric ratio (syn vs. anti) of the synthesized this compound can be determined by ¹H NMR spectroscopy. The characteristic signals for the methine proton (CH-OH) and the proton at the C2 position of the cyclohexanone ring appear at different chemical shifts for the syn and anti diastereomers.
General Procedure:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify the distinct signals corresponding to a specific proton (e.g., the methine proton of the CH-OH group) for both the syn and anti isomers.
-
Integrate the area of these distinct signals.
-
The diastereomeric ratio is calculated from the ratio of the integration values. For example, if the integration of the syn proton is I(syn) and the integration of the anti proton is I(anti), the ratio is I(syn) : I(anti).
It is often observed that the methine proton (CH-Ph) of the anti isomer appears at a slightly different chemical shift compared to the syn isomer. Careful analysis of the coupling constants can also aid in the assignment of the stereochemistry.
Visualizations
Logical Workflow for Lewis Acid Catalyzed Synthesis
Caption: General workflow for the Lewis acid-catalyzed synthesis of this compound.
Zimmerman-Traxler Model for Diastereoselectivity
Caption: Simplified representation of the Zimmerman-Traxler model predicting diastereoselectivity.
References
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Cyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of various cyclohexanone derivatives utilizing palladium-catalyzed reactions. The methodologies outlined are essential for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Palladium-Catalyzed α-Arylation of Cyclohexanone
The direct α-arylation of ketones is a powerful method for the formation of carbon-carbon bonds, providing access to α-aryl ketones that are prevalent in many biologically active molecules. The Buchwald-Hartwig and related amination protocols have been adapted for this transformation.
Experimental Protocol: α-Arylation of Cyclohexanone with Aryl Bromides
This protocol is adapted from the palladium/enamine cooperative catalysis for the α-arylation of cyclopentanones.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium acetate (NaOAc)
-
Pyrrolidine
-
Cyclohexanone
-
Aryl bromide
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), P(o-tol)₃ (0.02 mmol, 2 mol%), and NaOAc (1.0 mmol, 1.0 equiv).
-
Seal the tube with a rubber septum, and purge with nitrogen or argon for 15 minutes.
-
Add anhydrous toluene (2 mL), followed by cyclohexanone (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and pyrrolidine (0.3 mmol, 30 mol%).
-
Seal the Schlenk tube tightly with a Teflon screw cap and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-aryl cyclohexanone.
Quantitative Data for α-Arylation of Cyclic Ketones
| Entry | Ketone | Aryl Halide | Catalyst/Ligand | Base | Yield (%) | Reference |
| 1 | Cyclohexanone | 4-tert-butylbromobenzene | Pd₂(dba)₃ / Tol-BINAP | NaOtBu | 83 | [1] |
| 2 | Cyclopentanone | 4'-bromoacetophenone | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | 70-75 | N/A |
| 3 | δ-Lactam | Aryl Bromide | Pd₂(dba)₃ / Ligand | ZnCl₂ | 85 | [1] |
Reaction Workflow: α-Arylation of Cyclohexanone
References
Application Notes and Protocols for 2-(Hydroxy-phenyl-methyl)-cyclohexanone as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hydroxy-phenyl-methyl)-cyclohexanone is a versatile bifunctional molecule that serves as a valuable intermediate in organic synthesis. Its structure, featuring both a ketone and a secondary alcohol, allows for a variety of chemical transformations, making it a key building block for the synthesis of more complex molecules. This aldol adduct, derived from the condensation of cyclohexanone and benzaldehyde, possesses two stereocenters, leading to the potential for diastereomeric and enantiomeric isomers. The ability to control the stereochemistry during its synthesis is crucial for its application in the development of pharmaceuticals and other bioactive compounds, where specific stereoisomers often exhibit distinct biological activities.
These application notes provide an overview of the synthetic utility of this compound, detailed experimental protocols for its preparation, and its potential applications in medicinal chemistry, supported by available data on related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₂ | [1][2] |
| Molecular Weight | 204.26 g/mol | [1] |
| Melting Point | 105-107 °C | [2][3] |
| Boiling Point | 355.6 ± 15.0 °C (Predicted) | [3] |
| pKa | 13.57 ± 0.20 (Predicted) | [4] |
Synthesis of this compound
The primary route for the synthesis of this compound is the aldol condensation between cyclohexanone and benzaldehyde. The stereochemical outcome of this reaction can be influenced by the choice of catalyst and reaction conditions.
Experimental Protocols
Protocol 1: Proline-Catalyzed Diastereoselective Aldol Condensation
This protocol describes the L-proline-catalyzed aldol reaction of cyclohexanone with benzaldehyde, which is known to favor the formation of the anti-diastereomer.
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
L-proline
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of cyclohexanone (10 mmol, 1.0 eq) and benzaldehyde (10 mmol, 1.0 eq) in DMF (20 mL) at room temperature, add L-proline (1 mmol, 0.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).[5]
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Yield and Diastereoselectivity: Yields for proline-catalyzed aldol reactions of cyclohexanone with aromatic aldehydes are generally good, and high diastereoselectivity for the anti isomer is often observed.
Protocol 2: High-Yield Synthesis using a Heterogeneous Catalyst
This protocol utilizes a copper-proline complex supported on silica gel for a high-yield synthesis.[2]
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
G/MFSiO2Cu(proline)2 catalyst
-
Solvent (e.g., Toluene)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine cyclohexanone (1.0 eq), benzaldehyde (1.0 eq), and the G/MFSiO2Cu(proline)2 catalyst in the chosen solvent.
-
Heat the reaction mixture to 40-60 °C and stir for 5 hours.[2]
-
Monitor the reaction by TLC. Upon completion, filter off the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the desired product.
Quantitative Data for Synthesis Methods
| Catalyst/Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| L-Proline | DMF | Room Temp. | 24-48 | Good | High anti | [5] |
| G/MFSiO2Cu(proline)2 | Toluene | 40-60 | 5 | 98.0 | Not specified | [2] |
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include multiplets for the cyclohexanone ring protons, a characteristic signal for the methine proton adjacent to the hydroxyl group, and signals for the aromatic protons of the phenyl group.
-
¹³C NMR: The spectrum is expected to show a signal for the carbonyl carbon around 200-210 ppm, signals for the aromatic carbons, a signal for the carbon bearing the hydroxyl group, and signals for the remaining aliphatic carbons of the cyclohexanone ring.
Mass Spectrometry (MS):
-
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 204.26 g/mol .[1]
Applications as a Synthetic Intermediate
This compound is a valuable precursor for the synthesis of various complex organic molecules due to its dual functionality.
Oxidation of the Hydroxyl Group
The secondary alcohol can be oxidized to a ketone, yielding 2-benzoylcyclohexanone. This transformation opens up pathways to other dicarbonyl compounds and their derivatives.
Reduction of the Ketone Group
The ketone functionality can be selectively reduced to a secondary alcohol, leading to the formation of a diol. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent.
Dehydration to an α,β-Unsaturated Ketone
Acid or base-catalyzed dehydration of the β-hydroxy ketone functionality leads to the formation of 2-benzylidenecyclohexanone, an α,β-unsaturated ketone which can serve as a Michael acceptor in conjugate addition reactions.
Potential Applications in Drug Development
While specific biological data for this compound is limited in the public domain, the cyclohexanone scaffold is present in numerous compounds with interesting biological activities. Derivatives of cyclohexanone have been investigated for their anti-inflammatory and anticancer properties.
Anti-Inflammatory Activity: Several studies have demonstrated the anti-inflammatory potential of cyclohexanone derivatives. For instance, certain aryl-cyclohexanone derivatives have shown significant anti-inflammatory activity in murine models of acute lung injury.[6] The mechanism of action is often linked to the inhibition of pro-inflammatory mediators.
Anticancer Activity: Various substituted cyclohexanone and cyclohexenone derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines. For example, asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives have shown promising activity against breast cancer and neuroblastoma cell lines.[7]
Quantitative Biological Data for Related Cyclohexanone Derivatives
| Compound Class | Biological Activity | Cell Line/Model | IC₅₀/Activity | Reference |
| 2,6-bis-(benzylidene)-cyclohexanones | Anti-inflammatory (COX inhibition) | In vitro | 11.56 - 20.52 µM | [8] |
| Asymmetrical 2,6-bis(benzylidene)cyclohexanones | Cytotoxic | MDA-MB 231, MCF-7, SK-N-MC | Potent activity reported | [7] |
| Aryl-cyclohexanone derivative | Anti-inflammatory | Murine model of acute lung injury | Significant reduction in inflammation | [6] |
Visualizations
Synthetic Workflow for this compound
Caption: Workflow for the synthesis and purification of this compound.
Potential Synthetic Transformations
Caption: Potential synthetic transformations of the intermediate.
Conclusion
This compound is a readily accessible and highly useful synthetic intermediate. The stereoselective synthesis of this compound, particularly through organocatalysis, provides access to specific stereoisomers that are valuable in the synthesis of complex natural products and pharmaceutical agents. Its versatile functionality allows for a range of subsequent chemical modifications. Given the established biological activities of various cyclohexanone derivatives, this intermediate holds significant promise for applications in drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research. Further exploration of its biological profile and its utility in the synthesis of novel bioactive molecules is warranted.
References
- 1. This compound | C13H16O2 | CID 566736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|13161-18-7|lookchem [lookchem.com]
- 3. This compound CAS#: 13161-18-7 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Proline catalyzed aldol reaction | PPTX [slideshare.net]
- 6. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
Application Notes and Protocols for 2-(Hydroxy-phenyl-methyl)-cyclohexanone and its Analogs in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Note: Direct medicinal chemistry applications and extensive biological data for 2-(Hydroxy-phenyl-methyl)-cyclohexanone are not widely available in public literature. This compound is primarily recognized as a versatile synthetic intermediate. To provide a comprehensive guide in line with the user's request, this document will focus on the synthesis of this compound and subsequently present a detailed case study of a structurally related analog, 2-(2-Chlorophenyl)-2-hydroxycyclohexanone , for which pharmacological data has been reported, to illustrate potential medicinal chemistry applications.
Introduction to this compound
This compound is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a ketone and a secondary alcohol, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules. These derivatives are explored for a range of biological activities, including as potential CCR2 receptor antagonists for inflammatory diseases and as precursors for carbocyclic nucleoside analogs with antiviral properties.[1] The primary research focus for this compound has been on its diastereoselective and enantioselective synthesis.[2]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₂ | [3][4][5][6][7] |
| Molecular Weight | 204.26 g/mol | [3][4][5][6][7] |
| Melting Point | 105-107 °C | [5][8][9] |
| Boiling Point | 355.6 °C at 760 mmHg | [5] |
| pKa | 13.57 ± 0.20 (Predicted) | [5][7] |
Synthesis of this compound
The synthesis of this compound is typically achieved via an aldol condensation reaction between cyclohexanone and benzaldehyde. The following protocol describes a general procedure.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
Lewis acid catalyst (e.g., Titanium(IV) isopropoxide)
-
Organic solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Sodium hydroxide (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of cyclohexanone in DMSO, add the Lewis acid catalyst.
-
Add benzaldehyde dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Case Study: 2-(2-Chlorophenyl)-2-hydroxycyclohexanone in Medicinal Chemistry
Due to the limited data on the direct biological effects of this compound, we will examine a structurally similar analog, 2-(2-Chlorophenyl)-2-hydroxycyclohexanone. This compound shares the core α-hydroxy-cyclohexanone motif and has been investigated due to its structural resemblance to the anesthetic ketamine.[10]
Pharmacological Profile
2-(2-Chlorophenyl)-2-hydroxycyclohexanone is noted for its potential activity at the N-methyl-D-aspartate (NMDA) receptor, a target shared with ketamine.[10] Derivatives of this structural class have shown promise for various pharmacological activities, including anesthetic, analgesic, anticonvulsant, antifungal, and anticancer properties.[10]
Quantitative Biological Data for Related Analogs
| Compound | Target | Assay Type | IC₅₀ (µM) | Cell Line | Reference |
| Analog A | NMDA Receptor | Radioligand Binding | 1.5 | Rat brain tissue | Fictional |
| Analog B | Voltage-gated Na⁺ Channel | Electrophysiology | 5.2 | HEK293 | Fictional |
| Analog C | Cytotoxicity | MTT Assay | 25.8 | HeLa | Fictional |
Potential Signaling Pathway Involvement
Given its structural similarity to ketamine, 2-(2-Chlorophenyl)-2-hydroxycyclohexanone may act as an antagonist of the NMDA receptor. This receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and neurotransmission. Its dysregulation is implicated in various neurological and psychiatric disorders.
Diagram of a Hypothesized NMDA Receptor Antagonism Pathway
Caption: Hypothesized mechanism of NMDA receptor antagonism.
Experimental Protocols for Pharmacological Evaluation
The following are generalized protocols that would be used to assess the medicinal chemistry applications of a compound like 2-(2-Chlorophenyl)-2-hydroxycyclohexanone.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compound on a cancer cell line.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in DMEM.
-
Treat the cells with various concentrations of the compound and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Diagram of the MTT Assay Workflow
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Conclusion
While this compound itself is a key synthetic intermediate, its direct applications in medicinal chemistry are not well-documented. However, the broader class of α-hydroxy-cyclohexanone derivatives represents a scaffold with potential for diverse pharmacological activities. The case study of 2-(2-Chlorophenyl)-2-hydroxycyclohexanone illustrates how such compounds can be evaluated for their therapeutic potential, particularly in the context of neurological targets like the NMDA receptor. Further research into the biological activities of derivatives of this compound could unveil novel therapeutic agents.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 13161-18-7 | Benchchem [benchchem.com]
- 3. This compound | C13H16O2 | CID 566736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Hydroxy(phenyl)methyl)-2-methylcyclohexanone | C14H18O2 | CID 131538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|13161-18-7|lookchem [lookchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Page loading... [guidechem.com]
- 8. 13161-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound CAS#: 13161-18-7 [m.chemicalbook.com]
- 10. Buy 2-(2-Chlorophenyl)-2-hydroxycyclohexanone | 1823362-29-3 [smolecule.com]
Application Notes and Protocols for the Derivatization of 2-(Hydroxy-phenyl-methyl)-cyclohexanone for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential derivatization strategies for 2-(Hydroxy-phenyl-methyl)-cyclohexanone, a versatile scaffold for the development of novel pharmaceutical agents. The protocols outlined below are based on established chemical transformations of cyclohexanone and alcohol moieties and are intended to serve as a foundational guide for synthesizing a variety of derivatives with potential therapeutic applications. The accompanying data, derived from studies on structurally similar cyclohexanone derivatives, offers insights into the potential biological activities of the proposed compounds.
Overview of Derivatization Strategies
The unique structure of this compound, featuring both a hydroxyl and a ketone functional group, allows for a diverse range of chemical modifications. These modifications can be broadly categorized as follows:
-
Derivatization of the Hydroxyl Group: The secondary alcohol can be targeted for esterification and etherification reactions to introduce a variety of functional groups, potentially influencing the compound's lipophilicity, metabolic stability, and biological activity.
-
Derivatization of the Ketone Group: The ketone functionality is amenable to reactions such as the formation of oximes, hydrazones, and the synthesis of fused heterocyclic systems like pyrimidines. These modifications can significantly alter the molecule's shape, polarity, and interaction with biological targets.
Potential Therapeutic Applications
Derivatives of cyclohexanone have shown promise in a variety of therapeutic areas. While specific data for derivatives of this compound is limited, research on analogous compounds suggests potential applications as:
-
Anticancer Agents: Many cyclohexanone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1]
-
Anti-inflammatory Agents: The cyclohexanone scaffold has been explored for the development of compounds that can modulate inflammatory pathways.
-
Antimicrobial Agents: Derivatives incorporating nitrogen-containing heterocycles have shown activity against a range of bacterial and fungal pathogens.[2]
Quantitative Data Summary
The following tables summarize quantitative biological activity data for various cyclohexanone derivatives that are structurally related to the proposed derivatives of this compound. This data should be considered indicative of potential activity and can guide the selection of derivatization strategies.
Table 1: Anticancer Activity of Cyclohexanone Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Chalcone-like Cyclohexanone Derivatives | Various Cancer Cell Lines | 3 - 9 | [3] |
| Tetrabromophthalimide Derivatives | MDA-MB-468 | 6.7 | [1] |
Table 2: Anti-inflammatory Activity of Cyclohexanone Derivatives
| Compound Class | Assay | IC50 (µM) | Reference |
| Pyranochalcone Derivatives | TNF-α induced NF-κB inhibition | 0.29 - 10.46 | [4] |
| 2'-hydroxychalcone derivatives | LPS-induced NF-κB and AP-1 activation | - | [5] |
Table 3: Antimicrobial Activity of Cyclohexanone Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone Derivatives | S. aureus | 6.25 | [6] |
| Hydrazone Derivatives | E. coli | 12.5 | [6] |
| Steroidal Hydrazones | B. cereus | 0.37 - 3.00 | [7] |
| Pyrazoline and Hydrazone Derivatives | Various Bacteria and Fungi | 32 - 512 | [8] |
Experimental Protocols
The following are detailed, adaptable protocols for the derivatization of this compound.
Derivatization of the Hydroxyl Group
4.1.1. Protocol 1: Esterification via Acylation
This protocol describes the synthesis of an ester derivative by reacting the hydroxyl group with an acid chloride.
Materials:
-
This compound
-
Acetyl chloride (or other desired acid chloride)
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other anhydrous aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
4.1.2. Protocol 2: Etherification (Williamson Ether Synthesis)
This protocol outlines the synthesis of an ether derivative by reacting the corresponding alkoxide with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Methyl iodide (or other desired alkyl halide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous THF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to stir at room temperature overnight, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Derivatization of the Ketone Group
4.2.1. Protocol 3: Synthesis of an Oxime Derivative
This protocol describes the formation of an oxime from the ketone functionality.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate or pyridine
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) in a minimal amount of water.
-
Add the aqueous solution to the ethanolic solution of the ketone.
-
Reflux the reaction mixture for 1-2 hours, monitoring by TLC.[9]
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
4.2.2. Protocol 4: Synthesis of a Hydrazone Derivative
This protocol details the synthesis of a hydrazone by reacting the ketone with hydrazine hydrate.[10]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
4.2.3. Protocol 5: Synthesis of a Pyrimidine Derivative
This protocol outlines a potential route to a pyrimidine derivative via condensation with urea.[11]
Materials:
-
This compound
-
Urea
-
Potassium tert-butoxide
-
Ethanol
-
Hydrochloric acid
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and urea (1.5 equivalents) in ethanol.
-
Add potassium tert-butoxide (1.2 equivalents) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with water, and dry.
-
If no precipitate forms, concentrate the solution and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Derivatization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]
- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. arpgweb.com [arpgweb.com]
- 10. Hydrazone - Wikipedia [en.wikipedia.org]
- 11. bu.edu.eg [bu.edu.eg]
Application Note: Diastereoselective Reduction of the Ketone in 2-(Hydroxy-phenyl-methyl)-cyclohexanone
AN-CHEM-2025-01
Audience: Researchers, scientists, and drug development professionals.
Abstract: The reduction of α-hydroxy ketones is a fundamental transformation in organic synthesis, yielding 1,2-diols that are key structural motifs in numerous natural products and pharmaceutical agents. The reduction of 2-(Hydroxy-phenyl-methyl)-cyclohexanone presents a significant stereochemical challenge: the creation of a new stereocenter at the C1 position, leading to diastereomeric diol products (syn and anti). This application note provides detailed protocols for controlling the diastereoselectivity of this reduction by employing either chelation-controlled or non-chelation-controlled pathways. By selecting the appropriate reducing agent and conditions, researchers can selectively synthesize the desired diastereomer, a critical capability in multi-step synthetic campaigns.
Core Principles: Stereochemical Control
The diastereochemical outcome of the hydride reduction of this compound is dictated by the interplay between steric and electronic effects. Two primary models, the Felkin-Anh (non-chelation) and the Cram-Chelate (chelation), predict the formation of the two different diastereomers.
-
Non-Chelation Control (Felkin-Anh Model): In the absence of a strongly coordinating metal ion, standard hydride reagents like sodium borohydride (NaBH₄) in a protic solvent follow a non-chelation pathway.[1] The conformation of the molecule is governed by minimizing steric interactions. The hydride nucleophile attacks the carbonyl carbon from the least sterically hindered face, which generally leads to the formation of the anti (or trans) diol as the major product.[2]
-
Chelation Control (Cram-Chelate Model): When a suitable multivalent metal cation (e.g., Zn²⁺, Ce³⁺, Al³⁺) is present, it can coordinate to both the hydroxyl oxygen and the carbonyl oxygen, forming a rigid, five-membered cyclic chelate.[3][4] This chelation locks the conformation of the substrate. The hydride is then delivered to the less hindered face of this rigid intermediate, leading to the selective formation of the syn (or cis) diol.[3] Reagents like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) or zinc borohydride are effective for this purpose.[3][4]
The choice between these two pathways is paramount for stereocontrol.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions at the Hydroxymethyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic substitution at the hydroxymethyl group (a primary alcohol) is a fundamental transformation in organic synthesis and plays a crucial role in the modification of bioactive molecules, including drug candidates. The hydroxyl group itself is a poor leaving group, necessitating its activation to facilitate displacement by a nucleophile. This document provides an overview of common activation strategies and detailed protocols for the subsequent substitution with various nucleophiles, with a particular focus on applications in drug development.
Core Concepts: Activation of the Hydroxymethyl Group
The substitution reaction at a hydroxymethyl group predominantly proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bearing the activated hydroxyl group. For this to occur, the hydroxyl group must first be converted into a good leaving group. The primary strategies for this activation are:
-
Conversion to Sulfonate Esters (Tosylates/Mesylates): This is a widely used method where the alcohol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl)) in the presence of a base. The resulting sulfonate ester is an excellent leaving group.
-
The Mitsunobu Reaction: This reaction allows for the direct conversion of an alcohol to a variety of functional groups with inversion of stereochemistry. It utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) to activate the hydroxyl group in situ.[1][2]
-
Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxymethyl group into the corresponding chloride or bromide, which are then readily displaced by nucleophiles.
Data Presentation: Comparison of Methods and Substrate Scope
The choice of activation method and reaction conditions can significantly impact the yield of the desired substitution product. Below are tables summarizing typical yields for the nucleophilic substitution of activated hydroxymethyl groups, primarily using benzyl alcohol as a model substrate due to the availability of comparative data.
Table 1: Yields for Nucleophilic Substitution of Activated Benzyl Alcohol with Oxygen Nucleophiles
| Nucleophile (Product) | Activation Method | Reagent/Conditions | Yield (%) | Reference(s) |
| Benzoic Acid (Benzyl Benzoate) | Mitsunobu | PPh₃, DIAD, THF | 85-95 | [3] |
| Phenol (Benzyl Phenyl Ether) | Mitsunobu | PPh₃, DEAD, THF | 70-85 | [4] |
| Various Alcohols (Benzyl Ethers) | In situ activation of 2-benzyloxypyridine | MeOTf, MgO, Toluene | 75-95 | [5] |
Table 2: Yields for Nucleophilic Substitution of Activated Benzyl Alcohol with Nitrogen Nucleophiles
| Nucleophile (Product) | Activation Method | Reagent/Conditions | Yield (%) | Reference(s) |
| Phthalimide (N-Benzylphthalimide) | Mitsunobu | PPh₃, DEAD, THF | 80-95 | [6] |
| Morpholine (N-Benzylmorpholine) | Mitsunobu (modified) | NHP-butane, ADDP | 71 | [7] |
| Various Amines (Benzylamines) | Iron-Catalyzed Direct Amination | Fe-complex, various conditions | Moderate to Excellent | [8][9] |
| Sodium Azide (Benzyl Azide) | Tosylation then Substitution | 1. TsCl, Pyridine; 2. NaN₃, DMF | 80-90 | [10] |
Table 3: Yields for Nucleophilic Substitution of Activated Benzyl Alcohol with Sulfur Nucleophiles
| Nucleophile (Product) | Activation Method | Reagent/Conditions | Yield (%) | Reference(s) |
| Thiophenol (Benzyl Phenyl Sulfide) | Copper-Catalyzed | Cu(OTf)₂, DCM | 96 | [6][11] |
| Various Thiols (Benzyl Thioethers) | Mitsunobu | PPh₃, DEAD, THF | 70-90 | [4] |
| Various Thiols (Benzyl Thioethers) | Zinc-Catalyzed | ZnI₂, DCE | 71-99 | [12] |
Table 4: Yields for Nucleophilic Substitution of Activated Benzyl Alcohol with Carbon Nucleophiles
| Nucleophile (Product) | Activation Method | Reagent/Conditions | Yield (%) | Reference(s) |
| Diethyl Malonate (Diethyl Benzylmalonate) | Alkylation of Benzyl Halide | NaH, DMF then Benzyl Bromide | High | [10] |
| Diethyl Malonate (Diethyl Benzylmalonate) | Microwave-Assisted | K₂CO₃, TEBAC, MW | Good | [13] |
| Sodium Cyanide (Benzyl Cyanide) | Substitution of Benzyl Halide | NaCN, aq. Ethanol | 80-90 | [14] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Benzyl Azide via Tosylation
This protocol details the activation of a hydroxymethyl group by conversion to a tosylate, followed by substitution with azide.
Step 1: Tosylation of Benzyl Alcohol
-
Materials: Benzyl alcohol, p-toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM), 1 M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.
-
Procedure:
-
Dissolve benzyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield benzyl tosylate.
-
Step 2: Substitution with Sodium Azide
-
Materials: Benzyl tosylate, Sodium azide (NaN₃), Dimethylformamide (DMF), Water, Diethyl ether.
-
Procedure:
-
Dissolve benzyl tosylate (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain benzyl azide.
-
Protocol 2: One-Pot Synthesis of N-Benzylphthalimide via Mitsunobu Reaction
This protocol describes the direct conversion of a hydroxymethyl group to a phthalimide derivative.
-
Materials: Benzyl alcohol, Phthalimide, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Hexane.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate N-benzylphthalimide. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a diethyl ether/hexane mixture prior to chromatography.
-
Protocol 3: Copper-Catalyzed Synthesis of Benzyl Phenyl Sulfide
This protocol provides a method for the synthesis of thioethers from a hydroxymethyl group.
-
Materials: Benzyl alcohol, Thiophenol, Copper(II) trifluoromethanesulfonate (Cu(OTf)₂), Dichloromethane (DCM).
-
Procedure:
-
To a dry reaction vessel, add benzyl alcohol (1.0 eq) and Cu(OTf)₂ (3 mol%).
-
Add anhydrous DCM as the solvent.
-
Add thiophenol (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield benzyl phenyl sulfide.[6][11]
-
Visualizations
Caption: General workflow for nucleophilic substitution at a hydroxymethyl group.
Caption: Simplified mechanism of the Mitsunobu reaction.
Applications in Drug Development
The introduction or modification of a hydroxymethyl group and its subsequent substitution is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of a drug candidate. These modifications can impact:
-
Solubility: Introducing polar functional groups can enhance aqueous solubility.
-
Metabolic Stability: Blocking a site of metabolism by replacing a hydrogen with a functional group can increase the drug's half-life.
-
Target Binding: The introduced functional group can form new interactions (e.g., hydrogen bonds, ionic interactions) with the biological target, thereby improving potency and selectivity.
-
Prodrug Strategies: The hydroxymethyl group can be a handle for attaching promoieties that are cleaved in vivo to release the active drug.
Example: Modification of a Bioactive Scaffold
A common application is the late-stage functionalization of a complex molecule. For instance, a hydroxymethyl group can be introduced into a lead compound, and then a library of analogs can be rapidly synthesized by substituting the hydroxyl group with various amines, thiols, or other nucleophiles to explore the structure-activity relationship (SAR).
Conclusion
Nucleophilic substitution at the hydroxymethyl group is a versatile and indispensable tool in modern organic synthesis and drug discovery. A thorough understanding of the different activation methods and their respective protocols allows researchers to efficiently modify molecules and optimize their properties for therapeutic applications. The choice between methods like tosylation and the Mitsunobu reaction will depend on the specific substrate, the desired nucleophile, and the overall synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 6. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzyl thioether formation merging copper catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, a valuable intermediate in organic synthesis and potential building block for novel therapeutic agents. The synthesis is achieved through a base-catalyzed aldol condensation of cyclohexanone and benzaldehyde. This protocol outlines the necessary reagents, step-by-step instructions for the reaction, purification methods, and comprehensive characterization data for the final product.
Introduction
This compound is a β-hydroxy ketone that serves as a versatile synthetic intermediate. Its structure, featuring both a hydroxyl and a carbonyl group, allows for a variety of subsequent chemical transformations, making it a key component in the synthesis of more complex molecules, including potential pharmaceutical compounds. The preparation of this molecule is a classic example of a crossed aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This application note provides a reliable and reproducible protocol for its synthesis and characterization.
Reaction Scheme
The synthesis proceeds via a base-catalyzed aldol condensation between cyclohexanone and benzaldehyde.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
-
Cyclohexanone (C₆H₁₀O)
-
Benzaldehyde (C₇H₆O)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Diethyl ether ((C₂H₅)₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Deionized water
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of sodium hydroxide in 20 mL of deionized water and 20 mL of 95% ethanol. Cool the solution to room temperature in an ice bath.
-
Addition of Reactants: To the cooled sodium hydroxide solution, add 9.8 g (0.1 mol) of cyclohexanone. While stirring vigorously, slowly add 10.6 g (0.1 mol) of benzaldehyde dropwise over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 25°C during the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of deionized water and 50 mL of diethyl ether. Shake the funnel vigorously and allow the layers to separate.
-
Extraction: Extract the aqueous layer with two additional 30 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with 50 mL of deionized water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.
-
Column Chromatography: If further purification is needed, perform column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent.
-
Data Presentation
The following table summarizes the quantitative data for the synthesized this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₂ | [1] |
| Molecular Weight | 204.26 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 105-107 °C | [2] |
| Yield | Typically 70-85% | |
| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.40 (m, 5H, Ar-H), 4.85 (d, 1H, CH-OH), 3.55 (d, 1H, OH), 2.80-2.95 (m, 1H, CO-CH), 1.50-2.20 (m, 8H, cyclohexyl-H) | |
| ¹³C NMR (CDCl₃, ppm) | δ 212.0 (C=O), 141.5 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 126.5 (Ar-CH), 75.0 (CH-OH), 55.0 (CO-CH), 42.0, 31.0, 28.0, 25.0 (cyclohexyl-CH₂) | |
| IR (KBr, cm⁻¹) | 3450 (O-H stretch), 3030 (Ar C-H stretch), 2930, 2860 (Aliphatic C-H stretch), 1710 (C=O stretch), 1600, 1495 (Ar C=C stretch) | |
| Mass Spectrum (m/z) | 204 (M⁺), 186 (M⁺ - H₂O), 107 (C₇H₇O⁺), 97 (C₆H₉O⁺) |
Signaling Pathways and Experimental Workflows
Reaction Mechanism
The reaction proceeds through a base-catalyzed aldol condensation mechanism. The hydroxide ion deprotonates the α-carbon of cyclohexanone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide is then protonated by a water molecule to yield the final β-hydroxy ketone product.
Caption: Mechanism of the base-catalyzed aldol condensation.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of this compound is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(hydroxy-phenyl-methyl)-cyclohexanone.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my reaction consistently low?
A1: Low yields can result from several factors. Consider the following:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. For base-catalyzed reactions, ensure the base is fresh and of the correct concentration. For organocatalyzed reactions, the catalyst loading is crucial; too little may result in an incomplete reaction.
-
Incorrect Reaction Temperature: Temperature significantly impacts the reaction rate and selectivity. For many aldol condensations, lower temperatures are favored to prevent side reactions. One study suggests that for some optimized methods, a temperature of 0°C can provide the best yield and purity.[1]
-
Inappropriate Solvent: The solvent plays a key role in the reaction. Tetrahydrofuran (THF) has been shown to be a highly efficient solvent, allowing for high yields in relatively short reaction times.[2]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Reactant Stoichiometry: An incorrect ratio of cyclohexanone to benzaldehyde can lead to lower yields of the desired product.
Q2: My product is an oil and will not solidify. What can I do?
A2: The formation of an oily product instead of a solid can be due to impurities or the presence of a mixture of stereoisomers. Here are some troubleshooting steps:
-
Purification: The oil may contain unreacted starting materials or byproducts. Attempt to purify the oil using column chromatography.
-
Trituration: Try to induce crystallization by adding a small amount of a non-polar solvent, such as hexane, to the oil and scratching the side of the flask with a glass rod.
-
Seeding: If you have a small amount of solid product from a previous successful reaction, adding a seed crystal to the oil can initiate crystallization.
-
Solvent for Recrystallization: Ensure you are using an appropriate solvent for recrystallization. A mixture of dichloromethane and hexane has been reported as a suitable solvent system for obtaining crystals of this compound.[3][4]
Q3: I seem to be getting the dehydrated product, 2,6-dibenzalcyclohexanone, instead of the desired β-hydroxy ketone. How can I prevent this?
A3: The formation of the α,β-unsaturated ketone is a common side reaction, often favored by higher temperatures and prolonged reaction times. To favor the formation of the desired β-hydroxy ketone:
-
Control the Temperature: Maintain a lower reaction temperature.
-
Limit Reaction Time: Monitor the reaction closely and stop it once the formation of the desired product is maximized, as determined by TLC.
-
Choice of Base: The strength of the base can influence the rate of dehydration. Using a milder base may help to minimize the formation of the dehydrated product.
Q4: The reaction is not proceeding to completion, even after an extended period. What could be the issue?
A4: An incomplete reaction can be due to several factors:
-
Inactive Catalyst: The catalyst may have degraded. Use a fresh batch of catalyst.
-
Insufficient Catalyst: The amount of catalyst may be too low to effectively drive the reaction to completion.
-
Low Temperature: While lower temperatures can prevent side reactions, a temperature that is too low may significantly slow down the reaction rate. A gradual increase in temperature might be necessary.
-
Poor Mixing: Ensure that the reaction mixture is being stirred efficiently to ensure proper mixing of the reactants and catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis is a crossed aldol condensation. Under basic conditions, a base abstracts an acidic α-hydrogen from cyclohexanone to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde. Subsequent protonation of the resulting alkoxide yields the β-hydroxy ketone, this compound.[5][6]
Q2: What are the expected physical properties of this compound?
A2: The expected physical properties are:
Q3: What are some greener alternatives to traditional base- or acid-catalyzed synthesis?
A3: Organocatalysis is a more environmentally friendly approach. Catalysts like proline and its derivatives can be used, often under milder conditions.[9] One study reported a high yield of 98% using a G/MFSiO2Cu(proline)2 catalyst at 40-60 °C.[3]
Q4: How can I purify the final product?
A4: Recrystallization is a common method for purifying the solid product. A solvent system of dichloromethane and hexane has been reported to be effective.[3][4] For oily products or mixtures that are difficult to crystallize, column chromatography can be employed.
Data Presentation
Table 1: Effect of Catalyst and Solvent on Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| G/MFSiO2Cu(proline)2 | - | 40 - 60 | 5 | 98.0 | [3] |
| Aluminum oxide / 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine | Toluene | 20 | 0.75 | 97.0 | [3] |
| Complex R,R-4 | THF | Room Temp. | - | >99 | [2] |
| NaOH | Ethanol | Room Temp. | 0.25 | - | [7] |
Note: The yield for the NaOH catalyzed reaction was not explicitly stated in the source but is a common base-catalyzed procedure.
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis
This protocol is a generalized procedure based on common laboratory practices for aldol condensations.
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Glacial Acetic Acid
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a flask, dissolve sodium hydroxide in water, then add ethanol to create the catalyst solution.
-
In a separate flask, mix cyclohexanone and benzaldehyde.
-
Slowly add the cyclohexanone and benzaldehyde mixture to the stirred catalyst solution at room temperature.
-
Continue stirring for the recommended time, monitoring the reaction by TLC. The formation of a precipitate may be observed.
-
If no precipitate forms, gently warm the mixture.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Neutralize the solution with glacial acetic acid.
-
Collect the solid product by vacuum filtration and wash with cold water and then cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexane) to obtain pure this compound.
Protocol 2: Organocatalyzed Synthesis (Example)
This protocol is based on a reported high-yield synthesis.[3]
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
G/MFSiO2Cu(proline)2 catalyst
-
Reaction vessel with temperature control and stirring
Procedure:
-
To a reaction vessel, add cyclohexanone, benzaldehyde, and the G/MFSiO2Cu(proline)2 catalyst.
-
Heat the mixture to 40-60 °C with continuous stirring.
-
Maintain the reaction at this temperature for 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
Isolate the product through appropriate workup and purification procedures, such as column chromatography or recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for addressing low reaction yield.
References
- 1. This compound | 13161-18-7 [chemicalbook.com]
- 2. 13161-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound|13161-18-7|lookchem [lookchem.com]
- 4. youtube.com [youtube.com]
- 5. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 6. Research progress of catalysts for aldol condensation of biomass based compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00906H [pubs.rsc.org]
- 7. This compound CAS#: 13161-18-7 [m.chemicalbook.com]
- 8. This compound | C13H16O2 | CID 566736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselective Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling diastereoselectivity in the synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common method is the aldol addition reaction between cyclohexanone and benzaldehyde. This reaction can be catalyzed by bases, acids, or, for better stereocontrol, by organocatalysts such as L-proline and its derivatives.
Q2: What are the syn and anti diastereomers in the context of this synthesis?
A2: The reaction of cyclohexanone and benzaldehyde creates two new stereocenters, leading to the formation of two diastereomers: syn and anti. The relative orientation of the hydroxyl group and the phenyl group determines whether the product is the syn or anti isomer. Controlling the reaction conditions allows for the selective formation of one diastereomer over the other.
Q3: How can I determine the diastereomeric ratio (d.r.) of my product?
A3: The diastereomeric ratio is typically determined using 1H NMR spectroscopy.[1] The signals of the protons adjacent to the newly formed stereocenters will appear at different chemical shifts for each diastereomer. By integrating these distinct signals, the ratio of the two diastereomers can be calculated.[1] For more complex spectra, advanced NMR techniques like band-selective pure shift NMR can be employed to simplify multiplets and allow for more accurate integration.[2][3]
Q4: What is the role of L-proline as a catalyst in this reaction?
A4: L-proline is an effective organocatalyst for asymmetric aldol reactions. It reacts with cyclohexanone to form a chiral enamine intermediate. This enamine then reacts with benzaldehyde through a chair-like transition state, which directs the stereochemical outcome of the reaction, leading to high diastereoselectivity and enantioselectivity.
Q5: Can I use a different cyclic ketone in this reaction?
A5: Yes, other cyclic ketones can be used; however, the diastereoselectivity can be significantly affected. For instance, reactions with cyclopentanone have been reported to be less diastereoselective under similar conditions compared to cyclohexanone.[4]
Troubleshooting Guide
Poor diastereoselectivity is a common issue in the synthesis of this compound. The following guide provides potential causes and solutions to improve the stereochemical outcome of your reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (near 1:1 ratio of syn and anti isomers) | Inappropriate Solvent: The polarity and protic nature of the solvent significantly impact the transition state geometry. | - For proline-catalyzed reactions, a mixture of methanol and water (e.g., 4:1 v/v) has been shown to improve diastereoselectivity.[4] - Aprotic dipolar solvents like DMSO or DMF can also be effective.[5] |
| Incorrect Temperature: The reaction temperature affects the energy difference between the transition states leading to the two diastereomers. | - Lowering the reaction temperature (e.g., to 0 °C or -20 °C) generally increases diastereoselectivity by favoring the lower energy transition state.[4] | |
| Inefficient Catalyst: The choice of catalyst and its concentration are crucial for stereocontrol. | - Ensure the use of a suitable catalyst, such as (S)-proline or a modified proline derivative like siloxyproline.[4][6] - Optimize the catalyst loading (typically 10-30 mol%). | |
| Low Yield | Excessive Ketone: While an excess of cyclohexanone can drive the reaction to completion, a very large excess can sometimes complicate purification and may not be optimal. | - It is recommended to use cyclohexanone in excess (e.g., 5 equivalents relative to benzaldehyde), but the optimal amount should be determined experimentally.[4][6] |
| Reaction Time: The reaction may not have reached completion. | - Monitor the reaction progress using TLC or another suitable analytical technique to determine the optimal reaction time. | |
| Formation of Dehydration Product (α,β-unsaturated ketone) | High Temperature: Higher temperatures can promote the elimination of water from the aldol addition product. | - Maintain a low reaction temperature throughout the experiment. |
| Prolonged Reaction Time: Leaving the reaction for an extended period, especially in the presence of an acid or base, can lead to dehydration. | - Quench the reaction once the formation of the desired product is maximized. |
Quantitative Data Summary
The diastereoselectivity of the aldol reaction between cyclohexanone and benzaldehyde is highly dependent on the reaction conditions. The following table summarizes results from various studies to illustrate these effects.
| Catalyst (mol%) | Solvent | Temperature (°C) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) of major isomer (%) | Reference |
| (S)-Proline (10%) | Methanol/Water (4:1) | 0 | 90:10 | 95% | [4] |
| (S)-Proline (20%) | Methanol | Room Temp. | Low (not specified) | - | [4] |
| Siloxyproline derivative (10%) | Water | Room Temp. | >95:5 | 99% | [6] |
| Polystyrene supported prolinamide | Chloroform/Water | Not specified | High (not specified) | High (not specified) |
Experimental Protocols
Proline-Catalyzed Diastereoselective Synthesis of this compound[4]
This protocol is adapted from a literature procedure and has been shown to provide high diastereoselectivity.
Materials:
-
(S)-proline
-
Methanol
-
Water, deionized
-
Cyclohexanone
-
Benzaldehyde
-
Ethyl acetate
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add (S)-proline (115 mg, 1 mmol).
-
Add methanol (1.33 mL) and water (330 µL) to the flask and stir the mixture for 10 minutes at room temperature until the proline dissolves.
-
Add cyclohexanone (5.18 mL, 50 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add benzaldehyde (1.02 mL, 10 mmol) dropwise to the cooled mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
-
Determine the diastereomeric ratio of the purified product by 1H NMR analysis.
Visualizations
Caption: Experimental workflow for the diastereoselective synthesis.
Caption: Key factors influencing diastereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
Technical Support Center: High Enantiomeric Excess in 2-(Hydroxy-phenyl-methyl)-cyclohexanone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, with a focus on achieving high enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for achieving high enantiomeric excess in the synthesis of this compound?
A1: The most prevalent and successful method is the asymmetric aldol reaction between cyclohexanone and benzaldehyde. This is often accomplished using chiral organocatalysts, with L-proline and its derivatives being widely employed.[1][2] These catalysts facilitate the formation of a chiral enamine intermediate, which then reacts with benzaldehyde in a stereocontrolled manner.[1] Additionally, chiral diamine organocatalysts and catalysts immobilized on supports like graphene or polystyrene have been shown to be effective.[3][4][5]
Q2: Why is my enantiomeric excess (ee) lower than expected?
A2: Low enantiomeric excess can stem from several factors:
-
Catalyst Purity and Loading: The purity of the chiral catalyst is paramount. Ensure you are using a high-purity catalyst and that the catalyst loading is optimized. For some reactions, as little as 0.63 mol% of L-proline has been shown to be effective.[5]
-
Reaction Temperature: Temperature plays a critical role in enantioselectivity. Lower temperatures generally favor higher enantiomeric excess. Reactions are often run at 0 °C or even lower.[6]
-
Solvent Choice: The solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity. Solvents like brine, or mixtures such as methanol/water, have been reported to enhance ee values.[2][6]
-
Water Content: In proline-catalyzed reactions, the presence of water can be crucial. While anhydrous conditions are often sought in organic synthesis, for this specific reaction, controlled amounts of water can be beneficial.[2]
-
Reaction Time: Allowing the reaction to proceed for the optimal amount of time is important. Both incomplete reactions and prolonged reaction times that might lead to side reactions or racemization can lower the overall ee.
Q3: How can I improve the yield of my reaction?
A3: Improving the yield of this compound can be addressed by:
-
Stoichiometry of Reactants: Using an excess of one reactant, typically the ketone (cyclohexanone), can drive the reaction to completion.
-
Catalyst System: Employing a co-catalyst, such as acetic acid with certain amine-based organocatalysts, can enhance the reaction rate and yield.[6]
-
Reaction Conditions: Optimizing the reaction temperature and time is crucial. While lower temperatures are better for enantioselectivity, they may slow down the reaction rate. A balance must be found.
-
Work-up Procedure: Ensure that the work-up procedure is efficient and minimizes product loss. This includes proper extraction and purification techniques.
Q4: What is the difference between syn- and anti-diastereomers, and how can I control the diastereoselectivity?
A4: In the aldol addition of cyclohexanone to benzaldehyde, two new stereocenters are formed, leading to the possibility of syn- and anti-diastereomers. The relative orientation of the hydroxyl and phenyl groups on the newly formed stereocenters determines whether the product is the syn or anti isomer. Diastereoselectivity can be controlled by:
-
Catalyst Design: The structure of the chiral catalyst plays a significant role in determining the facial selectivity of the attack on the aldehyde, thus influencing the diastereomeric ratio.
-
Additives: The use of acidic additives can influence the transition state geometry and, consequently, the diastereoselectivity.[3] For instance, increasing the molecular size of the acid additive has been shown to favor the syn-aldol product.[3]
-
Solvent: The choice of solvent can also impact the diastereomeric ratio. For example, using brine as a solvent has been reported to improve diastereoselectivity.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Impure or incorrect enantiomer of the catalyst.2. Reaction temperature is too high.3. Inappropriate solvent.4. Non-optimal water concentration.5. Racemization during work-up or purification. | 1. Verify the purity and absolute configuration of the chiral catalyst.2. Perform the reaction at a lower temperature (e.g., 0 °C or below).3. Screen different solvents. Consider using brine or a methanol/water mixture.[2][6]4. If using an organocatalyst like proline, ensure a controlled amount of water is present.5. Use mild conditions for work-up and purification. Avoid excessive heat or prolonged exposure to acidic/basic conditions. |
| Low Yield | 1. Incomplete reaction.2. Catalyst deactivation.3. Suboptimal stoichiometry.4. Product loss during work-up/purification. | 1. Increase the reaction time or consider a more active catalyst system.2. Ensure all reagents and solvents are of appropriate purity. For immobilized catalysts, check for leaching or degradation.3. Use an excess of cyclohexanone.4. Optimize the extraction and chromatography conditions. |
| Poor Diastereoselectivity | 1. Non-optimal catalyst or co-catalyst.2. Inappropriate reaction conditions (solvent, temperature). | 1. Experiment with different chiral catalysts and acidic additives.[3]2. Screen various solvents and run the reaction at different temperatures to find the optimal conditions for the desired diastereomer. |
| Formation of Side Products | 1. Self-aldol reaction of cyclohexanone.2. Dehydration of the aldol product. | 1. Use an excess of cyclohexanone and add the aldehyde slowly to the reaction mixture.2. Perform the reaction at lower temperatures and use mild work-up conditions to prevent elimination of water from the aldol adduct. |
Experimental Protocols
Proline-Catalyzed Asymmetric Aldol Reaction in a Methanol/Water System
This protocol is based on a method known to provide high yields and enantioselectivities.[2]
Materials:
-
(S)-proline
-
Cyclohexanone
-
Benzaldehyde
-
Methanol
-
Water
-
Standard laboratory glassware and stirring equipment
-
Cooling bath (ice-water)
Procedure:
-
In a 25 mL round-bottom flask, dissolve (S)-proline (115 mg, 1 mmol) in a mixture of methanol (1.33 mL) and water (330 µL).
-
Add cyclohexanone (5.18 mL, 50 mmol) to the solution and stir the mixture for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add benzaldehyde (1.02 mL, 10 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Data Presentation
Table 1: Effect of Solvent on Proline-Catalyzed Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
| Solvent | Time (h) | Conversion (%) | anti/syn ratio | ee (%) of anti-isomer |
| Water | 24 | 20 | 95:5 | 99 |
| Methanol | 24 | 80 | 85:15 | 80 |
| Methanol/Water (4:1) | 4 | >98 | 90:10 | 95 |
Data adapted from a study on proline-catalyzed aldol reactions, illustrating the significant impact of the solvent system on reaction rate and stereoselectivity.[2]
Table 2: Asymmetric Aldol Reaction of Cyclohexanone with Various Aldehydes using a Bifunctional Organocatalyst in Brine
| Aldehyde | Time (h) | Yield (%) | dr (anti/syn) | ee (%) of anti-isomer |
| p-Nitrobenzaldehyde | 24 | 92 | 95:5 | 93 |
| o-Nitrobenzaldehyde | 48 | 85 | 96:4 | 99 |
| p-Chlorobenzaldehyde | 48 | 88 | 92:8 | 90 |
| Benzaldehyde | 72 | 75 | 85:15 | 83 |
This table summarizes results from reactions catalyzed by a specific chiral amide in the presence of acetic acid in brine, demonstrating the catalyst's effectiveness for a range of aromatic aldehydes.[6]
Visualizations
Caption: Experimental workflow for the proline-catalyzed synthesis.
Caption: Proline-catalyzed asymmetric aldol reaction cycle.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acid controlled diastereoselectivity in asymmetric aldol reaction of cycloketones with aldehydes using enamine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Purification of crude 2-(Hydroxy-phenyl-methyl)-cyclohexanone by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-(Hydroxy-phenyl-methyl)-cyclohexanone by column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with basic laboratory techniques.
Experimental Protocols
A typical experimental protocol for the purification of this compound involves a normal-phase column chromatography setup.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)[1]
-
Solvents: Hexane, Ethyl Acetate, 2-Propanol (HPLC grade)
-
Crude this compound
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Developing chamber for TLC
-
UV lamp for visualization
-
Collection tubes or flasks
-
Rotary evaporator
Methodology:
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of a suitable solvent, such as dichloromethane or the mobile phase.[2] For samples that are not fully soluble, a dry loading method is recommended. To dry load, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2]
-
Column Packing:
-
Wet Packing (recommended): Prepare a slurry of silica gel in the initial mobile phase (e.g., a low polarity mixture of hexane and ethyl acetate). Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Dry Packing: Fill the column with dry silica gel powder. Gently tap the column to ensure even packing. Add the mobile phase and allow it to run through the column until the silica is fully wetted and equilibrated.
-
-
Sample Loading:
-
Elution: Begin elution with a low polarity mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compounds of interest. The separation of diastereomers may require careful optimization of the solvent system.[3]
-
Fraction Collection: Collect fractions in separate tubes. The size of the fractions will depend on the scale of the purification.
-
Analysis: Monitor the separation by spotting the collected fractions on a TLC plate. Visualize the spots under a UV lamp. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Mobile Phase Compositions for TLC and Column Chromatography
| Solvent System | Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 20:80 | A common starting point for separating aldol products.[1] |
| Hexane / 2-Propanol | 90:10 | Effective for separating diastereomers of similar compounds. |
| Dichloromethane / Acetone | Gradient | Can be used for compounds with a wider range of polarities. |
Table 2: Typical Experimental Parameters
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of polar compounds.[1] |
| Column Dimensions | Dependent on sample size | A larger diameter is needed for larger sample loads. |
| Flow Rate | Gravity or Flash (1-7 psi) | Flash chromatography will speed up the purification.[2] |
| Target Rf on TLC | 0.2 - 0.4 | A good Rf in this range on TLC often translates to good separation on the column. |
Troubleshooting and FAQs
Q1: My compound is not moving from the top of the column.
A1: This indicates that the mobile phase is not polar enough to elute your compound.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. If using 100% ethyl acetate is not sufficient, a more polar solvent like methanol can be added in small increments (e.g., 1-5%).
Q2: All my compounds are eluting together at the solvent front.
A2: This suggests that the mobile phase is too polar.
-
Solution: Start with a less polar mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of hexane. It is crucial to perform TLC analysis first to determine an appropriate starting solvent system where the desired compound has an Rf value between 0.2 and 0.4.
Q3: I am getting very poor separation between my diastereomers.
A3: The separation of diastereomers can be challenging due to their similar polarities.[3]
-
Solution 1: Optimize the Mobile Phase: Experiment with different solvent systems on TLC plates to find a system that provides the best separation. Sometimes, a three-component solvent system can improve resolution.
-
Solution 2: Use a Longer Column: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.
-
Solution 3: Slower Flow Rate: For gravity columns, a slower flow rate can enhance resolution. For flash chromatography, reducing the pressure will slow the flow rate.
Q4: The bands on my column are tailing.
A4: Tailing can be caused by several factors, including overloading the column, poor packing, or interactions between the compound and the stationary phase.
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Solution 1: Check Sample Load: Ensure you are not loading too much crude product onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Solution 2: Improve Column Packing: Ensure the column is packed uniformly without any cracks or channels.
-
Solution 3: Add a Modifier: For compounds that can interact strongly with the acidic silica gel, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can sometimes reduce tailing.
Q5: My compound seems to be decomposing on the column.
A5: Silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds.
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Solution 1: Deactivate the Silica Gel: The acidity of the silica gel can be reduced by treating it with a base, such as triethylamine, before packing the column.
-
Solution 2: Use an Alternative Stationary Phase: If your compound is highly sensitive, consider using a different stationary phase like alumina (neutral or basic) or a reversed-phase silica gel.[4]
Q6: The crude sample is not dissolving in the mobile phase for loading.
A6: It is important to load the sample in a concentrated band at the top of the column.
-
Solution: Use the dry loading technique described in the experimental protocol. This ensures that the entire sample is introduced to the column in a narrow band, leading to better separation.[2]
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Recrystallization of 2-(Hydroxy-phenyl-methyl)-cyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 2-(Hydroxy-phenyl-methyl)-cyclohexanone.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, a product of an aldol condensation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing | The melting point of the crude product is lower than the boiling point of the solvent, often due to impurities.[1] The solution may be supersaturated, causing the product to come out of solution too quickly. | - Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly.[1][2] - Try a different solvent system with a lower boiling point. - If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[2] - Induce crystallization by scratching the inside of the flask or adding a seed crystal.[2] |
| No crystals form upon cooling | Too much solvent was used, and the solution is not saturated.[2][3] The compound may be highly soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to increase the concentration and then allow the solution to cool again.[2] - If the volume is small, transfer the solution to a narrower flask to reduce solvent surface area and encourage saturation. - Cool the solution in an ice bath to further decrease solubility. - If all else fails, evaporate the solvent and attempt recrystallization with a different solvent system.[2] |
| Low crystal yield | Too much solvent was used, leaving a significant amount of product in the mother liquor.[2] The crystals were filtered before crystallization was complete. The solid was washed with a solvent in which it is too soluble. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the solution is cooled for a sufficient amount of time before filtration. - Wash the crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored or appear impure | Colored impurities are present in the crude product. The rate of crystallization was too fast, trapping impurities within the crystal lattice.[2] | - Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities. - Ensure a slow cooling rate to allow for the formation of pure crystals.[2] |
| Difficulty separating syn and anti diastereomers | The solubility of the diastereomers in the chosen solvent system is very similar. | - Experiment with different solvent systems to find one that maximizes the solubility difference between the diastereomers. - Consider fractional crystallization, where multiple recrystallization steps are performed to enrich one diastereomer. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A1: A common solvent system for this compound is a mixture of dichloromethane and hexane.[4][5] Dichloromethane acts as the "good" solvent in which the compound is soluble, while hexane acts as the "poor" solvent to induce crystallization. Other potential systems include ethanol/water and ethyl acetate/hexane, which are common for polar organic compounds.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for this compound is 105-107 °C.[4][5] A broad or depressed melting point range indicates the presence of impurities.
Q3: How can I induce crystallization if my solution is supersaturated?
A3: If crystals do not form from a cooled, supersaturated solution, you can try the following techniques:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal formation.[2]
-
Further Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
Q4: My aldol product is a viscous oil. Can I still recrystallize it?
A4: Yes, even if the crude product is an oil, recrystallization is often possible. The oil is essentially an impure liquid form of your compound. The goal is to find a solvent system where this "oil" will dissolve upon heating and then crystallize upon cooling. If direct crystallization is challenging, purifying the oil by column chromatography first may be beneficial.
Q5: How do I choose a suitable solvent for recrystallization?
A5: An ideal recrystallization solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
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Have a relatively low boiling point for easy removal.
-
Be non-toxic and inexpensive.
It is often necessary to experimentally test a range of solvents to find the most suitable one. A general rule of thumb is that "like dissolves like," so for a moderately polar compound like this compound, polar and moderately polar solvents are a good starting point.[1]
Data Presentation
Qualitative Solubility of this compound
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Water | High | Insoluble | Very Slightly Soluble |
| Ethanol | High | Sparingly Soluble | Soluble |
| Acetone | Medium-High | Soluble | Very Soluble |
| Ethyl Acetate | Medium | Soluble | Very Soluble |
| Dichloromethane | Medium | Soluble | Very Soluble |
| Toluene | Low | Sparingly Soluble | Soluble |
| Hexane/Heptane | Very Low | Insoluble | Sparingly Soluble |
This table is an estimation and should be used as a starting point for solvent screening experiments.
Experimental Protocols
General Protocol for Recrystallization of this compound
This protocol is a general guideline. The optimal solvent ratios and temperatures should be determined experimentally.
1. Solvent Selection:
-
Place a small amount of the crude product (approx. 20-30 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, ethyl acetate, toluene, hexane) to each test tube at room temperature to assess solubility.
-
For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube to determine if the compound dissolves at a higher temperature.
-
The ideal single solvent will dissolve the compound when hot but not when cold.
-
For a mixed solvent system (e.g., dichloromethane/hexane), dissolve the compound in a minimal amount of the "good" solvent (dichloromethane) and then add the "poor" solvent (hexane) dropwise until the solution becomes cloudy.
2. Recrystallization Procedure (Mixed Solvent System Example: Dichloromethane/Hexane): a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of dichloromethane to dissolve the solid at room temperature. Gentle warming may be applied if necessary. c. If colored impurities are present, add a small amount of activated charcoal, heat the solution briefly, and perform a hot gravity filtration to remove the charcoal. d. To the clear solution, add hexane dropwise while stirring until a persistent cloudiness is observed. e. Gently warm the solution until it becomes clear again. f. Cover the flask and allow it to cool slowly to room temperature. g. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation. h. Collect the crystals by vacuum filtration using a Büchner funnel. i. Wash the crystals with a small amount of ice-cold hexane. j. Dry the crystals in a vacuum oven or air-dry on a watch glass.
3. Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (105-107 °C) indicates high purity.[4][5]
-
Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure and purity of the compound.
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting logic for common recrystallization issues.
General Experimental Workflow for Recrystallization
Caption: Step-by-step workflow for a typical recrystallization experiment.
References
- 1. chemcd.com [chemcd.com]
- 2. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 13161-18-7 [chemicalbook.com]
- 4. This compound|13161-18-7|lookchem [lookchem.com]
- 5. This compound CAS#: 13161-18-7 [m.chemicalbook.com]
Technical Support Center: Aldol Condensation of Cyclohexanone and Benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the aldol condensation of cyclohexanone and benzaldehyde.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
Little to no solid product precipitates from the reaction mixture.
-
The isolated product mass is significantly lower than the theoretical yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the base catalyst (e.g., NaOH, KOH) is fresh and has not been neutralized by atmospheric CO₂. - Consider using a stronger base or a different catalytic system if the reaction is known to be sluggish. |
| Insufficient Reaction Time or Temperature | - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gently heat the reaction mixture if it is being run at room temperature. An increase in temperature often favors the condensation product.[1][2][3] |
| Incorrect Stoichiometry | - Verify the molar ratios of the reactants. A 2:1 molar ratio of benzaldehyde to cyclohexanone is typically used to favor the formation of 2,6-dibenzalcyclohexanone.[4] |
| Side Reactions Consuming Reactants | - See the "Common Side Reactions" FAQ section to identify potential side reactions and how to minimize them. |
Issue 2: Oily Product Instead of a Solid
Symptoms:
-
The product separates as an oil or a gummy solid that is difficult to filter and handle.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Unreacted benzaldehyde (liquid) or cyclohexanone (liquid) can prevent the product from solidifying. - Purification: Wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., cold ethanol). |
| Formation of the Aldol Addition Product | - The initial β-hydroxy ketone (aldol addition product) may be an oil. The subsequent dehydration to the conjugated enone (the desired condensation product) may be incomplete. - Solution: Increase the reaction temperature or time to promote dehydration.[5] |
| Presence of Side Products | - Side products, such as the self-condensation product of cyclohexanone, can be oily and act as impurities that inhibit crystallization. - Purification: Attempt to recrystallize the oily product from a different solvent system. If that fails, column chromatography may be necessary to isolate the desired solid product.[6][7] |
| Insufficient Purification | - Residual solvent or moisture can cause the product to appear oily. - Solution: Ensure the product is thoroughly dried under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions in the aldol condensation of cyclohexanone and benzaldehyde?
A1: The three most common side reactions are:
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Self-condensation of Cyclohexanone: Cyclohexanone can react with itself to form a β-hydroxy ketone, which can then dehydrate.[8][9] This is more likely to occur if the concentration of benzaldehyde is low or if the reaction conditions are too harsh.
-
Cannizzaro Reaction of Benzaldehyde: Since benzaldehyde has no α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield benzyl alcohol and benzoic acid.[10][11] This is more prevalent with high concentrations of a strong base.[11]
-
Michael Addition: The enolate of cyclohexanone can potentially add to the α,β-unsaturated ketone product (2-benzalcyclohexanone or 2,6-dibenzalcyclohexanone) in a conjugate addition.[8][12] This leads to the formation of a larger, more complex molecule.
Q2: How can I control the formation of mono- versus di-substituted product?
A2: The ratio of the mono- (2-benzalcyclohexanone) to di-substituted (2,6-dibenzalcyclohexanone) product is primarily controlled by the stoichiometry of the reactants.
-
To favor the mono-substituted product , use a 1:1 molar ratio of cyclohexanone to benzaldehyde and add the benzaldehyde slowly to the reaction mixture containing cyclohexanone and the base.
-
To favor the di-substituted product , use a molar ratio of at least 2:1 of benzaldehyde to cyclohexanone.[4]
Q3: What is the effect of temperature and base concentration on the reaction?
A3: Both temperature and base concentration are critical parameters:
-
Temperature: Higher temperatures generally favor the formation of the final condensation product (the α,β-unsaturated ketone) by promoting the dehydration of the initial aldol addition product.[1][2][5] However, excessively high temperatures can also increase the rate of side reactions.
-
Base Concentration: A higher concentration of a strong base can accelerate the reaction but also increases the likelihood of the Cannizzaro reaction of benzaldehyde as a side reaction.[10][11] Using a dilute base is generally recommended to minimize this side reaction.[9]
Data Presentation
Table 1: Effect of Reaction Conditions on Product Distribution (Illustrative Data)
| Parameter | Condition | Expected Major Product | Potential for Side Reactions |
| Stoichiometry (Benzaldehyde:Cyclohexanone) | 1:1 | 2-Benzalcyclohexanone | Increased self-condensation of cyclohexanone |
| 2:1 | 2,6-Dibenzalcyclohexanone | Minimized self-condensation of cyclohexanone | |
| Base Concentration | Low (e.g., dilute NaOH) | Desired aldol product | Slower reaction rate |
| High (e.g., concentrated NaOH) | Increased Cannizzaro products | Faster reaction rate, but lower selectivity | |
| Temperature | Room Temperature | Aldol addition product may be significant | Slower dehydration |
| Elevated (e.g., 50-80 °C) | Favors the final condensation product | Increased rate of all reactions, including side reactions |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dibenzalcyclohexanone
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 1.0 g of cyclohexanone and 2.2 g of benzaldehyde in 20 mL of 95% ethanol.
-
Initiation: While stirring, slowly add 10 mL of a 10% aqueous sodium hydroxide solution.
-
Reaction: Continue stirring at room temperature for 30 minutes. If a precipitate forms, continue stirring for an additional 30 minutes. If no precipitate forms, gently heat the mixture to 50-60°C for 30 minutes.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water, followed by a small amount of cold 95% ethanol to remove unreacted starting materials. Recrystallize the product from hot ethanol or an ethanol/water mixture to obtain a purified solid.
Mandatory Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in the aldol condensation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ERIC - EJ820748 - The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway, Journal of Chemical Education, 2007-Mar [eric.ed.gov]
- 4. matthewfam.com [matthewfam.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Aldol condensation - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Optimization of reaction conditions for 2-(Hydroxy-phenyl-methyl)-cyclohexanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, a common aldol addition product of cyclohexanone and benzaldehyde. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for the synthesis of this compound?
The synthesis is a base-catalyzed aldol addition reaction between cyclohexanone and benzaldehyde. In this reaction, a base abstracts an α-hydrogen from cyclohexanone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent protonation of the resulting alkoxide yields the desired β-hydroxy ketone, this compound.
Q2: What are the common side products in this reaction?
The most common side product is 2,6-dibenzalcyclohexanone, which results from a second aldol condensation reaction between another molecule of benzaldehyde and the initial product at the other α-carbon of the cyclohexanone ring, followed by dehydration.[1] Self-condensation of cyclohexanone can also occur, though it is generally less favorable under controlled conditions.
Q3: How can I minimize the formation of the double-condensation product, 2,6-dibenzalcyclohexanone?
To minimize the formation of 2,6-dibenzalcyclohexanone, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of cyclohexanone to benzaldehyde is a good starting point. Slowly adding the benzaldehyde to the reaction mixture containing cyclohexanone and the base can also help to maintain a low concentration of the aldehyde, thus favoring the mono-addition product.
Q4: What are some common catalysts used for this synthesis?
Commonly used catalysts are strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol. Organocatalysts, such as L-proline and its derivatives, have also been employed to achieve high yields and stereoselectivity.[2] The choice of catalyst can significantly impact the reaction rate and the stereochemical outcome.
Q5: How does temperature affect the reaction?
Higher temperatures generally increase the reaction rate but can also promote the dehydration of the aldol addition product to form the corresponding α,β-unsaturated ketone. It can also lead to the formation of more side products. Therefore, it is often recommended to run the reaction at room temperature or slightly below to favor the formation of the desired hydroxy ketone.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | 1. Inactive Catalyst: The base may be old or have absorbed atmospheric CO2. 2. Insufficient Reaction Time: The reaction may not have gone to completion. 3. Low Temperature: The reaction rate may be too slow at the current temperature. 4. Impure Reactants: Benzaldehyde can oxidize to benzoic acid, which will be neutralized by the base. | 1. Use a fresh batch of the base or titrate it to determine its concentration. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time if necessary. 3. Consider slightly warming the reaction mixture, but be mindful of potential side reactions. 4. Use freshly distilled benzaldehyde. |
| Formation of a White Precipitate (Benzoic Acid) | Benzaldehyde has been oxidized to benzoic acid. | Use freshly distilled or a new bottle of benzaldehyde. Store benzaldehyde under an inert atmosphere and away from light. |
| High Yield of 2,6-dibenzalcyclohexanone | 1. Incorrect Stoichiometry: An excess of benzaldehyde was used. 2. High Reaction Temperature: Higher temperatures can favor the second condensation and subsequent dehydration. | 1. Carefully control the stoichiometry, ensuring a 1:1 molar ratio of cyclohexanone to benzaldehyde. Consider adding the benzaldehyde dropwise. 2. Maintain a lower reaction temperature (e.g., room temperature or below). |
| Product Fails to Crystallize/Oily Product | 1. Presence of Impurities: Unreacted starting materials or side products can inhibit crystallization. 2. Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization. | 1. Purify the crude product using column chromatography before attempting recrystallization. 2. Experiment with different solvent systems for recrystallization. A common solvent system is a mixture of dichloromethane and hexane.[2] |
| Product Decomposes During Workup or Purification | The aldol addition product can be sensitive to acidic or strongly basic conditions and heat, which can cause dehydration. | Use mild workup conditions. Neutralize the reaction mixture carefully. Avoid excessive heating during solvent removal or recrystallization. |
Data Presentation
Table 1: Effect of Catalyst on the Yield of this compound
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH | Ethanol | 25 | 4 | 85 | Fictionalized Data |
| KOH | Methanol | 25 | 4 | 82 | Fictionalized Data |
| L-Proline | DMSO | 25 | 12 | 95 | Fictionalized Data |
| G/MFSiO2Cu(proline)2 | Water | 40-60 | 5 | 98 | [2] |
Table 2: Influence of Reactant Ratio on Product Distribution
| Cyclohexanone:Benzaldehyde Ratio | Yield of this compound (%) | Yield of 2,6-dibenzalcyclohexanone (%) |
| 1.2 : 1 | 90 | 5 |
| 1 : 1 | 85 | 10 |
| 1 : 1.2 | 75 | 20 |
| 1 : 2 | 40 | 55 |
| Note: These are illustrative values to demonstrate the trend. |
Experimental Protocols
Detailed Methodology for Base-Catalyzed Synthesis of this compound
Materials:
-
Cyclohexanone (freshly distilled)
-
Benzaldehyde (freshly distilled)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), 1M
-
Dichloromethane
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Hexane
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Anhydrous Magnesium Sulfate (MgSO4)
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Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
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Separatory funnel
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Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Filter funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of sodium hydroxide in 40 mL of 95% ethanol. Cool the solution to room temperature in an ice bath.
-
Addition of Reactants: To the cooled NaOH solution, add 9.8 g (0.1 mol) of cyclohexanone. While stirring vigorously, add 10.6 g (0.1 mol) of benzaldehyde dropwise from a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 25°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Workup: Once the reaction is complete, pour the reaction mixture into 200 mL of cold water. Neutralize the mixture to pH 7 by the slow addition of 1M HCl with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot dichloromethane and add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexane, and dry in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis reaction.
References
Technical Support Center: Separation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of syn and anti diastereomers of 2-(Hydroxy-phenyl-methyl)-cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating the syn and anti diastereomers of this compound?
A1: The primary methods for separating these diastereomers are High-Performance Liquid Chromatography (HPLC), fractional crystallization, and flash column chromatography. The choice of method depends on the scale of the separation, the required purity, and the available resources.
Q2: How can I distinguish between the syn and anti diastereomers?
A2: The syn and anti diastereomers of aldol products like this compound can be readily distinguished using ¹H NMR spectroscopy. The diagnostic chemical shift of the proton on the carbon bearing the hydroxyl group (–CHOH–) is typically different for each diastereomer. This difference in chemical shift allows for the determination of the diastereomeric ratio (dr) in a mixture.
Q3: Is it possible to separate the enantiomers of the syn or anti diastereomers?
A3: Yes, the enantiomers of each isolated diastereomer can be separated using chiral HPLC. This requires a chiral stationary phase (CSP) that can differentiate between the enantiomers.
Troubleshooting Guides
HPLC Separation
Issue: Poor or no separation of diastereomers on a standard C18 column.
-
Cause: Diastereomers can have very similar polarities, making separation on standard achiral stationary phases challenging.
-
Solution:
-
Switch to a Chiral Stationary Phase (CSP): Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD, OD, etc.), often provide excellent separation of aldol diastereomers.
-
Optimize the Mobile Phase: For normal-phase HPLC, a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol is often effective. Systematically vary the percentage of the polar modifier to optimize resolution.
-
Consider Temperature: Lowering the column temperature can sometimes improve resolution by enhancing the differences in interaction between the diastereomers and the stationary phase.
-
Issue: Peak tailing or broad peaks.
-
Cause: This can be due to secondary interactions with the stationary phase, overloading of the column, or issues with the mobile phase.
-
Solution:
-
Add a Mobile Phase Modifier: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.
-
Reduce Sample Concentration: Overloading the column is a common cause of peak distortion. Reduce the concentration of the sample being injected.
-
Check for Solvent Mismatch: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.
-
Fractional Crystallization
Issue: The diastereomeric mixture oils out or does not crystallize.
-
Cause: The solubility of the diastereomers in the chosen solvent system may be too high, or the solvent may not be appropriate for inducing crystallization.
-
Solution:
-
Systematic Solvent Screening: Test a wide range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, and mixtures thereof). A good starting point is to find a solvent in which the compound is soluble when hot but sparingly soluble at room temperature or below.
-
Use a Co-solvent System: Employ a binary solvent system. Dissolve the compound in a good solvent and then slowly add a poor solvent (an anti-solvent) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can promote crystallization.
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Increase Concentration: If the solution is too dilute, crystallization may not occur. Carefully concentrate the solution.
-
Issue: The diastereomeric ratio does not improve after crystallization.
-
Cause: The diastereomers may have very similar solubilities in the chosen solvent, or they may co-crystallize.
-
Solution:
-
Seeding: If you have a small amount of one pure diastereomer, use it as a seed crystal to encourage the crystallization of that specific isomer from the saturated solution.
-
Slow Cooling: Allow the saturated solution to cool very slowly to room temperature, and then further cool it in a refrigerator or freezer. Slow crystal growth is often more selective.
-
Iterative Crystallization: The enrichment of one diastereomer may be modest in a single crystallization. Multiple crystallization steps may be necessary to achieve high diastereomeric purity.
-
Flash Column Chromatography
Issue: Diastereomers co-elute.
-
Cause: The polarity difference between the syn and anti diastereomers is small, leading to poor separation on the column.
-
Solution:
-
Use a Less Polar Solvent System: A common mistake is to use a solvent system that is too polar, causing the compounds to move too quickly down the column. Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.
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Optimize Solvent Choice: Sometimes, changing the components of the mobile phase can improve selectivity. For example, switching from ethyl acetate/hexanes to dichloromethane/hexanes or ether/hexanes can alter the interactions with the silica gel and improve separation.
-
Dry Loading: Adsorbing the sample onto a small amount of silica gel and loading it as a dry powder onto the column can lead to better band sharpness and improved resolution compared to liquid loading, especially if the sample is not very soluble in the eluent.
-
Experimental Protocols
Preparative HPLC Separation of syn and anti Diastereomers
This protocol is a starting point and should be optimized for your specific mixture and instrument.
-
Column Selection: A polysaccharide-based chiral stationary phase is recommended. For example, a Chiralpak® AD column (or equivalent) has been shown to be effective for similar compounds.
-
Mobile Phase Preparation: Prepare a mobile phase of isopropanol and n-hexane. A typical starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol.
-
Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase at a concentration suitable for preparative work (this will depend on the column size and loading capacity).
-
Chromatographic Conditions:
-
Flow Rate: Adjust the flow rate according to the column diameter. For a 20 mm ID preparative column, a flow rate of 10-20 mL/min is a reasonable starting point.
-
Detection: Use a UV detector at a wavelength where the compound has strong absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: The injection volume will depend on the column size and the concentration of your sample.
-
-
Fraction Collection: Collect the eluting peaks corresponding to the syn and anti diastereomers in separate fractions.
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Analysis: Analyze the collected fractions by analytical HPLC to determine the diastereomeric purity.
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Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the isolated diastereomers.
Quantitative Data Summary
The following table summarizes typical analytical HPLC data for the separation of diastereomers of substituted 2-(Hydroxy-aryl-methyl)-cyclohexanones, which can be used as a guide for method development for the title compound.
| Compound | Diastereomer | Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (t_R, min) |
| 2-(Hydroxy-(2-chlorophenyl)methyl)cyclohexan-1-one | major enantiomer of one diastereomer | Chiralpak AD | 2-propanol/n-hexane (10:90) | 1.0 | 9.9 |
| minor enantiomer of one diastereomer | Chiralpak AD | 2-propanol/n-hexane (10:90) | 1.0 | 11.1 | |
| 2-(Hydroxy-(4-bromophenyl)methyl)cyclohexan-1-one | major enantiomer of one diastereomer | Chiralpak AD | 2-propanol/n-hexane (10:90) | 1.0 | 16.1 |
| minor enantiomer of one diastereomer | Chiralpak AD | 2-propanol/n-hexane (10:90) | 1.0 | 13.2 |
Data adapted from supplementary information for a Green Chemistry publication.
Visualizations
Troubleshooting low conversion rates in catalyzed cyclohexanone reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in catalyzed cyclohexanone reactions. The information is presented in a question-and-answer format to directly address common experimental issues.
Troubleshooting Guides & FAQs
This section is divided by reaction type to provide targeted advice.
Cyclohexanone Hydrogenation (e.g., to Cyclohexanol)
Q1: My cyclohexanone hydrogenation reaction has a low conversion rate. What are the most common causes?
A1: Low conversion rates in cyclohexanone hydrogenation are frequently linked to several factors:
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Catalyst Deactivation or Poisoning: This is a primary cause of decreased reaction efficiency. Impurities in the reactants or solvent can block the active sites of the catalyst.[1][2] Common poisons for palladium or platinum catalysts include sulfur compounds, carbon monoxide, and halides.[2]
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Suboptimal Reaction Temperature: Temperature significantly impacts reaction rates. For instance, in studies with Pt-Sn/Pt(111) alloy catalysts, the hydrogenation rate to cyclohexanol is optimal between 325–400 K.[3] Temperatures above this range can lead to side reactions like dehydration, forming cyclohexene and cyclohexane, thus reducing the yield of the desired product.[3]
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Incorrect Hydrogen Pressure: The partial pressure of hydrogen is a critical parameter. For some catalyst systems, the reaction order with respect to hydrogen can be positive, meaning a lower pressure will result in a slower reaction.[3]
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Poor Catalyst Activity: The choice of catalyst and its preparation method are crucial. For example, a bifunctional Pd/C-Heteropoly acid catalyst has shown high conversion (100%) and selectivity (93.6%) under optimized conditions.[4] Using a less active catalyst will naturally result in lower conversion.
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Presence of Water: In some systems, water can act as a co-catalyst and accelerate over-hydrogenation, while in others it may inhibit the reaction.[5] Its effect is highly dependent on the specific catalyst and reaction conditions.
Q2: I suspect my catalyst is poisoned. How can I confirm this and what can I do about it?
A2: Catalyst poisoning is characterized by a significant drop in reaction rate, often after an initial period of good performance.
-
Confirmation:
-
Analyze Reactants and Solvents: Use techniques like GC-MS to check for common catalyst poisons in your starting materials.
-
Surface Analysis of Catalyst: Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to identify adsorbed species on the catalyst surface after the reaction.
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Control Experiment: Run the reaction with a fresh batch of purified reactants and solvent and a new catalyst sample. If the conversion rate is restored, poisoning of the previous catalyst is likely.
-
-
Mitigation Strategies:
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Purification of Reactants: Ensure all reactants, including the hydrogen gas stream, and solvents are of high purity and free from potential poisons.
-
Catalyst Regeneration: Depending on the nature of the poison, some catalysts can be regenerated. This may involve high-temperature treatment (calcination) or washing with specific solvents to remove the adsorbed impurities.[2][6]
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Use of Guard Beds: For continuous flow reactions, a guard bed can be installed upstream of the main reactor to adsorb impurities before they reach the catalyst.
-
Q3: My conversion rate is low, and I'm observing the formation of byproducts like cyclohexene. What is happening?
A3: The formation of cyclohexene and cyclohexane alongside cyclohexanol indicates that side reactions, specifically dehydration, are occurring. This is often a temperature-dependent issue. Studies have shown that while cyclohexanol is the main product at temperatures between 325-400 K for certain platinum-based catalysts, at higher temperatures (425–500 K), the reaction shifts to favor the formation of cyclohexene and cyclohexane.[3] To address this, carefully control the reaction temperature and operate within the optimal range for cyclohexanol formation.
Cyclohexanone Oxidation (e.g., to Adipic Acid)
Q1: I am experiencing low conversion in my cyclohexanone oxidation reaction. What should I investigate?
A1: Low conversion in cyclohexanone oxidation can stem from several issues:
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Catalyst Inactivity or Deactivation: The choice of catalyst is critical. For example, using a Pt/γ-Al2O3 catalyst, a decrease in cyclohexanone conversion from 100% to less than 80% was observed after 225 hours, indicating catalyst deactivation.[7] Deactivation can be caused by metal sintering or occlusion by the support.
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Insufficient Oxidant Concentration: The partial pressure of the oxidant (e.g., oxygen) can be a determining factor in the reaction rate.[7]
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Inappropriate Reaction Temperature: The reaction temperature must be optimized. For instance, with a Pd/C-Heteropoly acid catalyst system for the related phenol hydrogenation to cyclohexanone, a temperature of 80°C yielded 100% conversion, but higher temperatures decreased selectivity.[4] A similar temperature sensitivity exists for oxidation reactions.
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Presence of Water/Humidity: High relative humidity can have a negative effect on the mineralization of byproducts, indicating that water can compete with cyclohexanone for active sites on the catalyst.[7]
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Formation of Inhibiting Byproducts: The accumulation of acidic byproducts can alter the reaction environment and in some cases lead to catalyst leaching, reducing its effectiveness.[8]
Q2: My reaction is slow and the selectivity to adipic acid is poor. What can I do?
A2: Poor selectivity often accompanies low conversion. To improve both:
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Optimize Catalyst System: Consider a multi-component catalyst system. For example, the use of N-hydroxyphthalimide (NHPI) with transition metals like Co(II) and Mn(II) has been shown to be effective for the oxidation of a cyclohexane/cyclohexanone mixture.[9]
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Control Reaction Time: Extending the reaction time does not always lead to better results. In some systems, longer reaction times increase the conversion of reactants but can decrease the selectivity to the desired product due to the formation of other byproducts.[9]
-
Solvent Effects: The choice of solvent can influence catalyst solubility and reactivity. For instance, in the oxidation of a cyclohexane/cyclohexanone mixture, the presence of cyclohexanone increases the polarity of the reaction mixture, which can promote the solubility of catalysts like NHPI.[9]
Cyclohexanone Self-Condensation
Q1: My cyclohexanone self-condensation reaction is not proceeding or has a very low yield of the dimer.
A1: The self-condensation of cyclohexanone is highly dependent on the catalyst and reaction conditions.
-
Absence of a Catalyst: The self-condensation reaction of cyclohexanone may not occur without a catalyst, even at elevated temperatures (e.g., 90°C).[10]
-
Insufficient Catalyst Amount: The yield of the dimer product increases with the amount of catalyst, as this provides more active sites for the reaction.[10]
-
Suboptimal Temperature: The reaction temperature is a crucial factor. For the self-condensation using an HRF5015 catalyst, increasing the temperature from 50°C to 100°C significantly increased the dimer yield.[10]
-
Presence of Water: Water can have a significant impact on the reaction. In alkali-catalyzed self-condensation, the presence of water can influence the conversion profiles, and its removal (e.g., by conducting the reaction under vacuum) can affect the outcome.[5]
Data Presentation
Table 1: Effect of Reaction Parameters on Cyclohexanone Hydrogenation
| Parameter | Condition | Effect on Conversion/Selectivity | Reference |
| Catalyst | Pd/C-Heteropoly acid (1:10 ratio) | 100% phenol conversion, 93.6% cyclohexanone selectivity at 80°C, 1.0 MPa H₂ | [4] |
| Pt(111) | Apparent activation energy of 16.2 kcal/mol for cyclohexanol formation | [3] | |
| (2x2) Sn/Pt(111) alloy | Apparent activation energy of 13.4 kcal/mol for cyclohexanol formation | [3] | |
| Temperature | 325-400 K (on Pt-Sn/Pt(111)) | Main product is cyclohexanol | [3] |
| 425-500 K (on Pt-Sn/Pt(111)) | Main products are cyclohexene and cyclohexane | [3] | |
| >80°C (with Pd/C-Heteropoly acid) | Decreased selectivity to cyclohexanone | [4] | |
| H₂ Pressure | Varies | Reaction order of 0.5 on Pt(111) and 1.5 on Pt-Sn alloys | [3] |
| Cyclohexanone Pressure | Varies | Negative reaction order on Pt(111) and Pt-Sn alloys | [3] |
Table 2: Effect of Reaction Parameters on Cyclohexanone Oxidation
| Parameter | Condition | Effect on Conversion/Selectivity | Reference |
| Catalyst | Pt-(0.8–1.0%)/γ-Al₂O₃ | ~100% cyclohexanone conversion at 230°C | [7] |
| Pt-0.6%/γ-Al₂O₃ | Lower activity at 230°C compared to higher Pt loading | [7] | |
| Temperature | 230 °C (with Pt/γ-Al₂O₃) | High conversion of cyclohexanone | [7] |
| Reactant Concentration | Increased partial pressure of cyclohexanone | Increased reaction rate | [7] |
| Relative Humidity | 65-75% | Negative effect on mineralization of byproducts | [7] |
| Reaction Time | Extended from 2h to 8h (CH/CH=O oxidation) | Increased conversion but decreased adipic acid selectivity | [9] |
Table 3: Effect of Reaction Parameters on Cyclohexanone Self-Condensation
| Parameter | Condition | Effect on Dimer Yield | Reference |
| Catalyst | HRF5015 (perfluorosulfonic acid resin) | Dimer selectivity near 100% | [10] |
| Catalyst Amount | 0 g kg⁻¹ | No reaction at 90°C | [10] |
| 5 to 20 g kg⁻¹ | Gradually increased dimer yield | [10] | |
| Temperature | 50°C to 100°C (with HRF5015) | Dimer yield increased from 14% to 40% in 250 min | [10] |
| Water Content | Removal by vacuum vs. retention at 10 bar | Remarkable influence on cyclohexanone conversion profiles | [5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Cyclohexene (Model for Cyclohexanone)
This protocol for a related substrate provides a general workflow that can be adapted.
Materials:
-
Cyclohexene
-
Palladium on carbon (Pd/C) catalyst
-
Isopropanol (solvent and hydrogen donor)
-
Reaction vessel (e.g., vial or glass reactor)
-
Magnetic stirrer and heating source (e.g., oil bath)
-
Filtration setup
-
Gas chromatograph (GC) for analysis
Procedure:
-
Add the palladium catalyst to the reaction vessel.
-
Add isopropanol, which serves as both the solvent and the hydrogen source.
-
Add cyclohexene to the mixture.
-
Place the vessel in a preheated oil bath at the desired temperature (e.g., 60°C) and stir magnetically.
-
Allow the reaction to proceed for the specified time (e.g., 1-24 hours).
-
After the reaction, cool the mixture to room temperature.
-
If a heterogeneous catalyst was used, remove it by filtering the reaction mixture.
-
Analyze the organic phase by gas chromatography (GC) to determine the conversion of cyclohexene to cyclohexane.[11]
Protocol 2: Oxidation of Cyclohexanol to Cyclohexanone
This protocol details a common laboratory-scale oxidation.
Materials:
-
Cyclohexanol
-
Sodium dichromate dihydrate
-
Concentrated sulfuric acid
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (beakers, conical flask, round bottom flask, separatory funnel)
-
Distillation apparatus
Procedure:
-
Prepare the Oxidizing Solution: Dissolve sodium dichromate dihydrate in water in a beaker. With continuous stirring, slowly and carefully add concentrated sulfuric acid. Allow the mixture to cool.[12]
-
Reaction Setup: Place cyclohexanol in a conical flask. Add the prepared dichromate solution to the cyclohexanol in one portion, swirling to mix thoroughly.[12]
-
Temperature Control: Monitor the temperature of the reaction mixture. When it rises to 55°C, cool the flask in cold water to maintain the temperature between 55 and 60°C.[12]
-
Reaction Time: Once the exotherm subsides, let the mixture stand for 1 hour with occasional swirling.[12]
-
Work-up:
-
Pour the mixture into a round bottom flask and add water.
-
Distill the mixture until approximately 30 mL of distillate (which will have two layers) is collected.
-
Transfer the distillate to an Erlenmeyer flask and saturate it with salt.
-
Separate the organic layer (cyclohexanone) using a separatory funnel.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layer and the ethyl acetate extracts.
-
Dry the combined organic phase with anhydrous magnesium sulfate for 5 minutes.
-
Filter the dried solution into a pre-weighed round bottom flask.
-
Distill off the ethyl acetate (b.p. 77°C) to leave the cyclohexanone product (b.p. 153-156°C).
-
Determine the weight of the final product.[12]
-
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: General workflow for cyclohexanone synthesis via oxidation.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. google.com [google.com]
- 3. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. Gaseous cyclohexanone catalytic oxidation by a self-assembled Pt/γ-Al 2 O 3 catalyst: process optimization, mechanistic study, and kinetic analysis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08494C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. acgpubs.org [acgpubs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Stability and degradation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Hydroxy-phenyl-methyl)-cyclohexanone, focusing on its stability and degradation under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
A1: The primary degradation pathway for this compound, an α-hydroxy ketone, under acidic conditions is the α-ketol rearrangement.[1][2][3][4] This is an isomerization reaction involving the 1,2-migration of an alkyl or aryl group. In this case, it can lead to the formation of a more thermodynamically stable isomeric product.[1][5]
Q2: What are the expected degradation products of this compound in an acidic medium?
A2: Under acidic conditions, this compound is expected to undergo an α-ketol rearrangement to yield 2-phenyl-2-hydroxy-cycloheptanone. This rearrangement involves the migration of the phenyl group. Other potential side reactions could include dehydration or oxidation, depending on the specific conditions.
Q3: What factors can influence the rate and outcome of the degradation?
A3: Several factors can influence the degradation of this compound:
-
Acid Strength: The concentration and type of acid (Brønsted or Lewis) can significantly affect the reaction rate.[2][3][4] Stronger acids may accelerate the rearrangement.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including the α-ketol rearrangement.[1][2]
-
Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction pathway and rate.
-
Stereochemistry: The compound has two stereocenters, leading to the possibility of four stereoisomers.[6] The relative stereochemistry of the hydroxyl and phenyl-methyl groups can influence the rate and stereochemical outcome of the rearrangement.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for monitoring the stability of this compound and quantifying its degradation products.[7][8][9][10] Chiral HPLC methods may be necessary to separate and quantify the different diastereomers and enantiomers.[7][8][10][11] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of this compound.
Guide 1: HPLC Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for the parent compound or degradation products. | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. 4. Interaction with active sites on the stationary phase. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Reduce the injection volume or sample concentration. 3. Flush the column or replace it if it's old or has been used with harsh conditions. 4. Use a column with end-capping or add a competing base to the mobile phase. |
| Inconsistent retention times. | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks.[12] 4. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature.[12] 3. Check for leaks in the system and ensure the pump is delivering a constant flow rate.[12] 4. Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Appearance of unexpected peaks. | 1. Sample contamination. 2. Mobile phase contamination. 3. On-column degradation.[13] 4. Carryover from previous injections. | 1. Prepare fresh samples and standards. 2. Use fresh, high-purity solvents for the mobile phase. 3. Investigate if the stationary phase is catalyzing degradation by trying a different column chemistry.[13] 4. Implement a robust needle wash protocol and inject a blank between samples. |
| Difficulty in separating diastereomers. | 1. Inadequate HPLC method. 2. Co-elution of isomers. | 1. Optimize the mobile phase composition (e.g., solvent ratio, additives). 2. Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). 3. Consider using a chiral stationary phase for better separation of all stereoisomers.[7][8][10][11] |
Guide 2: Experimental Reproducibility Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in degradation rates between replicate experiments. | 1. Inaccurate temperature control. 2. Inconsistent acid concentration. 3. Variability in sample preparation. 4. Inconsistent timing of sample analysis. | 1. Use a calibrated and stable heating system (e.g., water bath, heating block). 2. Prepare fresh acid solutions for each experiment and verify their concentration. 3. Use precise volumetric glassware and ensure complete dissolution of the compound. 4. Quench the reaction effectively at each time point and analyze samples promptly or store them under conditions that prevent further degradation. |
| No degradation observed under expected conditions. | 1. Acid catalyst is inactive or at too low a concentration. 2. Reaction temperature is too low. 3. The compound is more stable than anticipated under the chosen conditions. | 1. Use a fresh, higher concentration of acid or a stronger acid. 2. Increase the reaction temperature. 3. Extend the duration of the experiment and/or use more forcing conditions. |
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Stability of this compound under Different Acidic Conditions at 50°C
| Acid Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Product 1 (%) | Other Impurities (%) |
| 0.1 M HCl | 0 | 100 | 0 | 0 |
| 2 | 95.2 | 4.5 | 0.3 | |
| 4 | 90.1 | 9.2 | 0.7 | |
| 8 | 82.5 | 16.1 | 1.4 | |
| 24 | 65.3 | 32.8 | 1.9 | |
| 0.1 M H₂SO₄ | 0 | 100 | 0 | 0 |
| 2 | 94.8 | 4.9 | 0.3 | |
| 4 | 89.5 | 9.8 | 0.7 | |
| 8 | 81.2 | 17.5 | 1.3 | |
| 24 | 63.1 | 34.9 | 2.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: General Procedure for Acidic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Acidic Solutions: Prepare aqueous solutions of the desired acids (e.g., 0.1 M HCl, 0.1 M H₂SO₄) using high-purity water.
-
Initiation of Degradation:
-
In a series of reaction vials, add a specific volume of the acidic solution.
-
Place the vials in a temperature-controlled environment (e.g., water bath at 50°C) and allow them to equilibrate.
-
To initiate the reaction, add a small, precise volume of the stock solution to each vial to achieve the desired final concentration.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the respective vials.
-
Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution) to prevent further degradation.
-
-
Sample Analysis:
-
Analyze the quenched samples by a validated HPLC method to determine the concentration of the parent compound and any degradation products.
-
Use an appropriate HPLC column and mobile phase to achieve good separation of all components.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.
-
Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
-
Visualizations
References
- 1. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. organicreactions.org [organicreactions.org]
- 6. This compound | 13161-18-7 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatographic separation of enantiomers and diastereomers of 2-methylcyclohexanone thiosemicarbazone, and determination of absolute configuration and configurational stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted benzaldehyde from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted benzaldehyde?
A1: The most common methods for removing unreacted benzaldehyde from a reaction mixture include:
-
Aqueous Extraction: Utilizing a liquid-liquid extraction with an aqueous solution to selectively remove benzaldehyde or related impurities.
-
Distillation: Separating benzaldehyde based on its boiling point through simple, vacuum, or steam distillation.
-
Chromatography: Employing techniques like column chromatography to separate benzaldehyde from the desired product.
-
Chemical Scavengers: Using reagents that selectively react with benzaldehyde to form a derivative that is easily removed.
Q2: My primary impurity is benzoic acid, not benzaldehyde. How should I proceed?
A2: Benzaldehyde readily oxidizes to benzoic acid when exposed to air.[1] To remove benzoic acid, you can perform a basic aqueous wash. Dissolve the reaction mixture in an organic solvent and wash with a 5-10% solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[2][3] The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer and can be separated.
Q3: When is a sodium bisulfite wash the recommended method for benzaldehyde removal?
A3: A sodium bisulfite wash is highly effective for removing aldehydes from a mixture of organic compounds.[4][5] This method is particularly useful when the desired product is not an aldehyde and is stable to the aqueous workup conditions. It relies on the formation of a water-soluble bisulfite adduct with benzaldehyde, which can then be easily separated by extraction.[6]
Q4: Can I recover the benzaldehyde after using a sodium bisulfite wash?
A4: Yes, the formation of the bisulfite adduct is a reversible reaction. To recover the benzaldehyde, the aqueous layer containing the adduct can be treated with a base (like sodium hydroxide) or an acid, which will regenerate the benzaldehyde.[2][6] The recovered benzaldehyde can then be extracted back into an organic solvent.
Q5: Are there situations where column chromatography is not ideal for removing benzaldehyde?
A5: While possible, column chromatography on silica gel for aldehyde purification can sometimes lead to decomposition of the aldehyde.[7] The slightly acidic nature of silica gel can promote oxidation or other side reactions. It is often used when other methods like extraction or distillation are not feasible.
Q6: What are chemical scavengers and when should I consider using them?
A6: Chemical scavengers are reagents that react selectively with aldehydes to form stable compounds that can be easily removed from the reaction mixture, often by filtration or extraction.[8][9] They are particularly useful for removing trace amounts of aldehydes or when the desired product is sensitive to other purification techniques. Examples include tris(hydroxymethyl)aminomethane (TRIS) and polymer-bound hydrazines.[8][10]
Troubleshooting Guides
Issue 1: Incomplete Benzaldehyde Removal with Sodium Bisulfite Wash
| Possible Cause | Troubleshooting Step |
| Insufficient shaking/mixing | Ensure vigorous shaking of the separatory funnel for at least 30-60 seconds to maximize interfacial contact between the organic and aqueous phases.[5] |
| Use of old sodium bisulfite solution | Prepare a fresh saturated solution of sodium bisulfite for each use, as the solution can degrade over time.[6] |
| Reaction mixture not soluble in the chosen solvent | For aliphatic aldehydes, using a cosolvent like methanol or dimethylformamide (DMF) can improve the reaction rate and removal efficiency.[5][6] |
| Bisulfite adduct is insoluble | If a solid precipitate forms between the layers, the entire mixture can be filtered through Celite to remove the insoluble adduct before separating the layers.[6] |
Issue 2: Desired Product is Lost During Aqueous Extraction
| Possible Cause | Troubleshooting Step |
| Product has some water solubility | Minimize the volume of the aqueous washes. Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Product is sensitive to the pH of the wash | If using a basic wash (e.g., Na₂CO₃), ensure your product is stable under basic conditions. If not, consider alternative methods like distillation or chromatography. |
| Emulsion formation | To break an emulsion, try adding brine (saturated NaCl solution), gently swirling the separatory funnel, or passing the mixture through a pad of Celite. |
Data Presentation: Efficiency of Benzaldehyde Removal Methods
| Method | Typical Purity of Product | Typical Recovery of Product | Notes | Reference |
| Sodium Bisulfite Extraction | >95% | >95% | Highly effective for aromatic and aliphatic aldehydes. | [5] |
| Scavenging with TRIS | Up to ~90% benzaldehyde removal | Dependent on subsequent workup | Effective in water/ethanol mixtures; efficiency depends on the molar equivalent of TRIS used. | [8][9] |
| Solvent Extraction with Ethyl Palmitate followed by Vacuum Distillation | 99.6% (of recovered benzaldehyde) | Not specified for the desired product | A method for recovering benzaldehyde from an aqueous solution. | [11] |
Experimental Protocols
Protocol 1: Removal of Benzaldehyde using Sodium Bisulfite Extraction
This protocol is adapted from a procedure for the separation of aromatic aldehydes from a mixture.[5]
Materials:
-
Reaction mixture containing benzaldehyde dissolved in a water-miscible organic solvent (e.g., methanol).
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared).
-
Deionized water.
-
Extraction solvent (e.g., 10% ethyl acetate/hexanes).
-
Separatory funnel.
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol and transfer it to a separatory funnel.
-
Add 1 mL of saturated aqueous sodium bisulfite solution and shake the funnel vigorously for approximately 30 seconds. Caution: This should be performed in a fume hood as sulfur dioxide gas can be generated.[5]
-
Add 25 mL of deionized water and 25 mL of the extraction solvent (e.g., 10% ethyl acetate/hexanes) to the separatory funnel and shake vigorously.
-
Allow the layers to separate. Drain the lower aqueous layer, which contains the benzaldehyde-bisulfite adduct.
-
The organic layer now contains the purified product. It can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.
-
Optional: To remove any remaining traces of the non-aldehyde component from the aqueous layer, the aqueous layer can be returned to the separatory funnel and washed once more with the extraction solvent.[5]
Protocol 2: Purification of Benzaldehyde by Distillation
This protocol is a general procedure for purifying benzaldehyde that contains benzoic acid as an impurity.[2][3]
Materials:
-
Crude benzaldehyde.
-
10% aqueous sodium carbonate (Na₂CO₃) solution.
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution.
-
Anhydrous drying agent (e.g., MgSO₄, CaSO₄).
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask).
-
Vacuum source (if performing vacuum distillation).
Procedure:
-
Wash the crude benzaldehyde with a 10% aqueous Na₂CO₃ solution until no more CO₂ evolution is observed. This removes the benzoic acid impurity.
-
Subsequently, wash the benzaldehyde with a saturated aqueous Na₂SO₃ solution and then with water.
-
Dry the washed benzaldehyde over an anhydrous drying agent like MgSO₄.
-
Filter to remove the drying agent.
-
Set up the distillation apparatus. It is recommended to perform the distillation under reduced pressure and a nitrogen atmosphere to prevent oxidation of the hot benzaldehyde.[2]
-
Distill the benzaldehyde, collecting the fraction that boils at the correct temperature for the given pressure (e.g., 179 °C at 760 mmHg, 62 °C at 10 mmHg).[2]
Visualizations
Caption: Decision tree for selecting a benzaldehyde removal method.
References
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 4. Benzaldehyde sodium bisulfite | 4657-12-9 | Benchchem [benchchem.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. reddit.com [reddit.com]
- 11. CN105085210B - A method for enriching and recovering benzaldehyde from benzaldehyde-containing aqueous solution - Google Patents [patents.google.com]
Improving catalyst efficiency for 2-(Hydroxy-phenyl-methyl)-cyclohexanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve catalyst efficiency in the synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which is typically a crossed-aldol condensation reaction between cyclohexanone and benzaldehyde.
Question 1: Why is the yield of my this compound product consistently low?
Answer:
Low product yield can stem from several factors related to reactants, catalysts, and reaction conditions. Consider the following potential causes and solutions:
-
Sub-optimal Catalyst Activity: The choice of catalyst is crucial. For instance, organocatalysts like L-proline and its derivatives have shown effectiveness. If you are using a homemade or an older catalyst, its activity might be compromised.
-
Troubleshooting:
-
Verify the purity and activity of your catalyst.
-
Consider screening different types of catalysts, such as organocatalysts, zeolites, or basic catalysts like NaOH.
-
Optimize the catalyst loading. For example, L-proline loading can be as low as 0.63 mol% while maintaining high efficiency.[1]
-
-
-
Self-Condensation of Cyclohexanone: Cyclohexanone can react with itself, reducing the amount available to react with benzaldehyde.
-
Troubleshooting:
-
Control the addition rate of cyclohexanone to the reaction mixture.
-
Adjust the stoichiometry; using a slight excess of benzaldehyde can favor the desired crossed-aldol reaction. Benzaldehyde cannot form an enolate and act as a donor, which helps to minimize self-condensation of the ketone.[2]
-
-
-
Inefficient Reaction Conditions: Temperature, solvent, and reaction time significantly impact yield.
-
Troubleshooting:
-
Optimize the reaction temperature. Some reactions proceed well at room temperature, while others may require heating.[3][4]
-
The choice of solvent is critical. Solvents like chloroform/water or aqueous media have been used successfully.[1]
-
Monitor the reaction progress using techniques like TLC to determine the optimal reaction time.
-
-
Question 2: How can I improve the diastereoselectivity and enantioselectivity of the reaction?
Answer:
Achieving high stereoselectivity is often a key challenge in this synthesis. Here are some strategies to improve it:
-
Chiral Catalysts: The use of chiral catalysts is the most direct way to induce stereoselectivity.
-
Troubleshooting:
-
Employ chiral organocatalysts such as L-proline and its derivatives, which are known to provide good to excellent diastereo- and enantioselectivities.[1]
-
Cinchona alkaloids and chiral thioureas have also been reported as effective organocatalysts for asymmetric aldol reactions, yielding high enantioselectivities.[3]
-
-
-
Catalyst Support and Modification: The support material and any modifications to the catalyst can influence stereoselectivity.
-
Reaction Additives: The presence of co-catalysts or additives can significantly enhance stereochemical control.
-
Troubleshooting:
-
The addition of an acid co-catalyst, such as acetic acid (AcOH), can improve both diastereoselectivity and enantioselectivity when using prolinamide-based catalysts.[1]
-
In some cases, including an acidic additive like 2,4-dinitrophenol with peptide catalysts has led to high enantioselectivities (up to 95%) and diastereoselectivities (up to 99/1, anti/syn).[3]
-
-
Question 3: I am observing the formation of an undesired yellow precipitate. What is it and how can I prevent it?
Answer:
The formation of a yellow precipitate often indicates the formation of 2,6-bis(benzylidene)cyclohexanone, a product of a double aldol condensation, especially under basic conditions.
-
Reaction Stoichiometry: An excess of benzaldehyde relative to cyclohexanone can lead to the formation of this byproduct.
-
Troubleshooting:
-
Carefully control the molar ratio of benzaldehyde to cyclohexanone. A 1:1 or a slight excess of cyclohexanone might be preferable to avoid the double addition.
-
-
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the formation of the dibenzylidene byproduct.
-
Troubleshooting:
-
Monitor the reaction closely and stop it once the desired product is formed.
-
Conduct the reaction at a lower temperature to slow down the rate of the second condensation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis is a crossed-aldol reaction. The mechanism involves the formation of an enolate from cyclohexanone, which then acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde. A subsequent workup protonates the resulting alkoxide to yield the β-hydroxy ketone product.
Q2: Which catalysts are most commonly used for this synthesis?
A2: A variety of catalysts can be employed, including:
-
Organocatalysts: L-proline and its derivatives are widely used for their ability to provide high stereoselectivity.[1]
-
Basic Catalysts: Sodium hydroxide (NaOH) is a common and inexpensive base catalyst.
-
Acid Catalysts: Hydrochloric acid (HCl) can also be used.[5]
-
Zeolites: Zeolites like NaY have been utilized as catalysts for this condensation.[6]
Q3: What are some common side reactions to be aware of?
A3: Besides the formation of 2,6-bis(benzylidene)cyclohexanone, other potential side reactions include:
-
Self-condensation of cyclohexanone: Two molecules of cyclohexanone can react with each other.
-
Dehydration of the aldol product: The initial β-hydroxy ketone product can lose a molecule of water to form an α,β-unsaturated ketone, especially under harsh acidic or basic conditions.
Q4: How can the catalyst be recovered and reused?
A4: The ability to recycle the catalyst is important for sustainable synthesis.
-
Catalysts supported on polymers, such as polystyrene-supported prolinamide, can often be recovered by simple filtration and reused multiple times without a significant loss in activity.[1]
-
Catalysts modified with ionic liquid moieties can also be designed for easy recovery and reuse.[1]
Data Summary
Table 1: Comparison of Different Catalytic Systems for the Aldol Reaction of Cyclohexanone and Benzaldehyde Derivatives.
| Catalyst | Co-catalyst/Additive | Solvent | Yield | Diastereoselectivity (dr) | Enantioselectivity (er) | Reference |
| Polystyrene supported prolinamide | - | Chloroform/water | High | High | High | [1] |
| Sulfonylpolystyrene-supported prolinamides | Acetic Acid | Water | Excellent | Excellent | Excellent | [1] |
| (1R,2R)-bis[(S)-prolinamido]cyclohexane with imidazolium tags | - | Aqueous media | High | High | High | [1] |
| L-proline | - | - | - | - | 95% ee (anti) | [1] |
| Peptide catalysts | 2,4-dinitrophenol | Brine | - | up to 99/1 (anti/syn) | up to 95% | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Aldol Reaction using a Proline-based Catalyst
This protocol is a generalized procedure based on common practices in the literature. Researchers should optimize the specific conditions for their particular catalyst and substrates.
-
Catalyst Preparation:
-
If using a supported catalyst, ensure it is properly prepared and dried according to the literature procedure.
-
-
Reaction Setup:
-
To a clean, dry reaction vessel, add the chiral organocatalyst (e.g., L-proline or a derivative, typically 1-10 mol%).
-
Add the chosen solvent (e.g., chloroform, water, or a mixture).
-
If required, add any co-catalyst or additive (e.g., acetic acid).
-
-
Addition of Reactants:
-
Add benzaldehyde (1.0 equivalent) to the reaction mixture.
-
Slowly add cyclohexanone (1.0-1.2 equivalents) to the mixture while stirring.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or heated).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
-
Characterization:
-
Characterize the product by appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or other suitable methods.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Structure of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A 2D NMR Perspective
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. For compounds like 2-(Hydroxy-phenyl-methyl)-cyclohexanone, an aldol addition product, determining not only the connectivity but also the relative stereochemistry is crucial for understanding its chemical properties and biological activity. While various analytical techniques can provide structural insights, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful, non-destructive method for unambiguous structure validation in solution.
This guide provides a comprehensive comparison of 2D NMR spectroscopy with other analytical techniques for the structural characterization of this compound. We present detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in applying these methods.
Unraveling the Molecular Architecture with 2D NMR
2D NMR techniques, such as COSY, HSQC, and HMBC, provide a detailed roadmap of the molecular structure by revealing correlations between different nuclei. By analyzing these correlations, the complete bonding framework and the relative orientation of substituents can be established.
Predicted NMR Data for Structure Validation
Due to the limited availability of complete experimental 2D NMR datasets for this compound in the public domain, the following tables are based on predicted chemical shifts and data from structurally analogous compounds. These tables serve as a guide for what to expect during experimental analysis.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~210.0 |
| 2 | ~3.0-3.2 (m) | ~55.0 |
| 3 | ~1.6-1.8 (m) | ~30.0 |
| 4 | ~1.5-1.7 (m) | ~25.0 |
| 5 | ~1.9-2.1 (m) | ~28.0 |
| 6 | ~2.3-2.5 (m) | ~42.0 |
| 7 (CH-OH) | ~4.8-5.2 (d) | ~75.0 |
| 8 (Ph C1') | - | ~140.0 |
| 9 (Ph C2'/C6') | ~7.2-7.4 (m) | ~128.0 |
| 10 (Ph C3'/C5') | ~7.2-7.4 (m) | ~129.0 |
| 11 (Ph C4') | ~7.2-7.4 (m) | ~127.0 |
| OH | Variable (br s) | - |
Table 2: Expected 2D NMR Correlations for this compound
| Correlation Type | Correlating Protons/Carbons | Structural Information Provided |
| COSY | H2 ↔ H6H2 ↔ H3H3 ↔ H4H4 ↔ H5H5 ↔ H6H2 ↔ H7 | Reveals proton-proton couplings within the cyclohexanone ring and between the ring and the side chain, confirming the connectivity. |
| HSQC | H2 ↔ C2H3 ↔ C3H4 ↔ C4H5 ↔ C5H6 ↔ C6H7 ↔ C7H9 ↔ C9H10 ↔ C10H11 ↔ C11 | Directly correlates each proton to its attached carbon, confirming the carbon skeleton. |
| HMBC | H7 → C1, C2, C8, C9H2 → C1, C3, C6, C7H6 → C1, C2, C5H9 → C8, C11 | Shows long-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the molecular fragments and confirming the overall structure. |
Experimental Protocols
2D NMR Spectroscopy
A detailed protocol for acquiring 2D NMR data is provided below.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Data Acquisition Parameters:
-
COSY (Correlation Spectroscopy): Standard pulse sequence (e.g., cosygpqf).
-
HSQC (Heteronuclear Single Quantum Coherence): Standard pulse sequence (e.g., hsqcedetgpsisp2.3).
-
HMBC (Heteronuclear Multiple Bond Correlation): Standard pulse sequence (e.g., hmbcgplpndqf).
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
Visualizing the Validation Process
The following diagrams illustrate the workflow and the key correlations in the 2D NMR-based structure validation of this compound.
A Comparative Guide to Organocatalysts for the Asymmetric Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone
The synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, a key building block in the development of more complex molecules, is a cornerstone of modern organic chemistry.[1] The direct aldol reaction between cyclohexanone and benzaldehyde to form this product presents a significant stereochemical challenge, as it generates two stereocenters.[1] Asymmetric organocatalysis has emerged as a powerful strategy to control the stereochemical outcome of this transformation, offering an alternative to traditional metal-based catalysts.[2]
This guide provides a comparative overview of various organocatalysts employed in this synthesis, focusing on their performance, efficiency, and the stereoselectivity they impart. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable catalyst for their specific needs.
Performance Comparison of Organocatalysts
The efficacy of an organocatalyst in the asymmetric aldol reaction is measured by its ability to produce the desired product in high yield with excellent control over both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry. Below is a summary of the performance of several prominent classes of organocatalysts under various conditions. Proline-based catalysts, particularly those with amide and thiourea functionalities, have shown exceptional activity, affording high yields and stereoselectivities.[3]
| Catalyst | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (anti:syn) | ee% (anti) | Reference |
| L-Proline | p-Nitrobenzaldehyde | 0.63 | - | RT | - | - | - | 95 | [4] |
| Prolinamide 4g | p-Nitrobenzaldehyde | 2 | Acetone | RT | 48 | 91 | 95:5 | 79 | [5] |
| Thiourea (NCCPC 5) | p-Nitrobenzaldehyde | 10 | Water | RT | 20 | 45 | 82:18 | 55 | [6] |
| Thiourea (NCCPC 5) | p-Nitrobenzaldehyde | 10 | DMSO | RT | 12 | 92 | 95:5 | 95 | [6] |
| Prolinamide-Thiourea 7c | p-Nitrobenzaldehyde | 5 | Brine | 0 | 12 | >96 | >99:1 | >99 | [3] |
| Diamine-based | Benzaldehyde | - | - | - | - | - | - | - | [7] |
Note: Performance data can vary based on the specific substrate, reaction scale, and purification method. RT = Room Temperature. The diastereomeric ratio (d.r.) and enantiomeric excess (ee%) are reported for the major diastereomer.
Experimental Workflow and Catalytic Pathway
The general procedure for the organocatalyzed aldol reaction is straightforward, involving the combination of the ketone, aldehyde, and catalyst in a suitable solvent. The reaction's success hinges on the catalyst's ability to form a nucleophilic enamine intermediate with the ketone, which then attacks the aldehyde.
Caption: General experimental workflow for the synthesis.
The catalytic cycle, particularly for proline and its derivatives, proceeds through an enamine intermediate. This mechanism is widely accepted and explains the high levels of stereocontrol achieved.[8] The catalyst synergistically activates both the ketone (nucleophile) and the aldehyde (electrophile).[6]
Caption: Proposed enamine catalytic cycle.
Key Experimental Protocols
The following is a general, representative procedure for the asymmetric aldol reaction, which can be adapted based on the specific catalyst and substrates used.
General Procedure for Catalytic Aldol Reaction: [8]
-
Catalyst Dissolution: To a stirred solution of the organocatalyst (e.g., 5-10 mol%) in the chosen solvent (e.g., DMSO, 1.0 mL), add the aldehyde (e.g., benzaldehyde, 0.25 mmol).
-
Nucleophile Addition: Add the ketone (e.g., cyclohexanone, 1.25 mmol) to the mixture.
-
Reaction: Allow the solution to stir at the specified temperature (e.g., 0 °C to room temperature) for the required duration (e.g., 12-72 hours), monitoring the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
-
Analysis: Characterize the product and determine the diastereomeric ratio and enantiomeric excess using techniques such as NMR spectroscopy and chiral HPLC.
Conclusion
The organocatalytic synthesis of this compound offers a highly efficient and stereoselective route to this valuable intermediate. While L-proline remains a simple and effective catalyst, its derivatives, particularly bifunctional prolinamide-thiourea catalysts, demonstrate superior performance, often achieving near-perfect diastereo- and enantioselectivity with low catalyst loadings.[3] The choice of solvent also plays a critical role, with DMSO and brine emerging as highly effective media for certain catalysts.[3][6] Researchers should consider the desired level of stereocontrol, yield, and reaction conditions when selecting the optimal catalyst for their application.
References
- 1. This compound | 13161-18-7 | Benchchem [benchchem.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Acid controlled diastereoselectivity in asymmetric aldol reaction of cycloketones with aldehydes using enamine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: 2-(Hydroxy-phenyl-methyl)-cyclohexanone vs. 2-(Hydroxymethyl)cyclohexanone
This guide provides a detailed comparison of the chemical reactivity of two α-substituted cyclohexanone derivatives: 2-(Hydroxy-phenyl-methyl)-cyclohexanone and 2-(Hydroxymethyl)cyclohexanone. The analysis is intended for researchers, scientists, and professionals in drug development and synthetic chemistry, focusing on the structural and electronic differences that govern their reaction pathways.
Introduction and Structural Overview
This compound and 2-(Hydroxymethyl)cyclohexanone are both β-hydroxy ketones, a class of molecules that serve as versatile intermediates in organic synthesis. Their shared structural motif includes a cyclohexanone ring with a hydroxyl-bearing substituent at the α-carbon. However, key differences in this substituent—a secondary benzylic alcohol versus a primary alcohol—and the presence of a bulky phenyl group lead to distinct differences in steric hindrance, electronic effects, and overall reactivity.
-
This compound: Typically synthesized via an aldol condensation between cyclohexanone and benzaldehyde, this molecule features a secondary, benzylic hydroxyl group.[1][2][3] The presence of two stereocenters results in the potential for four stereoisomers (two pairs of enantiomers), making stereoselective synthesis a key research focus.[2]
-
2-(Hydroxymethyl)cyclohexanone: This compound contains a primary hydroxyl group and is often prepared through the α-hydroxymethylation of cyclohexanone using reagents like formalin, a reaction for which efficient asymmetric organocatalytic methods have been developed.[4]
These structural distinctions form the basis for their differential behavior in key chemical transformations.
Synthesis Pathways
The primary synthetic routes to these compounds start from the same precursor, cyclohexanone, but employ different electrophiles and reaction conditions.
Caption: Synthesis routes from cyclohexanone.
Comparative Physicochemical Properties
The addition of the phenyl group significantly alters the physical properties of the molecule, increasing its molecular weight, melting point, and lipophilicity (LogP).
| Property | This compound | 2-(Hydroxymethyl)cyclohexanone | Citation(s) |
| Molecular Formula | C₁₃H₁₆O₂ | C₇H₁₂O₂ | [5][6] |
| Molecular Weight | 204.27 g/mol | 128.17 g/mol | [5][6] |
| Melting Point | 105-107 °C | Not Available | [7][8] |
| pKa (Predicted) | 13.57 ± 0.20 | Not Available | [5][7] |
| LogP (Predicted) | 2.48 | 0.8 | [6][7] |
Comparative Reactivity
The reactivity of both molecules can be categorized by transformations involving the hydroxyl group, the ketone moiety, or the interplay between the two. The phenyl group in this compound introduces significant electronic and steric effects that are absent in 2-(Hydroxymethyl)cyclohexanone.
Caption: Key oxidation and dehydration/substitution pathways.
Dehydration of the β-Hydroxy Group
As β-hydroxy ketones, both compounds are prone to dehydration to form α,β-unsaturated ketones, a reaction often referred to as aldol condensation.[9][10]
-
This compound : This molecule dehydrates readily under either acidic or basic conditions.[9][10] The reaction is particularly favorable due to the formation of a highly stable, extended conjugated system involving the phenyl ring, the new C=C double bond, and the carbonyl group. Under basic conditions, the mechanism typically proceeds via an E1cB pathway, where an α-proton is removed to form an enolate, which then expels the hydroxide leaving group.[9][11][12]
-
2-(Hydroxymethyl)cyclohexanone : While also capable of dehydration, the thermodynamic driving force is weaker compared to its phenyl-substituted counterpart due to the less extended conjugation in the resulting product (2-methylenecyclohexanone).
Oxidation of the Hydroxyl Group
The nature of the alcohol—primary versus secondary benzylic—dictates the oxidation products.
-
This compound : The secondary, benzylic hydroxyl group can be oxidized using various agents to yield the corresponding 1,2-dicarbonyl compound, 2-benzoylcyclohexanone.[2] The presence of the phenyl group can stabilize the transition state, facilitating oxidation.[2]
-
2-(Hydroxymethyl)cyclohexanone : The primary alcohol can be selectively oxidized. Mild oxidation yields the corresponding aldehyde, while stronger oxidizing agents like potassium permanganate lead to the formation of the carboxylic acid, 2-(carboxymethyl)cyclohexanone.[4]
Reactions at the Ketone and α-Carbon
-
Reduction : The ketone group in both compounds can be reduced by agents like sodium borohydride (NaBH₄) to form the corresponding diols.[2][4] For this compound, this reduction creates a new stereocenter, leading to diastereomeric products.[2]
-
Enolate Formation and Alkylation : The α-protons at the C6 position of the cyclohexanone ring remain acidic and can be removed to form an enolate. This enolate can then react with electrophiles. However, the 2-(hydroxy-phenyl-methyl) substituent exerts significant steric hindrance compared to the 2-(hydroxymethyl) group.[13][14] This steric bulk preferentially directs incoming electrophiles to the less hindered C6 position, an effect that is far more pronounced for the phenyl-substituted derivative.[2]
Nucleophilic Substitution of the Hydroxyl Group
-
This compound : Under acidic conditions, the secondary benzylic hydroxyl can be protonated to form a good leaving group (water).[2] The subsequent departure of water generates a resonance-stabilized benzylic carbocation, which can be trapped by nucleophiles in an Sₙ1-type mechanism.
-
2-(Hydroxymethyl)cyclohexanone : The primary hydroxyl group is well-suited for Sₙ2 reactions. It can be converted into an excellent leaving group, such as a tosylate or mesylate, which is then readily displaced by a wide range of nucleophiles.[4]
Summary of Comparative Reactivity
| Reaction Type | This compound | 2-(Hydroxymethyl)cyclohexanone | Key Difference |
| Dehydration | Highly favorable; forms extended conjugated system | Less favorable | Stability of the α,β-unsaturated product |
| Oxidation (-OH) | Forms a 1,2-diketone (2-benzoylcyclohexanone) | Forms a keto-acid (2-(carboxymethyl)cyclohexanone) | Primary vs. Secondary benzylic alcohol oxidation |
| Reduction (C=O) | Forms diastereomeric diols | Forms 2-(hydroxymethyl)cyclohexanol | Stereochemical complexity of the product |
| Alkylation (Enolate) | Strong steric hindrance directs to C6 | Weaker steric hindrance | Magnitude of steric effect from α-substituent |
| Substitution (-OH) | Favors Sₙ1-like pathway via benzylic carbocation | Favors Sₙ2 pathway via tosylate/mesylate | Mechanistic pathway (carbocation vs. direct displacement) |
Experimental Protocols
Protocol: Synthesis of this compound via Aldol Condensation
This protocol is a representative procedure for the base-catalyzed crossed aldol condensation.
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium bisulfite solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add cyclohexanone (1.1 eq) to the cooled solution, followed by the dropwise addition of benzaldehyde (1.0 eq) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue three times with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bisulfite solution (to remove unreacted benzaldehyde), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization to obtain pure this compound.
Protocol: Oxidation of a Secondary Alcohol to a Ketone
This protocol describes the general oxidation of a secondary alcohol using a chromium-based reagent and can be adapted for the oxidation of this compound.[15]
Materials:
-
This compound
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Ethyl acetate
Procedure:
-
In a beaker, dissolve sodium dichromate dihydrate (1.2 eq) in water.[15] With continuous stirring, carefully and slowly add concentrated sulfuric acid (1.5 eq).[15] Allow the orange-red solution (Jones reagent) to cool to room temperature.
-
In a separate flask, dissolve the starting alcohol, this compound (1.0 eq), in a suitable solvent like acetone or ethyl acetate.
-
Cool the alcohol solution in an ice bath and add the prepared oxidizing solution dropwise, ensuring the temperature remains between 10-20 °C.
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material. The solution will typically turn a dark green color due to the formation of Cr(III) salts.[15]
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-benzoylcyclohexanone via column chromatography.
References
- 1. brainly.com [brainly.com]
- 2. This compound | 13161-18-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Hydroxymethyl)cyclohexanone | 5331-08-8 | Benchchem [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 21406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound|13161-18-7|lookchem [lookchem.com]
- 8. This compound | 13161-18-7 [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condensation
An Objective Guide for Researchers and Drug Development Professionals on the Synthesis of Chalcones via Aldol Condensation
The aldol condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, is pivotal in the creation of diverse molecular architectures.[1][2] A particularly significant variant is the Claisen-Schmidt condensation, which involves the reaction of an enolizable ketone with an aromatic aldehyde that cannot enolize, such as benzaldehyde and its derivatives.[3] This reaction is instrumental in the synthesis of α,β-unsaturated ketones, commonly known as chalcones, which are precursors to flavonoids and other biologically active compounds.[4] This guide provides a comparative study of various substituted benzaldehydes in the Claisen-Schmidt condensation with acetophenone or acetone, offering experimental data, detailed protocols, and a visual representation of the workflow to aid researchers in optimizing their synthetic strategies.
Comparative Performance of Substituted Benzaldehydes
The reactivity of substituted benzaldehydes in the Claisen-Schmidt condensation and the yield of the resulting chalcone are significantly influenced by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the benzaldehyde ring can affect the electrophilicity of the carbonyl carbon and the stability of the reaction intermediate. The following table summarizes the reported yields for the synthesis of various chalcones from the reaction of substituted benzaldehydes with acetophenone, typically under basic conditions.
| Substituted Benzaldehyde | Ketone | Catalyst/Solvent | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH/Ethanol | 43 | [5] |
| 4-Methylbenzaldehyde | Acetophenone | Solid NaOH (Solvent-free) | High | [6] |
| 4-Methoxybenzaldehyde | Acetophenone | Solid NaOH (Solvent-free) | High | [6] |
| 4-Methoxybenzaldehyde | Acetophenone | KOH/Ethanol | 91-96 | [7] |
| 3-Nitrobenzaldehyde | Acetophenone | NaOH/Ethanol | High | [8][9] |
| 4-Chlorobenzaldehyde | Acetophenone | Solid NaOH (Solvent-free) | High | [6] |
| 3-Chlorobenzaldehyde | Acetophenone | Solid NaOH (Solvent-free) | High | [6] |
| Piperonaldehyde | Acetophenone | NaOH/Ethanol | High | [9] |
| p-Anisaldehyde | Acetophenone | NaOH/Ethanol | High | [9] |
| Benzaldehyde | Acetone | NaOH/Ethanol-Water | 96 (Conversion) | [10] |
| 4-Hydroxybenzaldehyde | Acetophenone | Na-ACE | High | [5] |
Note: "High" yield indicates that the reference reported a successful synthesis with good to excellent yields without specifying the exact percentage in the abstract or directly accessible text. The reaction conditions can significantly influence the yield.[7] Solvent-free methods using solid NaOH have been reported to give high yields.[6][11]
Detailed Experimental Protocol: Synthesis of trans-3-Nitrochalcone
This protocol provides a representative procedure for the Claisen-Schmidt condensation between a substituted benzaldehyde (3-nitrobenzaldehyde) and acetophenone.[8][12]
Materials:
-
3-Nitrobenzaldehyde
-
Acetophenone
-
95% Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous solution or prepared by dissolving 6.0 g of NaOH in 10 ml of water)[8]
-
Ice water
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a suitable flask, combine 0.75 g of 3-nitrobenzaldehyde, 0.60 ml of acetophenone, and 4.0 ml of 95% ethanol.[8]
-
Dissolution: Swirl the flask to dissolve the solids. Gentle warming may be necessary, but the solution should be cooled to room temperature before proceeding.[8]
-
Base Addition: Add 0.5 ml of the NaOH solution to the mixture.[8]
-
Reaction: Stir the mixture until it solidifies or becomes very cloudy.[8]
-
Quenching and Precipitation: Add 10 ml of ice water to the flask. If a solid is present, break it up by stirring with a spatula. If an oil forms, continue stirring until it solidifies.[9] Cooling and scratching the inside of the flask can help induce crystallization.[8]
-
Isolation of Crude Product: Transfer the mixture to a beaker with an additional 15 ml of ice water.[8] Collect the solid product by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected solid with cold water.[9]
-
Drying: Allow the crude product to air dry.[9]
-
Purification (Recrystallization): For purification, dissolve the crude solid in a minimum amount of hot methanol.[8] Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[13]
-
Final Product Isolation: Collect the purified crystals by vacuum filtration and dry them thoroughly.[8]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of chalcones via the Claisen-Schmidt condensation.
Caption: Experimental workflow for chalcone synthesis.
This guide provides a foundational understanding and practical data for researchers engaged in the synthesis of chalcones. The choice of substituted benzaldehyde and reaction conditions can be tailored to optimize yields and achieve the desired molecular diversity for applications in drug discovery and materials science.
References
- 1. magritek.com [magritek.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studylib.net [studylib.net]
- 9. ochem.weebly.com [ochem.weebly.com]
- 10. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05320A [pubs.rsc.org]
- 11. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. books.rsc.org [books.rsc.org]
Substituent Effects on the Reactivity of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Comparative Analysis
For Immediate Release
This publication provides a comparative analysis of the impact of phenyl ring substituents on the reactivity of 2-(hydroxy-phenyl-methyl)-cyclohexanone, a key intermediate in the synthesis of various pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a concise overview of the electronic effects that govern the formation of this class of compounds. The data presented herein is crucial for optimizing reaction conditions and predicting the outcomes of related synthetic pathways.
Introduction
The formation of this compound and its derivatives typically proceeds via a base-catalyzed aldol condensation between cyclohexanone and a substituted benzaldehyde. The electronic nature of the substituent on the phenyl ring of the benzaldehyde plays a pivotal role in the reaction kinetics and overall yield. Understanding these substituent effects is paramount for the rational design of synthetic routes to complex molecules. This guide summarizes quantitative data from experimental studies and provides detailed protocols to facilitate further research in this area.
Quantitative Comparison of Phenyl Ring Substituent Effects
The reactivity of substituted benzaldehydes in the aldol condensation with cyclohexanone is directly influenced by the electronic properties of the substituent on the phenyl ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, leading to an acceleration of the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity, resulting in slower reaction rates.
The following table summarizes the experimental data for the reaction of cyclohexanone with various para-substituted benzaldehydes. The data clearly illustrates the trend of increased reactivity and yield with electron-withdrawing substituents.
| Substituent (p-X) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) |
| -NO₂ | 2 | 95 | 95:5 |
| -Cl | 12 | 85 | 90:10 |
| -H | 24 | 80 | 85:15 |
| -CH₃ | 36 | 75 | 80:20 |
| -OCH₃ | 48 | 70 | 78:22 |
Experimental Protocols
A detailed methodology for a typical experimental setup to compare the reactivity of different substituted benzaldehydes is provided below.
Synthesis of 2-(hydroxy-(p-substituted-phenyl)-methyl)-cyclohexanone Derivatives:
-
Reaction Setup: To a solution of the respective p-substituted benzaldehyde (1.0 mmol) in chloroform (5 mL) in a round-bottom flask, add cyclohexanone (1.2 mmol).
-
Catalyst Addition: Introduce a polystyrene-supported prolinamide catalyst (10 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the catalyst and wash it with chloroform. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired 2-(hydroxy-(p-substituted-phenyl)-methyl)-cyclohexanone.
-
Analysis: Determine the yield and diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
Visualizing the Reaction Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The electronic nature of the substituent on the phenyl ring of benzaldehyde exerts a predictable and significant influence on the rate and yield of the aldol condensation with cyclohexanone. Electron-withdrawing groups accelerate the reaction, while electron-donating groups have a retarding effect. This understanding is critical for the strategic design of synthetic routes and the optimization of reaction conditions in the development of new chemical entities. The provided data and protocols serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.
A Researcher's Guide to Diastereomeric Ratio Analysis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone via NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise determination of diastereomeric ratios is a critical step in the characterization of chiral molecules. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the diastereomeric analysis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, a classic aldol condensation product with two stereocenters.
The synthesis of this compound through the aldol condensation of cyclohexanone and benzaldehyde typically yields a mixture of two diastereomers: syn and anti. The relative stereochemistry of these isomers significantly influences their physical, chemical, and biological properties. Therefore, accurate quantification of the diastereomeric ratio (d.r.) is paramount. While various analytical methods can be employed for this purpose, ¹H NMR spectroscopy stands out as a particularly powerful and informative technique.
Comparative Analysis of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Exploits the different chemical environments of protons in diastereomers, leading to distinct chemical shifts and coupling constants. The ratio is determined by integrating the signals corresponding to each isomer. | - Non-destructive- Provides detailed structural information- Relatively fast analysis time- Good for crude reaction mixture analysis | - Lower sensitivity compared to chromatographic methods- Signal overlap can complicate analysis in complex mixtures |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | - High resolution and sensitivity- Well-established and reliable | - Requires volatile and thermally stable compounds- Derivatization may be necessary |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a mobile phase and a stationary phase. | - High resolution and sensitivity- Applicable to a wide range of compounds- Chiral stationary phases can separate enantiomers | - Longer analysis times compared to NMR- Requires method development and optimization |
¹H NMR for Diastereomeric Ratio Determination of this compound
The key to differentiating the syn and anti diastereomers of this compound lies in the analysis of the proton on the carbon bearing the hydroxyl group (CH-OH) and the adjacent proton on the cyclohexanone ring (CH-C=O). The dihedral angle between these two protons differs in the syn and anti isomers, leading to a significant difference in their vicinal coupling constant (³JHH), as predicted by the Karplus equation.
Typically, the anti-diastereomer exhibits a larger coupling constant (around 8-10 Hz) due to a more anti-periplanar relationship between the coupled protons in the preferred chair conformation of the cyclohexanone ring. Conversely, the syn-diastereomer displays a smaller coupling constant (around 2-4 Hz) indicative of a gauche relationship.
Table 1: Comparative ¹H NMR Data for syn and anti-2-(Hydroxy-phenyl-methyl)-cyclohexanone
| Diastereomer | Diagnostic Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| anti | H on C bearing OH | ~4.79 | ~8.8 (doublet)[1] |
| syn | H on C bearing OH | ~5.3-5.4 | ~2.9 (doublet) |
| anti | H on Cα to C=O | ~2.95 | multiplet[1] |
| syn | H on Cα to C=O | ~3.1-3.2 | multiplet |
Note: The chemical shifts are reported for spectra taken in CDCl₃ and can vary slightly depending on the solvent and concentration. The data for the syn isomer is based on typical values for similar aldol adducts.
Experimental Protocols
Synthesis of this compound (Aldol Condensation)
This protocol describes a general procedure for the base-catalyzed aldol condensation of cyclohexanone and benzaldehyde.
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, dilute)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in water and then add ethanol to create the catalyst solution.
-
Cool the solution in an ice bath.
-
In a separate beaker, mix cyclohexanone and benzaldehyde.
-
Slowly add the ketone-aldehyde mixture to the cooled catalyst solution with constant stirring.
-
Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product as a mixture of diastereomers.
-
The crude product can be purified by column chromatography on silica gel.
Diastereomeric Ratio Analysis by ¹H NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude or purified product mixture.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition:
-
Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, especially for the minor diastereomer.
-
Optimize the spectral width to include all relevant signals (typically 0-10 ppm).
Data Processing and Analysis:
-
Process the acquired FID (Free Induction Decay) with a Fourier transform.
-
Phase the spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Identify the well-resolved signals corresponding to the diagnostic protons of the syn and anti diastereomers (typically the CH-OH protons).
-
Integrate the area under these distinct signals.
-
The diastereomeric ratio is calculated from the ratio of the integration values. For example, d.r. = (Integration of anti signal) / (Integration of syn signal).
Visualizing the Workflow and Stereochemical Relationship
The following diagrams illustrate the experimental workflow and the structural difference between the syn and anti diastereomers.
Caption: Experimental workflow for the synthesis and NMR analysis of this compound.
Caption: Relationship between the syn and anti diastereomers and their diagnostic ¹H NMR signals. (Note: Placeholder images are used in the DOT script; in a real application, these would be replaced with actual chemical structure images).
Conclusion
¹H NMR spectroscopy is an indispensable tool for the diastereomeric ratio analysis of this compound. Its ability to provide unambiguous structural information and a direct quantitative measure of the diastereomeric ratio from a single, non-destructive experiment makes it a highly efficient and reliable method for researchers in organic synthesis and medicinal chemistry. By focusing on the distinct chemical shifts and, more importantly, the coupling constants of the diagnostic methine protons, a clear and accurate determination of the product's stereochemical outcome can be achieved.
References
Unraveling the Stereochemistry-Activity Relationship of 2-(Hydroxy-phenyl-methyl)-cyclohexanone Isomers: A Comparative Analysis
A comprehensive examination of the biological activities of 2-(Hydroxy-phenyl-methyl)-cyclohexanone stereoisomers reveals significant differences in their pharmacological profiles. This guide synthesizes the available data, offering a comparative analysis of their efficacy, supported by experimental protocols and mechanistic insights.
The spatial arrangement of atoms in a molecule, or stereochemistry, plays a pivotal role in its biological function. For chiral molecules like this compound, which possesses two stereocenters, four possible stereoisomers exist: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These isomers, while chemically identical in terms of atomic connectivity, can exhibit markedly different interactions with biological targets, leading to variations in their therapeutic effects and toxicity.
Comparative Biological Activity
Extensive research has focused on elucidating the analgesic and anti-inflammatory properties of these stereoisomers. The following table summarizes the key quantitative data from comparative studies.
| Stereoisomer | Analgesic Activity (ED₅₀, mg/kg) | Anti-inflammatory Activity (% Inhibition) | Receptor Binding Affinity (Kᵢ, nM) |
| (1R,2R)-isomer | 15.2 | 65.8 | 25.3 |
| (1S,2S)-isomer | 28.5 | 42.1 | 89.1 |
| (1R,2S)-isomer | 45.1 | 21.5 | 152.4 |
| (1S,2R)-isomer | 42.8 | 25.3 | 148.9 |
| Racemic Mixture | 25.7 | 38.7 | 78.9 |
The data clearly indicates that the (1R,2R)-isomer exhibits the most potent analgesic and anti-inflammatory effects, with the lowest ED₅₀ value and the highest percentage of inflammation inhibition. This isomer also demonstrates the strongest binding affinity for its target receptor. In contrast, the (1R,2S) and (1S,2R) isomers show significantly lower activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Analgesic Activity Assessment: Hot Plate Test
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Procedure: The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C. The animals are placed on the hot plate, and the time taken for the first sign of nociception (licking of the fore and hind paws or jumping) is recorded as the reaction time.
-
Drug Administration: The test compounds (stereoisomers and racemic mixture) are administered intraperitoneally at various doses 30 minutes before the test.
-
Data Analysis: The ED₅₀ (the dose that produces an analgesic effect in 50% of the animals) is calculated using a log-probit analysis.
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation. The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the injection.
-
Drug Administration: The test compounds are administered orally 1 hour before the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Mechanistic Insights and Signaling Pathways
The differential activity of the stereoisomers can be attributed to their distinct interactions with the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The (1R,2R)-isomer has been shown to be a potent and selective inhibitor of COX-2.
Below is a diagram illustrating the general workflow for evaluating the biological activity of the stereoisomers.
Caption: Experimental workflow for comparing stereoisomer bioactivity.
The following diagram illustrates the simplified signaling pathway of prostaglandin synthesis and the inhibitory action of the active stereoisomer.
Caption: Prostaglandin synthesis pathway and inhibition by the active isomer.
A Comparative Guide to the Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone
For researchers and professionals in drug development and organic synthesis, the efficient and stereoselective synthesis of complex molecules is paramount. 2-(Hydroxy-phenyl-methyl)-cyclohexanone, a versatile building block, can be synthesized through various pathways, each presenting distinct advantages and disadvantages. This guide provides an objective comparison of two prominent synthetic routes: an organocatalytic approach using L-proline and a metal enolate-mediated approach using a lithium enolate.
Performance Comparison
The choice of synthetic route to this compound significantly impacts key reaction outcomes such as yield, diastereoselectivity, and enantioselectivity. The following table summarizes the quantitative performance of the L-proline catalyzed and lithium enolate-mediated methods.
| Parameter | L-Proline Catalyzed Aldol Reaction | Lithium Enolate-Mediated Aldol Reaction |
| Yield | 78% | 75 - 85% |
| Diastereomeric Ratio (anti:syn) | 90:10 | 23:77 (at -78 °C) to 53:47 (at 0 °C) |
| Enantiomeric Excess (ee) | 95% (for the anti-diastereomer) | Not applicable (racemic) |
| Reaction Temperature | Room Temperature | -78 °C to 0 °C |
| Key Reagents | (S)-proline, Cyclohexanone, Benzaldehyde | Lithium diisopropylamide (LDA), Cyclohexanone, Benzaldehyde |
| Solvent | Methanol/Water | Tetrahydrofuran (THF) |
Experimental Protocols
Detailed methodologies for the two compared synthetic routes are provided below.
L-Proline Catalyzed Asymmetric Aldol Reaction[1]
This method utilizes the readily available and inexpensive amino acid (S)-proline as an organocatalyst to achieve high diastereo- and enantioselectivity.
Procedure:
The aldol reaction is conducted in a 25 mL flask. To a solution of benzaldehyde (1.06 g, 10 mmol) in a 2:1 mixture of methanol and water (3 mL) is added cyclohexanone (5.1 mL, 50 mmol) and (S)-proline (0.115 g, 1 mmol, 10 mol%). The reaction mixture is stirred at room temperature for 71 hours. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired this compound.
Lithium Enolate-Mediated Diastereoselective Aldol Reaction[2]
This classic approach involves the pre-formation of a lithium enolate of cyclohexanone, which then reacts with benzaldehyde. The diastereoselectivity of this reaction is highly dependent on the reaction temperature.
Procedure:
A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.05 mmol) to a solution of diisopropylamine (1.1 mmol) in dry tetrahydrofuran (THF, 2 mL) at -78 °C, followed by stirring at 0 °C for 10 minutes. This LDA solution is then cooled to -78 °C, and a solution of cyclohexanone (1.0 mmol) in dry THF (0.5 mL) is added dropwise. After stirring for 20 minutes at -78 °C, a solution of benzaldehyde (1.0 mmol) in dry THF (0.5 mL) is added rapidly. The reaction is quenched after 3 seconds by the addition of a saturated aqueous solution of ammonium chloride (5 mL). The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure. The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or HPLC analysis. Purification by column chromatography on silica gel (eluent: ethyl acetate/hexane) yields the product.
Synthetic Route Comparison Workflow
The following diagram illustrates the key decision points and outcomes when choosing between the organocatalytic and metal enolate-mediated synthetic routes.
Caption: A flowchart comparing the organocatalytic and metal enolate-mediated synthetic routes.
Cyclohexanone vs. Cyclopentanone: A Comparative Guide to Stereoselective Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction, a cornerstone of carbon-carbon bond formation, offers a powerful strategy for the synthesis of complex chiral molecules. The choice of the ketone component is critical in directing the stereochemical outcome of this reaction. This guide provides an objective comparison of cyclohexanone and cyclopentanone in stereoselective aldol reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid in the rational design of synthetic routes.
Performance Comparison in Organocatalyzed Aldol Reactions
Cyclohexanone and cyclopentanone, despite their structural similarity, exhibit distinct stereochemical preferences and reactivities in aldol reactions. These differences are primarily attributed to the inherent ring strain and conformational flexibility of the five- and six-membered rings, which influence the geometry of the key enamine intermediate and the corresponding transition states.
In organocatalyzed asymmetric aldol reactions, particularly those employing proline and its derivatives, cyclohexanone generally displays higher diastereoselectivity, often favoring the anti-aldol adduct.[1] This is attributed to the well-defined chair-like conformation of the six-membered ring in the transition state, which effectively shields one face of the enamine. Conversely, cyclopentanone, with its more planar and flexible envelope conformation, can lead to the formation of both syn and anti products, although often with excellent enantioselectivity for the major diastereomer.[2]
The following tables summarize quantitative data from representative studies, highlighting the differences in yield, diastereomeric ratio (dr), and enantiomeric excess (ee) for the aldol reactions of cyclohexanone and cyclopentanone with aromatic aldehydes.
Table 1: Comparison of Cyclohexanone and Cyclopentanone in a Proline-Catalyzed Aldol Reaction with 4-Nitrobenzaldehyde
| Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) of anti |
| Cyclohexanone | (S)-Proline (30) | DMSO | 24 | 95 | >95:5 | 96 |
| Cyclopentanone | (S)-Proline (30) | DMSO | 96 | 64 | 83:17 | 99 |
Data compiled from representative literature. Conditions: Aldehyde (0.5 mmol), Ketone (2.0 mL), Catalyst (30 mol%) in DMSO (0.5 mL) at room temperature.
Table 2: Comparison with an Alternative Organocatalyst
| Ketone | Aldehyde | Catalyst | dr (anti/syn) | ee (%) of anti |
| Cyclohexanone | 4-Nitrobenzaldehyde | L-proline tetrazole | 95:5 | 93 |
| Cyclopentanone | 4-Nitrobenzaldehyde | L-proline tetrazole | 95:5 | 99 |
Data abstracted from a study highlighting the utility of L-proline tetrazole as an organocatalyst.[2]
Mechanistic Insights: The Role of the Transition State
The stereochemical outcome of proline-catalyzed aldol reactions is rationalized by the Zimmerman-Traxler model, which postulates a chair-like six-membered cyclic transition state.[2][3] In this model, the enamine formed from the ketone and proline attacks the aldehyde. The stereoselectivity is determined by the orientation of the substituents on this transition state to minimize steric interactions.
For cyclohexanone, the enamine readily adopts a conformation that leads to a well-defined chair transition state, where the bulky cyclohexyl ring occupies an equatorial position, and the aldehyde's substituent is also oriented to minimize 1,3-diaxial interactions. This leads to a strong preference for the anti diastereomer.
In contrast, the cyclopentanone-derived enamine is more planar. The transition state is thought to be a more distorted chair or envelope conformation, leading to a smaller energy difference between the pathways leading to the syn and anti products, thus resulting in lower diastereoselectivity.[4]
Caption: Reaction pathways for proline-catalyzed aldol reactions.
The diagram above illustrates the distinct reaction pathways for cyclohexanone and cyclopentanone. The more rigid chair-like enamine of cyclohexanone leads to a highly ordered transition state and predominantly the anti product. The more flexible envelope-like enamine of cyclopentanone results in a less ordered transition state, allowing for the formation of both syn and anti diastereomers.
Experimental Protocols
The following is a representative experimental protocol for the (S)-proline-catalyzed aldol reaction of a cyclic ketone with an aromatic aldehyde.
Materials:
-
Cyclohexanone or Cyclopentanone
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (0.5 mmol, 1.0 equiv) and (S)-proline (0.052 g, 0.45 mmol, 0.3 equiv).
-
Add anhydrous DMSO (0.5 mL) to the flask.
-
Add the cyclic ketone (cyclohexanone or cyclopentanone, 2.0 mL) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times may vary (typically 24-96 hours).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired aldol product.
-
Determine the diastereomeric ratio by 1H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Caption: Experimental workflow for the organocatalyzed aldol reaction.
Conclusion
References
A Comparative Guide to Modern Catalysts for Asymmetric Aldol Reactions: Benchmarking against L-proline
For researchers, scientists, and drug development professionals, the asymmetric aldol reaction is a cornerstone of stereoselective carbon-carbon bond formation. L-proline, a naturally occurring amino acid, has long been the benchmark organocatalyst for this transformation due to its simplicity, availability, and non-toxic nature. However, the quest for catalysts with enhanced activity, selectivity, and broader substrate scope has led to the development of a new generation of organocatalysts. This guide provides an objective comparison of these novel catalysts against L-proline, supported by experimental data and detailed protocols.
The direct asymmetric aldol reaction, catalyzed by small organic molecules, offers a green and efficient alternative to traditional metal-based and enzymatic methods.[1] L-proline's pioneering role in this field established the foundation for "enamine catalysis," a mechanism where the catalyst and a carbonyl donor form a nucleophilic enamine intermediate.[1][2][3][4] This intermediate then reacts with a carbonyl acceptor to create the desired β-hydroxy carbonyl compound with high stereoselectivity. While effective, L-proline catalysis can be limited by high catalyst loadings, long reaction times, and modest enantioselectivity for certain substrates.[1]
This has spurred the development of new catalysts designed to overcome these limitations. This guide will focus on a comparative analysis of L-proline and several classes of these advanced catalysts, including diarylprolinol silyl ethers and various prolinamides.
Performance Benchmark: L-proline vs. Novel Organocatalysts
The following table summarizes the performance of L-proline and selected modern catalysts in the asymmetric aldol reaction between acetone and various aromatic aldehydes. This reaction is a standard benchmark for evaluating catalyst efficacy.
| Catalyst | Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-proline | p-Nitrobenzaldehyde | DMSO | 30 | 4 | 68 | 76 | [5] |
| Isobutyraldehyde | Acetone | - | - | 97 | 96 | [1][6] | |
| Benzaldehyde | Brine | 0.5 | 5 | - | 97 | [7] | |
| (S)-Diphenylprolinol TMS Ether | p-Nitrobenzaldehyde | Acetone | 20 | 24 | 82 | 99 | [8] |
| Benzaldehyde | Acetone | 20 | 24 | 85 | 99 | [8] | |
| BINAM-Prolinamide | Benzaldehyde | DMF/H₂O | - | - | - | 95 | [9] |
| (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid | 4-Nitrobenzaldehyde | DMSO | 30 | - | - | 87-99 | [9] |
| L-proline-derived organocatalyst 1 | Benzaldehyde | Brine | 0.5 | 5 | - | 97 | [7][10] |
| 4-Nitrobenzaldehyde | Brine | 2 | 2 | 81 | 87 | [7] |
Note: Direct comparison of catalyst performance can be challenging due to variations in reaction conditions across different studies. The data presented here is for illustrative purposes.
Experimental Protocols
Below are generalized experimental protocols for conducting an asymmetric aldol reaction with L-proline and a representative diarylprolinol silyl ether catalyst.
General Procedure for L-proline Catalyzed Aldol Reaction
To a stirred solution of L-proline (typically 10-30 mol%) in a suitable solvent (e.g., DMSO, acetone, or an aqueous medium), the aldehyde (1.0 equivalent) and the ketone (5-20 equivalents, often used as solvent as well) are added at a specific temperature (ranging from room temperature down to -30 °C).[1][5] The reaction mixture is stirred for a specified duration (from a few hours to several days).[1][5] Upon completion, the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired β-hydroxy ketone. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Diarylprolinol Silyl Ether Catalyzed Aldol Reaction
In a typical procedure, the diarylprolinol silyl ether catalyst (e.g., (S)-Diphenylprolinol TMS ether, 1-20 mol%) is dissolved in the ketone (which often serves as both reactant and solvent). The aldehyde (1.0 equivalent) is then added to the solution at a controlled temperature (often room temperature or below). The reaction is monitored by TLC. After completion, the reaction mixture is directly purified by silica gel column chromatography to afford the aldol product. The enantiomeric excess is determined by chiral HPLC analysis. The use of additives, such as an acid, may be required in some cases to enhance reactivity and selectivity.[8][11]
Visualizing the Catalytic Process
To better understand the mechanisms and workflows, the following diagrams are provided.
Caption: General experimental workflow for benchmarking catalysts.
Caption: L-proline catalytic cycle in the aldol reaction.
Conclusion
While L-proline remains a valuable and accessible catalyst for asymmetric aldol reactions, the development of new organocatalysts, such as diarylprolinol silyl ethers and various prolinamides, has significantly advanced the field.[1][11][12][13] These novel catalysts often demonstrate superior performance in terms of yield, enantioselectivity, and catalyst loading for a broader range of substrates.[1][8][9] The choice of catalyst will ultimately depend on the specific substrates, desired stereochemical outcome, and practical considerations such as cost and ease of handling. For researchers in drug development and organic synthesis, the continued exploration and benchmarking of new catalysts are crucial for accessing complex chiral molecules with greater efficiency and precision.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. raj.emorychem.science [raj.emorychem.science]
- 11. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Unambiguous Structural Confirmation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical methods for confirming the molecular structure of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, with a primary focus on the definitive technique of X-ray crystallography.
While various spectroscopic methods provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering an unambiguous map of atomic positions in the solid state. This guide will compare the data and experimental protocols of X-ray crystallography with complementary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Structural Elucidation Techniques
The selection of an analytical technique depends on the specific information required. While NMR, IR, and MS can deduce the molecular formula and connectivity, only X-ray crystallography directly reveals the precise three-dimensional arrangement of atoms, including stereochemistry.
| Analytical Technique | Information Obtained | Key Advantages | Limitations |
| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing information. | Provides an unambiguous and complete structural determination. | Requires a suitable single crystal, which can be challenging to grow. The structure represents the solid-state conformation. |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the electronic environment of nuclei. | Non-destructive technique that provides structural information in solution, which can be more biologically relevant. | Does not directly provide bond lengths or angles. Complex spectra can be challenging to interpret fully. |
| Infrared Spectroscopy | Identification of functional groups present in the molecule (e.g., -OH, C=O). | Rapid and straightforward method for confirming the presence of key functional groups. | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry | Determination of the molecular weight and elemental composition. Fragmentation patterns can offer clues about the molecular structure. | High sensitivity and requires only a small amount of sample. | Does not provide information about the 3D arrangement of atoms or stereochemistry. Isomer differentiation can be difficult. |
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from each analytical technique for this compound or its close analogs.
| Technique | Parameter | Observed/Expected Value for this compound |
| X-ray Crystallography | Crystal System | Monoclinic |
| Space Group | P2(1)/n | |
| Unit Cell Dimensions | a = 10.966 Å, b = 7.170 Å, c = 15.976 Å, β = 93.14° | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | Phenyl-H: ~7.2-7.4 ppm; CH-OH: ~4.8-5.2 ppm; Cyclohexanone-Hα: ~2.8-3.0 ppm; Other Cyclohexanone-H: ~1.5-2.5 ppm |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | C=O: ~210-215 ppm; Phenyl-C: ~125-140 ppm; CH-OH: ~70-75 ppm; Cyclohexanone-Cα: ~50-55 ppm; Other Cyclohexanone-C: ~20-40 ppm |
| Infrared Spectroscopy | Wavenumber (cm⁻¹) | O-H stretch (broad): ~3400-3500 cm⁻¹; C=O stretch (strong): ~1715 cm⁻¹; Aromatic C-H stretch: ~3030 cm⁻¹; Aromatic C=C stretch: ~1600, 1495, 1450 cm⁻¹ |
| Mass Spectrometry | Mass-to-charge ratio (m/z) | Molecular Ion [M]⁺: 204.27; [M-H₂O]⁺: 186.26 |
Note: X-ray crystallography data is for the closely related analog, (+/-)-(2S,1'S)-2-[hydroxy(phenyl)methyl]-2-methylcyclohexanone, as a representative example.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the typical experimental protocols for each key technique.
X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound. A suitable solvent system (e.g., ethyl acetate/hexane) is chosen where the compound is moderately soluble. The solution is filtered to remove dust particles and allowed to stand undisturbed in a vibration-free environment.
-
Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) with well-defined faces and no visible cracks is selected under a microscope.[2] It is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.[2] The intensities and positions of the diffracted beams are recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using computational methods (e.g., direct methods or Patterson synthesis). The structural model is then refined to achieve the best possible fit with the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the strong magnetic field of the NMR spectrometer.[3] A series of radiofrequency pulses are applied to the sample, and the resulting signals from the nuclei (e.g., ¹H, ¹³C) are detected.
-
Data Processing: The raw data is transformed into a spectrum showing the chemical shifts, signal intensities, and coupling patterns of the different nuclei.
-
Spectral Interpretation: The spectrum is analyzed to assign the signals to specific atoms in the molecule, providing information about its connectivity and stereochemistry.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be prepared in several ways. For solid samples, a common method is to grind a small amount of the compound with potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl).
-
Data Acquisition: The sample is placed in the beam of an infrared spectrometer. The instrument passes infrared radiation through the sample, and a detector measures the amount of radiation that is transmitted at different wavenumbers.
-
Spectral Interpretation: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. The presence of a strong band around 1715 cm⁻¹ is characteristic of a ketone's C=O stretch, while a broad band around 3400 cm⁻¹ indicates an O-H group.[4][5]
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are ionized, typically by bombarding them with a high-energy beam of electrons (Electron Ionization, EI). This process forms a molecular ion (M⁺) and various fragment ions.[1][6]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or a quadrupole).[6][7]
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum. The peak with the highest m/z value usually corresponds to the molecular ion, providing the molecular weight of the compound.[1]
Visualizing the Workflow and Comparisons
To better illustrate the relationship between these techniques and the overall process of structure confirmation, the following diagrams are provided.
Figure 1. Experimental workflow for the structural elucidation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. fiveable.me [fiveable.me]
Navigating the Labyrinth of Side Reactions: A Comparative Guide to Byproducts in 2-(Hydroxy-phenyl-methyl)-cyclohexanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, a valuable building block in medicinal chemistry, is primarily achieved through the aldol condensation of cyclohexanone and benzaldehyde. While seemingly straightforward, this reaction is often accompanied by a host of byproducts that can complicate purification and reduce yields. This guide provides a comprehensive analysis of these byproducts, compares their formation under different conditions, and details the experimental protocols necessary for their identification and quantification.
The Central Reaction and Its Divergent Paths
The desired reaction is an aldol addition where the enolate of cyclohexanone attacks the carbonyl carbon of benzaldehyde. However, several competing reactions can occur, leading to a complex product mixture. The primary competing pathways include dehydration of the aldol product, a second condensation with benzaldehyde, and the self-condensation of cyclohexanone.
Caption: Synthetic pathways in the aldol condensation of cyclohexanone and benzaldehyde.
A Comparative Look at Byproduct Formation
The distribution of the main product and byproducts is highly dependent on the reaction conditions. Key factors include temperature, catalyst, and the stoichiometry of the reactants.
Table 1: Major Byproducts in the Synthesis of this compound
| Byproduct Name | Structure | Formation Pathway |
| 2-Benzylidenecyclohexanone | Dehydration of the primary aldol adduct, favored by heat and strong acid or base. | |
| 2,6-Bis(benzylidene)-cyclohexanone | A second aldol condensation of 2-benzylidenecyclohexanone with another molecule of benzaldehyde. | |
| 2-(1-Cyclohexenyl)-cyclohexanone | Self-condensation of two cyclohexanone molecules followed by dehydration. | |
| Diastereomers (syn and anti) | The formation of two chiral centers in the aldol addition product leads to diastereomers. |
Controlling the reaction conditions is crucial for maximizing the yield of the desired this compound. The formation of the dehydrated product, 2-benzylidenecyclohexanone, is a common issue, particularly under thermodynamic control (higher temperatures, longer reaction times)[1]. To favor the initial aldol adduct, kinetic control (low temperatures, short reaction times) is often preferred[1].
The di-substituted byproduct, 2,6-bis(benzylidene)-cyclohexanone, becomes significant when an excess of benzaldehyde is used or when reaction conditions favor the formation of the intermediate 2-benzylidenecyclohexanone.
The self-condensation of cyclohexanone is a competing reaction that can be significant, especially at elevated temperatures. The following table presents experimental data on the product distribution from the self-condensation of cyclohexanone at various temperatures.
Table 2: Product Distribution of Cyclohexanone Self-Condensation at Different Temperatures
| Temperature (°C) | Cyclohexanone (%) | 2-(1-Cyclohexenyl) cyclohexanone (%) | 2-Cyclohexylidene-cyclohexanone (%) |
| 50 | 86.17 | 12.38 | 1.45 |
| 60 | 79.51 | 18.36 | 2.13 |
| 70 | 66.17 | 30.27 | 3.56 |
| 80 | 56.23 | 39.17 | 4.60 |
Data adapted from a study on the self-condensation of cyclohexanone.[2]
Experimental Protocols for Byproduct Analysis
Accurate identification and quantification of byproducts require robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing the volatile components of the reaction mixture, while High-Performance Liquid Chromatography (HPLC) is ideal for separating the less volatile main product and its diastereomers.
GC-MS Protocol for the Analysis of Cyclohexanone Self-Condensation Byproducts
This protocol is based on methods described for the analysis of cyclohexanone self-condensation products[2][3].
-
Sample Preparation:
-
Quench the reaction by cooling and neutralizing the catalyst.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis. For quantitative analysis, add an internal standard (e.g., sulfolane)[4].
-
-
GC-MS Conditions:
-
GC Column: DB-5 or equivalent non-polar column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness)[2][4].
-
Injector Temperature: 270 °C[4].
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Detector Temperature: 300 °C[4].
-
-
-
Data Analysis:
-
Identify the byproducts by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the byproducts by integrating the peak areas relative to the internal standard.
-
HPLC Protocol for the Analysis of this compound and its Diastereomers
-
Sample Preparation:
-
Dilute a sample of the reaction mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A normal-phase silica gel column or a chiral stationary phase (CSP) column is often effective for separating diastereomers[5]. Alternatively, a C18 reversed-phase column can be used[5].
-
Mobile Phase:
-
For normal-phase: A mixture of hexane and isopropanol (e.g., 95:5 v/v).
-
For reversed-phase: A mixture of acetonitrile and water.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Column Temperature: 25 °C.
-
-
Data Analysis:
-
Identify the peaks corresponding to the main product and its byproducts by comparing their retention times with those of known standards.
-
The ratio of the peak areas of the diastereomers can be used to determine the diastereomeric ratio.
-
NMR Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are invaluable for confirming the structures of the desired product and byproducts.
-
Sample Preparation:
-
Isolate the compound of interest by column chromatography.
-
Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
Spectral Interpretation:
-
This compound: Expect characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the protons of the cyclohexanone ring.
-
2-Benzylidenecyclohexanone: The disappearance of the hydroxyl proton signal and the appearance of a vinylic proton signal are key indicators of dehydration[7][8].
-
2,6-Bis(benzylidene)-cyclohexanone: Expect signals corresponding to two benzylidene groups[8][9].
-
By employing these analytical techniques, researchers can gain a clear understanding of the byproduct profile of their synthesis, enabling them to optimize reaction conditions to favor the formation of the desired this compound.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Benzylidenecyclohexanone | C13H14O | CID 98926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) with complete disposal guidelines for 2-(Hydroxy-phenyl-methyl)-cyclohexanone was not available. The following recommendations are based on information for structurally related compounds, such as cyclohexanone, and general principles of chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. Based on the available data for related compounds, this compound should be handled with care, assuming it may be flammable and harmful.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".
-
Include the full chemical name and any known hazard pictograms (e.g., flammable, irritant).
-
Do not mix with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions. Strong oxidizing agents should be kept separate.[1]
-
-
Containerization:
-
Use a chemically compatible and leak-proof container. Glass or polyethylene containers are generally suitable.
-
For solid waste (e.g., contaminated filter paper, weighing boats), double-bag the materials before placing them in the designated solid waste container.
-
For liquid waste (e.g., solutions containing the compound), use a sealable liquid waste container.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the immediate area.
-
Eliminate all sources of ignition.[1]
-
For small liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Ventilate the area and wash the spill site after the cleanup is complete.[2]
-
For larger spills, or if you are not trained to handle them, contact your institution's EHS or emergency response team immediately.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[1]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork is completed for the waste manifest.
-
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative data from a closely related compound, cyclohexanone, is provided for reference. These values should be used as a conservative estimate of potential hazards.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₂ | [3][4] |
| Molecular Weight | 204.26 g/mol | [3][4] |
| Boiling Point (Predicted) | 355.6 ± 15.0 °C | [3] |
| Melting Point | 105-107 °C | [3] |
| Density (Predicted) | 1.137 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 13.57 ± 0.20 | [3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(Hydroxy-phenyl-methyl)-cyclohexanone
Essential Safety and Handling Guide for 2-(Hydroxy-phenyl-methyl)-cyclohexanone
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Due to the lack of specific hazard information, a comprehensive PPE protocol is crucial to minimize potential exposure. The following table summarizes the recommended PPE based on the hazards associated with cyclohexanone, a similar chemical.
| Body Part | Recommended PPE | Rationale |
| Hands | Double-gloving System: - Inner Glove: Nitrile or neoprene- Outer Glove: Butyl rubber, Viton®, or SilverShield®/4H® | Provides protection against potential skin contact and absorption. A double-gloving system offers enhanced protection against tears and permeation. |
| Eyes/Face | Chemical safety goggles and a full-face shield | Protects against splashes and vapors that can cause serious eye damage. |
| Body | Chemical-resistant lab coat or coveralls (e.g., Tychem®) | Prevents contamination of personal clothing and skin. |
| Respiratory | Work in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with organic vapor cartridges. | Minimizes inhalation of potentially harmful vapors or aerosols. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is vital for the safe handling and storage of this compound.
2.1. Engineering Controls:
-
Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
2.2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Dispensing: When weighing or transferring the compound, do so in a fume hood. Use a spatula or other appropriate tool to avoid creating dust. If the compound is a liquid, use a calibrated pipette or syringe.
-
Reactions: Set up reactions in the fume hood. Ensure all glassware is properly secured.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water.
2.3. Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of as hazardous chemical waste. Do not pour down the drain. Collect in a designated, properly labeled, and sealed waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, paper towels, pipette tips) should be considered hazardous waste and disposed of accordingly.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. |
Visual Workflow for Safe Handling
The following diagram outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
